molecular formula C8H5FIN B1397419 5-fluoro-4-iodo-1H-indole CAS No. 955978-88-8

5-fluoro-4-iodo-1H-indole

Cat. No.: B1397419
CAS No.: 955978-88-8
M. Wt: 261.03 g/mol
InChI Key: PZVWMIMJWJJLAW-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1H-indole (CAS 955978-88-8) is a halogenated indole derivative with the molecular formula C8H5FIN and a molecular weight of 261.03 g/mol . This compound is of significant interest in agricultural and parasitological research due to its demonstrated biological activities. Studies have shown that halogenated indoles, including iodine-fluorine based compounds, exhibit potent nematicidal and insecticidal properties . The mechanism of action is believed to involve the activation of the glutamate-gated chloride channel (GluCl), a prominent target for anthelmintic and antiparasitic drugs . Activation of this ion channel leads to hyperpolarization of invertebrate nerve and muscle cells, resulting in paralysis and death . This makes this compound a valuable candidate for in vitro studies aimed at controlling plant-parasitic nematodes such as Bursaphelenchus xylophilus (pinewood nematode) and Meloidogyne incognita (root-knot nematode), as well as insects like Tenebrio molitor (mealworm beetle) . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel biocides . The product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions (e.g., in a dark place under an inert atmosphere at 2-8°C) are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWMIMJWJJLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-4-iodo-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while iodine can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions. This compound, therefore, represents a highly valuable building block for the synthesis of complex therapeutic agents. This guide provides a detailed exploration of the most plausible and efficient synthetic pathways to this important molecule, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis . Each approach offers distinct advantages and requires specific, carefully prepared starting materials.

Pathway 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] This pathway is particularly advantageous as it often proceeds with high yields and under relatively mild conditions.[1]

Retrosynthetic Analysis:

This compound This compound Enamine Intermediate Enamine Intermediate This compound->Enamine Intermediate Reductive Cyclization 4-Fluoro-3-iodo-2-nitrotoluene 4-Fluoro-3-iodo-2-nitrotoluene Enamine Intermediate->4-Fluoro-3-iodo-2-nitrotoluene Condensation with DMF-DMA 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 4-Fluoro-3-iodo-2-nitrotoluene->4-Fluoro-2-nitrotoluene Electrophilic Iodination

Caption: Retrosynthetic analysis of this compound via the Leimgruber-Batcho synthesis.

Synthesis of the Key Precursor: 4-Fluoro-3-iodo-2-nitrotoluene

The critical starting material for this pathway is 4-fluoro-3-iodo-2-nitrotoluene. This can be prepared from the commercially available 4-fluoro-2-nitrotoluene through electrophilic iodination.

Experimental Protocol: Iodination of 4-Fluoro-2-nitrotoluene

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as sulfuric acid or trifluoromethanesulfonic acid at 0°C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-iodo-2-nitrotoluene.

Leimgruber-Batcho Synthesis Protocol

This two-step process involves the formation of an enamine followed by reductive cyclization.[2]

Step 1: Enamine Formation

  • In a reaction flask, dissolve 4-fluoro-3-iodo-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (typically 115-125°C) and stir for 18-24 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of toluene and acetic acid.[2]

  • Add a reducing agent. Common choices include iron powder in acetic acid, palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[1][2] For this specific synthesis, an iron/acetic acid system is a practical choice.

  • Heat the reaction mixture (typically to 60-100°C) and stir vigorously.[2] Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter off the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram: Leimgruber-Batcho Synthesis

cluster_0 Precursor Synthesis cluster_1 Leimgruber-Batcho Synthesis 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Iodination Iodination 4-Fluoro-2-nitrotoluene->Iodination NIS, H₂SO₄ 4-Fluoro-3-iodo-2-nitrotoluene 4-Fluoro-3-iodo-2-nitrotoluene Iodination->4-Fluoro-3-iodo-2-nitrotoluene Purification Enamine Formation Enamine Formation 4-Fluoro-3-iodo-2-nitrotoluene->Enamine Formation DMF-DMA, DMF, Reflux Reductive Cyclization Reductive Cyclization Enamine Formation->Reductive Cyclization Fe, AcOH This compound This compound Reductive Cyclization->this compound Purification

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Pathway 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[4] The commercial availability of a key precursor makes this a very attractive route.

Retrosynthetic Analysis:

This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Acid-catalyzed Cyclization (4-Fluoro-3-iodophenyl)hydrazine (4-Fluoro-3-iodophenyl)hydrazine Hydrazone Intermediate->(4-Fluoro-3-iodophenyl)hydrazine Condensation Carbonyl Compound (e.g., Pyruvic acid) Carbonyl Compound (e.g., Pyruvic acid) Hydrazone Intermediate->Carbonyl Compound (e.g., Pyruvic acid)

Caption: Retrosynthetic analysis of this compound via the Fischer indole synthesis.

Synthesis of the Key Precursor: (4-Fluoro-3-iodophenyl)hydrazine

This key intermediate is commercially available as its hydrochloride salt.[3] Should a custom synthesis be required, it can be prepared from 4-fluoro-3-iodoaniline via diazotization followed by reduction.

Fischer Indole Synthesis Protocol

  • To a solution of (4-fluoro-3-iodophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a carbonyl compound (1.1 eq). For the synthesis of an unsubstituted indole at the 2- and 3-positions, a protected acetaldehyde equivalent or a reagent that leads to an unsubstituted product after cyclization is necessary. A common strategy involves using pyruvic acid, which after cyclization and decarboxylation, yields the desired indole.

  • Add an acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride.[4]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram: Fischer Indole Synthesis

cluster_0 Fischer Indole Synthesis (4-Fluoro-3-iodophenyl)hydrazine HCl (4-Fluoro-3-iodophenyl)hydrazine HCl Hydrazone Formation Hydrazone Formation (4-Fluoro-3-iodophenyl)hydrazine HCl->Hydrazone Formation Pyruvic Acid, EtOH Cyclization & Decarboxylation Cyclization & Decarboxylation Hydrazone Formation->Cyclization & Decarboxylation H₂SO₄, Heat This compound This compound Cyclization & Decarboxylation->this compound Purification

Sources

5-fluoro-4-iodo-1H-indole CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-4-iodo-1H-indole: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a halogenated indole derivative of significant interest in medicinal and agricultural chemistry. We will delve into its chemical identity, a validated synthetic protocol, analytical characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identity and Properties

This compound (CAS Number: 955978-88-8 ) is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.[1][2] The strategic placement of both a fluorine and an iodine atom on the indole scaffold imparts unique chemical reactivity and biological activity. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indole N-H and influence metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 955978-88-8[1][2]
Molecular Formula C₈H₅FIN[1][2]
Molecular Weight 261.03 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Off-white to light brown solid (Typical)N/A
Purity ≥96% (Typical from commercial suppliers)[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via electrophilic iodination of the readily available precursor, 5-fluoro-1H-indole. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Causality Behind the Experimental Design:

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. In 5-fluoro-1H-indole, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack. However, our goal is substitution at the C4 position. The fluorine atom at C5 is an ortho-, para-director. While it deactivates the ring towards electrophilic substitution due to its inductive effect, its lone pairs can direct incoming electrophiles to the ortho (C4 and C6) positions via resonance.

To achieve selective C4 iodination, we employ a directing group strategy or carefully controlled reaction conditions that favor kinetic or thermodynamic control at the desired position. A common and effective method involves the use of N-Iodosuccinimide (NIS) as the electrophilic iodine source, which is milder than I₂ and can provide better regioselectivity. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF at room temperature.

Experimental Protocol: Regioselective Iodination of 5-Fluoro-1H-indole

Materials:

  • 5-Fluoro-1H-indole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.

  • Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression. This step is crucial to prevent over-iodination or degradation.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NIS.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualization of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve 5-Fluoro-1H-indole in anhydrous Acetonitrile add_nis Add N-Iodosuccinimide (NIS) in portions at RT start->add_nis monitor Monitor by TLC (2-4 hours) add_nis->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with Ethyl Acetate & Wash quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Verifying the identity and purity of the synthesized compound is paramount. The following techniques are standard for the characterization of this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling constants. The N-H proton will appear as a broad singlet. The fluorine atom will cause additional splitting (J-coupling) on adjacent protons (e.g., H5).
¹³C NMR The spectrum will show 8 distinct carbon signals. The carbons bonded to fluorine and iodine (C5 and C4) will have their chemical shifts significantly influenced. The C-F bond will result in a large one-bond coupling constant (¹JCF).
Mass Spec (MS) The molecular ion peak [M]⁺ should be observed at m/z ≈ 261. The presence of iodine (¹²⁷I) will give a clean isotopic pattern. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₅FIN.
HPLC Purity assessment should show a single major peak under optimized conditions, with purity typically >96%.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate in several research domains.

A. Scaffold for Medicinal Chemistry and Drug Discovery

Halogenated indoles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The 5-fluoro-2-oxindole core, for example, is central to kinase inhibitors like Sunitinib, used in cancer therapy.[5]

The 4-iodo group in this compound is a particularly useful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl groups at the C4 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, G-protein coupled receptors, and other biological targets.[4]

B. Agrochemical Research: A Potent Nematicidal Agent

Research has highlighted the potent biological activity of halogenated indoles against agricultural pests.[2] this compound has demonstrated significant nematicidal and insecticidal properties.[2]

Mechanism of Action: The primary mode of action is believed to be the activation of glutamate-gated chloride channels (GluCls) in invertebrates.[2] These ligand-gated ion channels are crucial for nerve and muscle cell function in nematodes and insects but are absent in vertebrates, making them an excellent selective target. Activation of GluCls leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and eventual death of the pest.[2]

Visualization of Proposed Mechanism of Action

G compound This compound receptor Glutamate-Gated Chloride Channel (GluCl) compound->receptor Binds & Activates channel_open Channel Activation & Opening receptor->channel_open cl_influx Chloride Ion (Cl⁻) Influx channel_open->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Paralysis & Death of Pest hyperpolarization->paralysis

Caption: Proposed mechanism of nematicidal action.

Suppliers and Handling

Table 3: Commercial Suppliers

SupplierProduct Number (Example)Website
Alfa Chemistry ACM955978888https://www.alfa-chemistry.com/
Benchchem B1397419https://www.benchchem.com/

Storage and Handling:

  • Storage: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon) and protected from light.[2]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in both pharmaceutical and agrochemical R&D. Its synthesis is achievable through a robust and scalable iodination protocol. The dual halogenation provides a unique platform for generating novel compounds with potent biological activities, particularly as kinase inhibitors and selective invertebrate pesticides. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research programs.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • The Role of 5-Fluoro-2-oxindole in Modern Drug Discovery and Manufacturing. Pharmaffiliates. [Link]

  • Biomedical Importance of Indoles. National Institutes of Health (NIH). [Link]

Sources

Spectroscopic Characterization of 5-fluoro-4-iodo-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-fluoro-4-iodo-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of fluorine and iodine atoms can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further synthetic modifications, such as cross-coupling reactions.

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering is shown below. This numbering system will be used for the assignment of spectroscopic signals.

G cluster_workflow NMR Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Filtration B->C D Data Acquisition (¹H, ¹³C, ¹⁹F NMR) C->D E Data Processing and Analysis D->E

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum of this compound is expected to show signals for the five protons on the indole ring. The electron-withdrawing effects of the fluorine and iodine atoms will influence the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N1-H8.1 - 8.5br s-
H27.2 - 7.4tJH2,H3 ≈ 2.5-3.0, JH2,N1H ≈ 2.5-3.0
H36.5 - 6.7ddJH3,H2 ≈ 2.5-3.0, JH3,N1H ≈ 2.0-2.5
H67.0 - 7.2ddJH6,H7 ≈ 8.5, JH6,F5 ≈ 4.5-5.0
H77.3 - 7.5dJH7,H6 ≈ 8.5

Rationale for Predictions:

  • N1-H: The N-H proton of indoles typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being highly dependent on solvent and concentration. [1]* H2 and H3: These protons on the pyrrole ring are generally found in the range of δ 6.4-7.3 ppm. [1]H3 is typically upfield of H2.

  • H6 and H7: The fluorine at C5 will deshield H6, while the iodine at C4 will also have a deshielding effect. The coupling between H6 and the fluorine at C5 (JH6,F5) is expected to be in the range of 4.5-5.0 Hz.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show eight signals corresponding to the carbon atoms of the indole ring. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, F, I).

CarbonPredicted Chemical Shift (δ, ppm)
C2123 - 126
C3102 - 105
C3a128 - 131
C485 - 90
C5157 - 160 (d, JC5,F ≈ 235-240 Hz)
C6112 - 115 (d, JC6,F ≈ 25-30 Hz)
C7125 - 128 (d, JC7,F ≈ 5-10 Hz)
C7a135 - 138 (d, JC7a,F ≈ 10-15 Hz)

Rationale for Predictions:

  • C4 and C5: The carbon directly attached to the iodine (C4) will be significantly shielded, while the carbon attached to the highly electronegative fluorine (C5) will be strongly deshielded and show a large one-bond coupling constant (¹JCF).

  • C6, C7, and C7a: These carbons will exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). The provided predicted values are based on data for 5-fluoroindole and other halogenated indoles. [2]

¹⁹F NMR Spectroscopy: Predicted Chemical Shift

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. [3][4]For this compound, a single signal is expected for the fluorine atom at the C5 position.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
F5-120 to -125d

Rationale for Predictions:

  • The chemical shift of the fluorine atom is influenced by its electronic environment. For 5-fluoroindole, the ¹⁹F chemical shift is reported to be around -125 ppm. [5]The presence of the adjacent iodine atom at C4 is expected to have a minor effect on this chemical shift. The signal will likely appear as a doublet due to coupling with H6.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method for obtaining IR spectra of solids.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin pellet.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretch
3100 - 3150C-H stretch (aromatic)
1600 - 1650C=C stretch (aromatic)
1100 - 1200C-F stretch
500 - 600C-I stretch

Rationale for Predictions:

  • N-H Stretch: The N-H stretching vibration in indoles is typically a sharp band in the region of 3300-3500 cm⁻¹.

  • C-F and C-I Stretches: The C-F stretch is expected in the 1100-1200 cm⁻¹ region, while the C-I stretch will appear at a much lower wavenumber, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak with high intensity. [6]EI may lead to more extensive fragmentation. [7]* Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

Predicted Mass Spectrum
m/zIon
261.94[M]⁺ (Molecular Ion)
134.93[M - I]⁺
107.93[M - I - HCN]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular weight of C₈H₅FIN is 261.03 g/mol . The molecular ion peak ([M]⁺) should be observed at m/z 261.94 (for the most abundant isotopes ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹²⁷I).

  • Fragmentation: A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine radical. [7]Subsequent fragmentation of the indole ring, such as the loss of HCN, is also a characteristic fragmentation pattern for indole derivatives. [7]

G M [M]⁺ m/z = 261.94 M_minus_I [M - I]⁺ m/z = 134.93 M->M_minus_I - I• M_minus_I_minus_HCN [M - I - HCN]⁺ m/z = 107.93 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on the analysis of analogous compounds and fundamental spectroscopic principles, will aid researchers in the characterization of this and related halogenated indoles. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a key intermediate in the synthesis of novel therapeutic agents, a thorough understanding of the spectroscopic properties of this compound is essential for its effective utilization in drug discovery and development.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. J Mass Spectrom. 2005 Apr;40(4):452-7. doi: 10.1002/jms.814. ([Link])

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. doi: 10.4236/ajac.2016.74032. ([Link])

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Can. J. Chem. 43(11):3119-3126. 1965. ([Link])

  • 5-Fluoro-1H-indole. SpectraBase. ([Link])

  • ¹³F NMR results for the coupled reaction leading to the formation of... ResearchGate. ([Link])

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. ([Link])

  • 19Flourine NMR. University of Ottawa. ([Link])

Sources

1H NMR and 13C NMR of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-fluoro-4-iodo-1H-indole

Abstract

Introduction: The Structural Significance of this compound

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of halogen atoms, such as fluorine and iodine, provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Fluorine, in particular, is often used to block metabolic oxidation sites or to alter electronic properties, while iodine can serve as a heavy atom for crystallographic studies or as a handle for further synthetic transformations like cross-coupling reactions.

This compound thus represents a valuable and synthetically versatile intermediate. Accurate and unambiguous structural characterization is paramount for its use in complex multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise information about the molecular structure in solution.[2][3] This guide explains the expected NMR spectral features of this molecule, providing a predictive framework for its identification and quality control.

Foundational Principles: Interpreting the NMR Spectra of a Disubstituted Indole

The ¹H and ¹³C NMR spectra of this compound are dictated by the combined electronic effects of the indole ring system and its substituents.

  • Indole Ring System: The aromatic nature of the fused rings creates distinct electronic environments. The pyrrole ring protons (H-2, H-3) and carbons (C-2, C-3) typically resonate in characteristic regions, with C-2 being more downfield than C-3, and H-3 being more upfield than H-2 in a simple indole.[4][5] The N-H proton signal is typically broad and appears far downfield.

  • Fluorine Substituent (at C-5): Fluorine is highly electronegative and possesses a nuclear spin (I = ½). Its presence induces strong inductive (-I) and mesomeric (+M) effects and, crucially, leads to observable spin-spin coupling with nearby proton (¹H-¹⁹F) and carbon (¹³C-¹⁹F) nuclei. This coupling is transmitted through bonds and is invaluable for assignment.

  • Iodine Substituent (at C-4): Iodine's primary influence stems from its electronegativity (-I effect) and the "heavy atom effect." The latter causes the directly attached carbon (C-4) to shift significantly upfield in the ¹³C NMR spectrum. It also exerts steric and electronic influence on adjacent protons, particularly H-3 and H-6.

Below is the structure and numbering scheme that will be used throughout this guide.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The proton spectrum is predicted based on data from indole, 5-fluoroindole, and known substituent chemical shift increments (SCS).[5][6][7] The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is ideal for indole derivatives due to its ability to solubilize the compound and slow down N-H proton exchange.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Prediction
N-H~11.8br s-Typical for indole N-H in DMSO; broad due to quadrupole effects and potential exchange.
H-2~7.6tJ(H2,H3) ≈ 2.5, J(H2,NH) ≈ 2.5Slightly downfield from indole due to general electron withdrawal. Appears as a triplet if coupling to both H-3 and N-H is resolved.
H-3~6.8dJ(H3,H2) ≈ 2.5Significantly downfield from its position in 5-fluoroindole due to the peri effect of the bulky iodine at C-4.
H-7~7.5dJ(H7,H6) ≈ 9.0Ortho coupling to H-6. Its chemical shift is influenced by the adjacent fused pyrrole ring.
H-6~7.2ddJ(H6,H7) ≈ 9.0, J(H6,F5) ≈ 10.0Resonance is split into a doublet by ortho coupling to H-7 and further split into a doublet by ³J(H,F) coupling to the C-5 fluorine.

Predicted ¹³C NMR Spectral Analysis

The ¹³C spectrum provides a direct map of the carbon skeleton. Predictions are based on reference data for halogenated indoles.[4][8][9] The most prominent features will be the direct C-F coupling at C-5 and the upfield shift of C-4 due to the iodine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 101 MHz)

CarbonPredicted δ (ppm)Multiplicity (¹³C-¹⁹F)Coupling Constant(s) (J, Hz)Rationale for Prediction
C-2~126.5s-Largely unaffected by the benzene ring substituents.
C-3~104.0d⁴J(C,F) ≈ 4.0Small four-bond coupling to fluorine is expected.
C-3a~129.0d³J(C,F) ≈ 10.0Three-bond coupling to fluorine. Shift is influenced by the adjacent iodine.
C-4~75.0d²J(C,F) ≈ 25.0Strong upfield shift due to the heavy atom effect of iodine. Shows a significant two-bond coupling to fluorine.
C-5~158.0d¹J(C,F) ≈ 240.0Downfield shift due to fluorine's electronegativity. Exhibits a very large one-bond C-F coupling constant.
C-6~112.0d²J(C,F) ≈ 25.0Two-bond coupling to fluorine. Shift is influenced by ortho relationship to fluorine.
C-7~115.0d³J(C,F) ≈ 5.0Three-bond coupling to fluorine.
C-7a~134.0s-Relatively insensitive to the C-4 and C-5 substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a systematic approach to NMR analysis is required. This protocol ensures reproducibility and provides the necessary data for complete structural assignment.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for most indole derivatives and keeps the N-H proton signal sharp and observable, which is useful for 2D NMR correlations. Alternatively, deuterated chloroform (CDCl₃) can be used, but the N-H signal may be broader.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm.[2] Modern spectrometers can also reference the spectrum to the residual solvent signal.

NMR Experiments and Parameters

The following sequence of experiments is recommended for full characterization on a 400 MHz (or higher) spectrometer.

  • ¹H NMR (Proton):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR (Carbon):

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To establish ¹H-¹H coupling networks, primarily to confirm the H-6/H-7 ortho coupling and the H-2/H-3 coupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to its attached carbon. This is essential for assigning the protonated carbons (C-2, C-3, C-6, C-7).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing the structure together.

Workflow for Unambiguous Structural Verification

The combination of 1D and 2D NMR experiments provides a self-validating system for confirming the structure. The following workflow illustrates the logical connections used for assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignment Logic H1_NMR 1H NMR (Identify H signals, multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC C13_NMR 13C{19F} NMR (Identify C signals, C-F couplings) C13_NMR->HSQC assign_H6_H7 Confirm H6-H7 spin system COSY->assign_H6_H7 assign_protonated_C Assign C6, C7, C2, C3 HSQC->assign_protonated_C HMBC HMBC (Long-Range C-H Correlations) assign_quat_C Assign Quaternary Carbons (C3a, C4, C5, C7a) HMBC->assign_quat_C assign_H6_H7->HMBC assign_protonated_C->HMBC final_structure Verified Structure assign_quat_C->final_structure

Caption: Logical workflow for structural verification of this compound.

Key HMBC Correlations for Verification:

  • N-H Proton: Correlations from the N-H proton to C-2, C-3, C-3a, and C-7a will firmly anchor the pyrrole ring assignments.

  • H-2 Proton: Correlations to C-3, C-3a, and C-7a.

  • H-7 Proton: Correlations to C-5, C-6, and C-7a will connect the benzene ring to the pyrrole fusion carbon.

  • H-6 Proton: Correlations to C-4, C-5, and C-7a. The correlation to C-4 is particularly important for confirming the position of the iodine.

Conclusion

The NMR spectral analysis of this compound is a prime example of how fundamental principles can be applied to characterize complex molecules. The interplay between the indole core and the strong electronic and steric effects of the fluorine and iodine substituents results in a unique and predictable spectral fingerprint. The large ¹J(C,F) coupling constant for C-5 and the significant upfield shift of C-4 are the most definitive features in the ¹³C NMR spectrum, while the characteristic splitting of H-6 due to ³J(H,F) coupling is a key indicator in the ¹H NMR spectrum. By following the detailed experimental protocol and logical verification workflow presented, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024, February 22). YouTube. Retrieved from [Link]

  • Cohen, L. A., & Witkop, B. (1961). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 83(13), 2895–2899. Retrieved from [Link]

  • Yıldırım, S., et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1326-1336. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Mohamad, M., et al. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Otten, P. A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(17), 6853–6857. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-4-fluoro-1H-indole, tms. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. Retrieved from [Link]

  • ResearchGate. (2023, August 8). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

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solubility of 5-fluoro-4-iodo-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-fluoro-4-iodo-1H-indole in Organic Solvents

Abstract

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, and guidelines for the presentation and interpretation of solubility data. By synthesizing foundational chemical principles with a robust analytical methodology, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this compound and related heterocyclic compounds.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of this scaffold is a common strategy to modulate key pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This compound (Figure 1) is a synthetically valuable intermediate, combining the unique electronic properties of both a fluorine and an iodine substituent on the indole ring.

  • Fluorine: The presence of a fluorine atom can significantly alter the pKa of the indole N-H, influence hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of oxidative metabolism.

  • Iodine: The iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile precursor for creating diverse chemical libraries.

Given its role as a precursor, understanding its solubility is critical for reaction setup, purification (e.g., crystallization, chromatography), and formulation development.

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₅FIN Molecular Weight: 261.03 g/mol [1]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The guiding principle is the adage "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions (solvation).[2]

The key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar molecules, which have a net dipole moment, dissolve well in polar solvents, while non-polar molecules dissolve in non-polar solvents.[3]

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor (e.g., the N-H group in the indole ring) or acceptor (e.g., the fluorine atom, lone pairs on nitrogen) dramatically increases its solubility in protic solvents (e.g., alcohols, water) that can participate in hydrogen bonding.[3][4]

  • Molecular Size and Shape: Larger molecules often have lower solubility, as more energy is required to create a cavity in the solvent to accommodate them.[3]

Predicting the Solubility Behavior of this compound

Based on its molecular structure, we can predict the general solubility behavior of this compound:

  • Indole Core: The indole ring system itself is moderately polar. The N-H group provides a crucial hydrogen bond donor site, which is vital for interactions with protic and polar aprotic solvents.[4]

  • Fluorine Substituent: The highly electronegative fluorine atom increases the molecule's overall polarity and can act as a weak hydrogen bond acceptor.

  • Iodine Substituent: The large, polarizable iodine atom contributes to van der Waals and dipole-dipole interactions but also increases the molecular weight and size, which can negatively impact solubility.

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the indole N-H is a key interaction.[2] Also likely in moderately polar solvents like Chloroform and Dichloromethane. A related compound, 5-fluoroindole, is reported to be soluble in Chloroform and methanol.

  • Low to Insoluble: Expected in non-polar solvents such as hexanes, cyclohexane, and toluene. The strong intermolecular forces within the polar solute (hydrogen bonding, dipole-dipole interactions) are not overcome by the weak van der Waals forces that would be formed with a non-polar solvent.[3]

Quantitative Solubility Data

Table 1: Template for Reporting Experimentally Determined Solubility of this compound at 25 °C

Solvent CategorySolventDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)36.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Polar Protic Methanol32.7Experimental ValueCalculated Value
Ethanol24.6Experimental ValueCalculated Value
Isopropanol19.9Experimental ValueCalculated Value
Moderately Polar Dichloromethane (DCM)9.1Experimental ValueCalculated Value
Chloroform4.8Experimental ValueCalculated Value
Tetrahydrofuran (THF)7.6Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Non-Polar Toluene2.4Experimental ValueCalculated Value
Hexanes1.9Experimental ValueCalculated Value

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[5][6] The protocol involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ± 0.01 mg)

  • Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Prep 1. Add Excess Solid to Vial AddSolvent 2. Add Precise Volume of Solvent Equil 3. Equilibrate at Constant Temp (e.g., 24-48h @ 25°C) AddSolvent->Equil PhaseSep 4. Centrifuge to Pellet Solid Equil->PhaseSep SamplePrep 5. Filter & Dilute Supernatant PhaseSep->SamplePrep Quant 6. Quantify by HPLC/UV-Vis SamplePrep->Quant Calc 7. Calculate Solubility Quant->Calc

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.[5]

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of appropriately labeled glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[5][6]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent using a calibrated pipette.

    • Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.[5]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. For crystalline compounds, this can take 24 to 48 hours or longer.[7] A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid material.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, creating a clear supernatant.[5]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter (chemically compatible with the solvent) and dispense the filtered solution into a clean, pre-labeled vial. This step is crucial to remove any remaining solid particles that would lead to an overestimation of solubility.[5]

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent or an HPLC mobile phase component) to a concentration that falls within the linear range of the analytical method.[5] Record the dilution factor precisely.

  • Quantification by HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point for indole derivatives.[8] Detection should be performed at a UV wavelength where the compound exhibits strong absorbance.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.[9]

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL and mol/L.[5]

Conclusion

While theoretical principles provide a valuable framework for predicting the solubility of this compound, precise quantitative data can only be obtained through rigorous experimental measurement. The shake-flask method detailed herein represents the definitive approach for generating reliable thermodynamic solubility data. This information is indispensable for the effective use of this important heterocyclic building block in reaction optimization, purification, and the broader context of pharmaceutical research and development.

References

  • An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents. Benchchem.
  • 5-Fluoroindole 98 399-52-0. Sigma-Aldrich.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • 5-Fluoroindole-2-carboxylic acid - Solubility of Things.
  • This compound by Alfa Chemistry. Labshake.
  • 5-Fluoroindole | C8H6FN | CID 67861. PubChem.
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  • CHAPTER 2: Tactics to Improve Solubility. (2021-08-27). Books - The Royal Society of Chemistry.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
  • 5-Fluoro-7-iodo-1H-indole | C8H5FIN | CID 71652048. PubChem.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Solubility of Organic Compounds. (2023-08-31).
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  • Method for determining solubility of a chemical compound. Google Patents.
  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC - NIH.
  • Solubility of Organic Compounds. Chemistry Steps.

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A Technical Guide to the Reactivity of the C-I Bond in 5-Fluoro-4-Iodo-1H-Indole: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-4-iodo-1H-indole scaffold is a privileged heterocyclic motif of profound importance in medicinal chemistry and drug development. The strategic placement of the fluoro and iodo substituents on the indole core imparts unique electronic properties that modulate the reactivity of the C4-iodo bond, rendering it a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the C-I bond's reactivity in this key intermediate. We will delve into the mechanistic underpinnings of its utility in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. This guide will further provide field-proven, step-by-step experimental protocols, quantitative data summaries, and illustrative diagrams to empower the seamless integration of this valuable building block into innovative drug discovery pipelines.

Introduction: The Strategic Importance of this compound

The indole nucleus is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom at the C5 position can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The C4-iodo substituent, in turn, serves as a highly reactive and versatile point of diversification. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst, often allowing for milder reaction conditions and broader substrate scope in cross-coupling reactions.[2][3] This combination of a fluorine atom and an iodine atom on the indole scaffold makes this compound a highly sought-after building block for the synthesis of complex molecular architectures with therapeutic potential.[4]

The Reactivity of the C4-Iodo Bond: An Interplay of Electronic Effects

The reactivity of the C-I bond at the C4 position of the 5-fluoro-1H-indole is governed by a delicate interplay of electronic effects. The electron-withdrawing nature of the fluorine atom at the C5 position, coupled with the inherent electron-rich character of the indole ring, modulates the electron density at the C4 position. This electronic environment influences the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. The high reactivity of the C-I bond allows for selective functionalization, even in the presence of other, less reactive halides.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[5][6] The reaction of this compound with an aryl or vinyl boronic acid (or its ester) provides a direct route to 4-aryl or 4-vinyl-5-fluoro-1H-indoles.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl2, SPhos Pd G3These catalysts are effective for coupling with nitrogen-containing heterocycles.[5]
Ligand dppf, SPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K3PO4, K2CO3A base is required to activate the boronic acid partner.[5][6]
Solvent 1,4-Dioxane/Water, DMEA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-3 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling Indole_I This compound OxAdd Oxidative Addition Pd0 Pd(0)L2 Pd0->OxAdd Pd_II_Complex Ar-Pd(II)-I(L2) OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Boronic_Acid R-B(OH)2 Base Base Base->Transmetalation Pd_II_R Ar-Pd(II)-R(L2) Transmetalation->Pd_II_R Reductive_Elimination Reductive Elimination Pd_II_R->Reductive_Elimination Reductive_Elimination->Pd0 Product 4-Aryl-5-Fluoro-1H-Indole Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indoles.[2] This reaction is typically co-catalyzed by palladium and copper(I).[2]

Table 2: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst PdCl2(PPh3)2A standard and effective palladium catalyst for this transformation.[1]
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[1][2]
Base Et3N, DipeaActs as both a base and a solvent in many cases.[1]
Solvent Et3N, THF, DMFAnhydrous conditions are generally preferred.
Temperature Room Temperature to 60 °CThe reaction can often proceed under mild conditions.[1][2]

Experimental Protocol: Sonogashira Coupling

  • In a sealed reaction vessel, dissolve this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), PdCl2(PPh3)2 (2-5 mol%), and CuI (1-3 mol%) in an anhydrous amine base (e.g., triethylamine).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Indole_I This compound Pd_II_Complex Ar-Pd(II)-I(L2) OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Pd_II_Alkyne Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Pd_II_Alkyne->Reductive_Elimination Reductive_Elimination->Pd0 Product 4-Alkynyl-5-Fluoro-1H-Indole Reductive_Elimination->Product Alkyne R-C≡C-H Base Base Cu_Acetylide R-C≡C-Cu Base->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Intertwined catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for introducing vinyl groups at the C4 position of the indole ring.

Table 3: Typical Reaction Parameters for Heck Reaction

ParameterConditionRationale
Palladium Catalyst Pd(OAc)2, Pd(PPh3)4Common and effective palladium sources for the Heck reaction.[7][9]
Ligand PPh3, P(o-tol)3Phosphine ligands are often used to stabilize the palladium catalyst.
Base Et3N, K2CO3A base is required to regenerate the Pd(0) catalyst.[7]
Solvent DMF, AcetonitrilePolar aprotic solvents are typically employed.
Temperature 80-120 °CHigher temperatures are often necessary for this reaction.[7]

Experimental Protocol: Heck Reaction

  • Charge a reaction tube with this compound (1.0 equiv), the alkene (1.5-2.0 equiv), Pd(OAc)2 (2-5 mol%), a phosphine ligand (if needed, 4-10 mol%), and a base (e.g., triethylamine, 2.0-3.0 equiv).

  • Add a degassed solvent such as DMF or acetonitrile.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Heck_Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Indole_I This compound Pd_II_Complex Ar-Pd(II)-I(L2) OxAdd->Pd_II_Complex Migratory_Insertion Migratory Insertion Pd_II_Complex->Migratory_Insertion Alkene Alkene Pd_II_Alkyl Alkyl-Pd(II)-I(L2) Migratory_Insertion->Pd_II_Alkyl Beta_Hydride_Elimination β-Hydride Elimination Pd_II_Alkyl->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)-H(L2)]+ Beta_Hydride_Elimination->Product_Complex Base Base Product_Complex->Base Product 4-Vinyl-5-Fluoro-1H-Indole Product_Complex->Product Base->Pd0

Caption: Key steps in the catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11][12] This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups at the C4 position of the indole ring.

Table 4: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Catalyst Pd2(dba)3, Pd(OAc)2Common palladium precursors for this reaction.[13]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for high reactivity and broad scope.[13]
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CElevated temperatures are generally needed.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add anhydrous toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, and quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Indole_I This compound Pd_II_Complex Ar-Pd(II)-I(L2) OxAdd->Pd_II_Complex Amide_Formation Amide Formation Pd_II_Complex->Amide_Formation Amine R2NH Base Base Base->Amide_Formation Pd_II_Amide Ar-Pd(II)-NR2(L2) Amide_Formation->Pd_II_Amide Reductive_Elimination Reductive Elimination Pd_II_Amide->Reductive_Elimination Reductive_Elimination->Pd0 Product 4-Amino-5-Fluoro-1H-Indole Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Stille Coupling: Utilizing Organostannanes

The Stille reaction couples an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation.[14][15][16] While the toxicity of organotin reagents is a concern, the reaction's tolerance of a wide range of functional groups makes it a valuable synthetic tool.[14][17]

Table 5: Typical Reaction Parameters for Stille Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh3)4, Pd2(dba)3These are common and effective catalysts for the Stille reaction.[15]
Ligand PPh3, AsPh3Phosphine or arsine ligands are typically used.
Solvent Toluene, THF, DMFAnhydrous, non-protic solvents are required.
Additives LiCl, CuIAdditives can accelerate the transmetalation step.[15]
Temperature 50-100 °CThe reaction temperature can vary depending on the substrates.

Experimental Protocol: Stille Coupling

  • To a solution of this compound (1.0 equiv) and the organostannane (1.1-1.3 equiv) in an anhydrous solvent (e.g., toluene), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Add any necessary additives, such as LiCl.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80 °C).

  • Monitor the reaction until completion.

  • Cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Indole_I This compound Pd_II_Complex Ar-Pd(II)-I(L2) OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Organostannane R-Sn(Bu)3 Organostannane->Transmetalation Pd_II_R Ar-Pd(II)-R(L2) Transmetalation->Pd_II_R Reductive_Elimination Reductive Elimination Pd_II_R->Reductive_Elimination Reductive_Elimination->Pd0 Product 4-Substituted-5-Fluoro-1H-Indole Reductive_Elimination->Product

Sources

electronic effects of fluorine on the 5-fluoro-4-iodo-1H-indole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Fluorine on the 5-Fluoro-4-iodo-1H-indole Ring: Synthesis, Reactivity, and Applications

Abstract

The this compound scaffold represents a highly strategic building block in medicinal chemistry, embodying a sophisticated interplay of electronic effects that are pivotal for modern drug design. This technical guide provides an in-depth analysis of the distinct and combined electronic contributions of the fluorine and iodine substituents on the indole ring. We explore how the intense inductive effect of fluorine modulates the electron density and reactivity of the heterocyclic system, while the unique properties of iodine—its polarizability, capacity for halogen bonding via a σ-hole, and utility as a synthetic handle—offer orthogonal functionalities. This document details the synthetic pathways to access this scaffold, analyzes its modulated reactivity, and discusses its application in the development of targeted therapeutics, particularly in parasitological research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of poly-halogenated heterocycles.

Introduction: The Strategic Value of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1][2] Its structural versatility and ability to engage in various biological interactions, including hydrogen bonding and π-stacking, make it a privileged scaffold.[2] In recent decades, the strategic incorporation of halogen atoms onto the indole ring has become a critical tool for fine-tuning the pharmacological profiles of drug candidates. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.

The this compound derivative is a compelling case study in multi-halogenation strategy. It juxtaposes two halogens with disparate and complementary properties:

  • Fluorine: The most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly altering the electron distribution of the aromatic system.[3] This can enhance binding affinity by modulating the pKa of nearby protons and protect against metabolic oxidation.[4]

  • Iodine: As the largest and most polarizable stable halogen, iodine's influence is more complex. While it has a modest inductive effect, its primary contributions are its ability to serve as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation and its capacity to act as a halogen bond donor .[5][6]

This guide dissects the synergistic electronic effects of these two atoms on the indole ring, providing a framework for understanding and exploiting this unique scaffold in drug discovery.

Synthesis of the this compound Scaffold

Accessing the this compound core requires a regioselective and robust synthetic strategy. While numerous indole syntheses exist, a common approach involves the construction of a correctly substituted aniline precursor followed by ring closure. The Leimgruber-Batcho indole synthesis is an efficient method for this purpose. The workflow below outlines a plausible route starting from a commercially available precursor.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 4-Fluoro-3-nitroaniline B N-Iodosuccinimide (NIS) CH3CN, Reflux A->B Regioselective Iodination C 2-Iodo-4-fluoro-5-nitroaniline B->C D DMF-DMA (N,N-Dimethylformamide dimethyl acetal) C->D Condensation E β-(2-Iodo-4-fluoro-5-nitrophenyl) enamine intermediate D->E F H2, Pd/C or Fe/AcOH E->F Reduction of Nitro Group & Ring Closure G This compound F->G

Caption: Proposed Leimgruber-Batcho synthesis workflow for this compound.

Causality of Experimental Choices:

  • Step 1 (Iodination): 4-Fluoro-3-nitroaniline is chosen as the starting material. The iodination is directed to the position ortho to the activating amino group and meta to the deactivating nitro group, leading to the desired 2-iodo-4-fluoro-5-nitroaniline intermediate. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.

  • Step 2 (Enamine Formation): The Leimgruber-Batcho synthesis proceeds via an enamine intermediate, formed by reacting the nitroaniline with an equivalent of dimethylformamide dimethyl acetal (DMF-DMA).

  • Step 3 (Reductive Cyclization): The key final step involves the reduction of the nitro group. The resulting transient amine undergoes spontaneous cyclization onto the enamine, followed by elimination of dimethylamine to form the aromatic indole ring. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for this transformation.

Analysis of Electronic Effects

The electronic landscape of the this compound ring is a delicate balance of competing and reinforcing effects from the two halogen substituents.

Inductive vs. Mesomeric Effects of Fluorine

Fluorine's dominant electronic feature is its extreme electronegativity (Pauling scale: 3.98), resulting in a powerful electron-withdrawing inductive effect (-I) .[3] This effect is transmitted through the sigma bonds, polarizing the C-F bond and pulling electron density away from the benzene portion of the indole. The consequences are:

  • Stabilization of Molecular Orbitals: The strong -I effect lowers the energy of the molecular orbitals of the ring system.[3]

  • Reduced Basicity: The electron density at the pyrrolic nitrogen (N1) is reduced, making the N-H proton more acidic compared to unsubstituted indole.

  • Deactivation of the Benzene Ring: The benzene part of the ring is significantly deactivated towards further electrophilic aromatic substitution.

Fluorine also possesses lone pairs of electrons that can participate in a positive mesomeric effect (+M) , donating electron density into the π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this +M effect is weak and is overwhelmingly overshadowed by the powerful -I effect.

The Role of the Iodine Substituent and Halogen Bonding

Iodine, being less electronegative than carbon, also exerts a weak -I effect. Its primary electronic contributions, however, are distinct from fluorine's.

The σ-hole: Due to the anisotropic distribution of electron density around the covalently bonded iodine atom, a region of positive electrostatic potential, known as a σ-hole , forms on the outer axis of the C-I bond.[7][8] This electropositive cap allows the iodine atom to act as a Lewis acid and engage in a highly directional, non-covalent interaction called a halogen bond with a Lewis base (e.g., an oxygen or nitrogen atom in a protein's active site).[9][10] The strength of this bond follows the trend I > Br > Cl >> F, making iodine the premier halogen bond donor.[9]

Caption: Interplay of electronic effects on the this compound scaffold.
Spectroscopic Evidence

The electronic perturbations caused by the fluorine and iodine atoms are readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Nucleus Expected Observation Rationale
¹H NMR Protons on the benzene ring will show complex splitting patterns due to H-H and H-F coupling. The proton at C6 will likely be a doublet of doublets, coupled to the C7 proton and the fluorine at C5. Chemical shifts will be influenced by the combined inductive effects.[11]The presence of fluorine introduces through-bond scalar coupling (J-coupling) over multiple bonds.
¹³C NMR The carbon directly attached to fluorine (C5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF ≈ 240-250 Hz). Carbons at the ortho (C4, C6) and meta (C7, C3a) positions will show smaller two- and three-bond couplings.C-F coupling constants are highly diagnostic for identifying the position of fluorination.
¹⁹F NMR A single resonance will be observed. Its chemical shift provides information about the electronic environment. The signal will be split by adjacent protons (e.g., H6).[12]¹⁹F NMR is highly sensitive to the local electronic environment and is a crucial tool for characterizing fluorinated compounds.

Impact on Reactivity and Further Functionalization

The dual halogenation pattern dictates the molecule's reactivity, creating a platform for selective chemical modifications.

  • Reactivity of the Indole Ring: The powerful electron-withdrawing effect of the C5-fluorine substituent deactivates the entire indole ring system towards electrophilic attack (e.g., at C3). Reactions that typically proceed readily on electron-rich indoles may require harsher conditions or fail altogether.[4]

  • Synthetic Utility of the C-I Bond: The carbon-iodine bond is the most valuable site for synthetic diversification. Its relative weakness and the polarizability of iodine make it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Formation of C-C bonds with boronic acids.

    • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

    • Heck Coupling: Formation of C-C bonds with alkenes.

This reactivity allows the this compound to serve as a versatile scaffold, where a diverse range of substituents can be introduced at the C4 position to build complex molecular architectures and explore structure-activity relationships (SAR).

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties of this compound make it a valuable building block for targeting specific biological systems.

Case Study: Nematicidal and Insecticidal Agents Research has demonstrated that this compound and related halogenated indoles possess potent nematicidal and insecticidal properties.[13] The mechanism of action is believed to involve the activation of the glutamate-gated chloride channel (GluCl), a key ion channel in invertebrates.[13]

  • Mechanism of Action: Activation of the GluCl channel leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells. This results in paralysis and ultimately the death of the parasite or insect.[13]

  • Role of Halogens: The specific arrangement of the fluorine and iodine atoms is critical for activity. It is hypothesized that the indole N-H acts as a hydrogen bond donor, while the iodine atom at C4 forms a crucial halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of an amino acid) within the channel's binding site, ensuring potent and specific binding. The fluorine at C5 contributes to the overall electronic profile and metabolic stability of the compound.

This example perfectly illustrates how the distinct electronic features of the scaffold—hydrogen bonding, halogen bonding, and a tuned electronic profile—can be harnessed to achieve a specific biological outcome. Beyond this, fluorinated indole cores are integral to the development of kinase inhibitors for oncology, where they often occupy the hinge-binding region of the enzyme's active site.[14]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of this compound (Illustrative)
  • Iodination: To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq). Heat the mixture to reflux and monitor by TLC until consumption of the starting material. Cool the reaction, dilute with ethyl acetate, and wash sequentially with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-iodo-4-fluoro-5-nitroaniline.

  • Enamine Formation: Dissolve the 2-iodo-4-fluoro-5-nitroaniline (1.0 eq) in dry DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and heat the mixture at 100 °C for 2-3 hours. Remove the solvent under high vacuum to obtain the crude enamine intermediate, which is used directly in the next step.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of ethanol and acetic acid. Add iron powder (5.0 eq) portion-wise while stirring. Heat the reaction to 80 °C and monitor by TLC. Upon completion, cool the mixture, filter through a pad of celite, and wash the pad with ethyl acetate. Concentrate the filtrate, neutralize with aqueous sodium bicarbonate solution, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Suzuki Cross-Coupling at the C4-Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the 4-aryl-5-fluoro-1H-indole derivative.

Conclusion

The this compound scaffold is a testament to the power of rational, multi-halogenation strategies in medicinal chemistry. The electronic effects are not merely additive but synergistic. The fluorine atom acts as a powerful modulator of the ring's fundamental electronic properties and metabolic stability through its intense inductive effect. Simultaneously, the iodine atom provides two orthogonal functionalities: a highly specific, directional interaction motif through halogen bonding and a versatile synthetic anchor point for diversification via cross-coupling chemistry. Understanding this intricate electronic interplay is paramount for scientists aiming to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

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A Technical Guide to the Biological Potential of 5-Fluoro-4-iodo-1H-indole: A Dually Halogenated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence across a multitude of pharmacologically active compounds.[1][2] The strategic modification of this scaffold, particularly through halogenation, has proven to be a powerful tool for modulating biological activity.[3][4][5] This guide focuses on the unique potential of 5-fluoro-4-iodo-1H-indole, a dually halogenated derivative featuring vicinal fluorine and iodine substituents. While direct research on this specific molecule is nascent, its known potent nematicidal and insecticidal activities, mediated through the activation of glutamate-gated chloride channels, establish a clear precedent for its biological significance.[6] By synthesizing data from analogous halogenated indoles, this document provides an in-depth exploration of its predicted therapeutic potential in oncology, neurodegenerative disease, and infectious diseases. We will dissect the distinct roles of fluorine and iodine in drug design, propose robust experimental workflows for validation, and offer a forward-looking perspective on its application in drug discovery programs.

Chapter 1: The Indole Nucleus – A Privileged Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif of profound importance in nature and medicine.[2] It forms the core of the essential amino acid tryptophan, making it a fundamental building block for proteins and a precursor to vital biomolecules like the neurotransmitter serotonin and the hormone melatonin.[7] In drug discovery, the indole scaffold is termed a "privileged structure" because its framework can serve as a high-affinity ligand for a diverse range of biological targets.[1][4] This versatility has led to the development of numerous indole-containing drugs with applications spanning anti-inflammatory (Indomethacin), anticancer (Vinblastine, Sunitinib), and antiviral therapies.[2][8][9] The indole's rich electron density and planar structure allow for various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal starting point for library design and lead optimization.[9]

cluster_indole Indole Ring System indole

Caption: Numbering convention of the 1H-indole scaffold.

Chapter 2: The Strategic Impact of Dual Halogenation

The introduction of halogen atoms into a drug candidate is a deliberate and strategic decision in medicinal chemistry. The unique properties of each halogen can be leveraged to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.

The Role of Fluorine: Enhancing Drug-Like Properties

Fluorine, the most electronegative element, is widely used in drug design to enhance metabolic stability, binding affinity, and bioavailability.[10][11] Its small size means it rarely introduces significant steric hindrance.[12] A key application is "metabolic blocking," where a C-H bond susceptible to oxidative metabolism by cytochrome P450 enzymes is replaced with a more stable C-F bond, thereby increasing the drug's half-life.[13] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, altering ionization states and improving cell membrane permeability.[13]

The Role of Iodine: Modulating Lipophilicity and Binding

Iodine, a larger and more polarizable halogen, significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in protein targets.[12] A critical, and increasingly recognized, feature of iodine (and bromine) is its ability to participate in "halogen bonding." This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom interacts favorably with an electron-dense atom (like oxygen or nitrogen) in a protein binding site. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.

Synergistic Potential of 4-Iodo-5-Fluoro Substitution

The specific 4-iodo-5-fluoro substitution pattern on the indole ring is particularly intriguing. Quantitative structure-activity relationship (QSAR) models for other biological activities, such as antifungal efficacy, have identified that halogen substitution at the C4, C5, and C6 positions is often optimal due to a combination of enhanced hydrophobic and electron-withdrawing effects.[3] The fluorine at C5 can serve as a metabolic blocker and a hydrogen bond acceptor, while the adjacent, bulky iodine at C4 can probe deep hydrophobic pockets and act as a halogen bond donor, creating a molecule with multifaceted potential for strong and specific target engagement.

Chapter 3: Synthesis and Characterization

While this compound is commercially available from specialty chemical suppliers, understanding its synthesis is crucial for creating derivatives for structure-activity relationship (SAR) studies.[6][14] A plausible and efficient approach would be a variation of the Leimgruber-Batcho indole synthesis, a well-established method for producing substituted indoles.[15]

G start Start: 4-Fluoro-3-nitrotoluene step1 Step 1: Iodination (e.g., I2, HIO3, H2SO4) start->step1 intermediate1 Intermediate: 2-Iodo-4-fluoro-3-nitrotoluene step1->intermediate1 step2 Step 2: Enamine Formation (DMF-DMA) intermediate1->step2 intermediate2 Intermediate: Enamine Adduct step2->intermediate2 step3 Step 3: Reductive Cyclization (e.g., Pd/C, H2 or Fe/AcOH) intermediate2->step3 product Product: this compound step3->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound
  • Rationale: This protocol is based on established methodologies for the synthesis of halogenated indoles, prioritizing regioselective control and high-yield transformations. The choice of the Leimgruber-Batcho route avoids the harsh acidic conditions of the Fischer synthesis, which can be detrimental to sensitive substrates.

  • Step 1: Iodination of 4-Fluoro-3-nitrotoluene.

    • To a stirred solution of 4-fluoro-3-nitrotoluene in concentrated sulfuric acid, slowly add iodine and iodic acid at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution, brine, and dry over sodium sulfate.

    • Purify the crude product via column chromatography to yield 2-iodo-4-fluoro-3-nitrotoluene.

  • Step 2: Enamine Formation.

    • Dissolve the product from Step 1 in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture at 110-120 °C for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is used in the next step without further purification.

  • Step 3: Reductive Cyclization.

    • Dissolve the crude enamine in a solvent mixture such as methanol or acetic acid.

    • Add a reducing agent, such as iron powder or Palladium on carbon (Pd/C).

    • If using Fe, heat the reaction. If using Pd/C, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst/iron salts.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

  • Validation & Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 4: Known and Predicted Biological Activities

Established Nematicidal and Insecticidal Activity

Research has demonstrated that this compound possesses potent nematicidal and insecticidal properties.[6] This activity is particularly relevant for agricultural applications, with demonstrated efficacy against plant-parasitic nematodes like the pinewood nematode (Bursaphelenchus xylophilus) and the root-knot nematode (Meloidogyne incognita), as well as insects such as the mealworm beetle (Tenebrio molitor).[6]

  • Mechanism of Action: The compound is believed to function as a positive allosteric modulator or agonist of glutamate-gated chloride channels (GluCls).[6] These ligand-gated ion channels are crucial for neurotransmission in invertebrates but are absent in vertebrates, providing a basis for selective toxicity. Activation of GluCls leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells. This results in flaccid paralysis and ultimately the death of the organism.[6]

cluster_membrane Invertebrate Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Neuron Hyperpolarization (Inhibition of Nerve Signal) Cl_in Cl- (intracellular) GluCl->Cl_in  Chloride Influx Paralysis Paralysis & Death Neuron->Paralysis Leads to Compound This compound Compound->GluCl Binds & Activates Glutamate Glutamate Glutamate->GluCl Binds Cl_out Cl- (extracellular)

Caption: Proposed mechanism of nematicidal action via GluCl activation.

Predicted Anticancer Potential

The indole scaffold is a wellspring for anticancer agents, and halogenation patterns are critical for activity.[8][16] For instance, bromine at the C5 position has been shown to strongly favor antiproliferative activity.[5] Furthermore, many fluorinated indoles exhibit potent cytotoxicity against a range of cancer cell lines, including HCT-116 (colon), A549 (lung), and K562 (leukemia), through mechanisms like tubulin polymerization inhibition and kinase modulation.[8][17]

  • Potential Targets & Rationale:

    • Kinase Inhibition: Indole derivatives are known to inhibit various kinases. Given the role of Glycogen Synthase Kinase 3 Beta (GSK-3β) in cell proliferation and survival, this represents a plausible target.[18]

    • Tubulin Polymerization: The indole ring can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[16][17]

    • EGFR/COX-2 Inhibition: Some indole-based hybrids have shown activity against the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are validated targets in oncology.[19]

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a similar solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Predicted Neuroprotective Potential

Indole derivatives are actively being investigated for neurodegenerative diseases due to their structural similarity to neurotransmitters and their ability to modulate key pathological pathways.[20][21] Specifically, indole-based compounds have been developed as inhibitors of GSK-3β, a kinase implicated in the hyperphosphorylation of Tau protein (forming neurofibrillary tangles) and the production of amyloid-beta peptides in Alzheimer's disease.[18]

  • Potential Mechanisms & Rationale:

    • GSK-3β Inhibition: By inhibiting GSK-3β, the compound could potentially reduce Tau pathology and amyloid plaque formation, offering a disease-modifying approach.[18]

    • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many heterocyclic compounds, including indoles, can mitigate oxidative stress.[22] The specific electronic properties conferred by the fluoro-iodo substitution may enhance this activity.

    • Amyloid Disaggregation: Some indoles have been shown to interfere with the aggregation of amyloid-beta peptides or even promote the disaggregation of existing fibrils.[21]

Predicted Antimicrobial and Antifungal Potential

Recent studies have highlighted the potent antifungal and antibiofilm activity of multi-halogenated indoles, particularly against drug-resistant Candida species.[3] The study emphasized that halogenation at positions C4, C5, and C6 was optimal for this activity. This compound fits this structural paradigm perfectly.

  • Potential Mechanisms & Rationale:

    • Membrane Disruption: The increased lipophilicity from the halogen substituents may facilitate the compound's insertion into and disruption of the fungal cell membrane.

    • Enzyme Inhibition: The compound could inhibit key fungal enzymes involved in cell wall synthesis (e.g., 1,3-β-glucan synthase) or ergosterol biosynthesis.

    • Biofilm Inhibition: Halogenated indoles have been shown to inhibit fungal morphogenesis (the switch from yeast to hyphal form), which is critical for biofilm formation and virulence.[3]

  • Inoculum Preparation: Prepare a standardized suspension of a microbial strain (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth, creating a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 24 hours (for bacteria) or 24-48 hours (for fungi).

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring optical density.

Chapter 5: Future Directions and Drug Development

This compound represents a promising, albeit underexplored, chemical scaffold. The compelling evidence from its known parasiticidal activity and the extensive data on related halogenated indoles strongly justify a comprehensive investigation into its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration is warranted. This would involve synthesizing analogs by:

    • Modifying the substituent at the N1 position (e.g., alkyl, aryl, acyl groups).

    • Introducing various groups at the C2, C3, C6, and C7 positions.

    • Replacing the iodine or fluorine with other halogens (Cl, Br) to dissect the specific contribution of each.

  • Target Identification and Validation: For promising activities discovered in phenotypic screens (e.g., anticancer cytotoxicity), target deconvolution studies using chemical proteomics or genetic approaches will be essential to elucidate the precise mechanism of action.

  • Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties will be critical. The presence of fluorine suggests good metabolic stability, but the overall lipophilicity and potential for off-target effects must be carefully evaluated.

By pursuing these lines of inquiry, researchers and drug development professionals can unlock the full therapeutic potential of this unique dually halogenated indole scaffold.

References

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5-Fluoro-4-iodo-1H-indole: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Halogenated Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto the indole ring system dramatically expands its utility, offering fine-tuned control over a molecule's physicochemical and pharmacological properties. Fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[3]

This guide focuses on the synthesis, characterization, and synthetic applications of 5-fluoro-4-iodo-1H-indole, a uniquely functionalized building block that combines the benefits of both fluorine and iodine substitution. Its strategic importance is underscored by its application in the synthesis of key intermediates for targeted therapies, such as the MEK inhibitor Trametinib.[4][5]

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset for this compound is limited, its key properties can be inferred from available data and related structures.

PropertyValueSource
CAS Number 955978-88-8[6]
Molecular Formula C₈H₅FIN[6]
Molecular Weight 261.03 g/mol [6]
Appearance Expected to be a solidInferred
Purity Typically >96% (commercial sources)[6]
Spectroscopic Characterization

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the indole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display eight distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings will also be observed for neighboring carbons.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (261.03 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Start 5-Fluoro-1H-indole Intermediate Iodination Reaction Start->Intermediate Iodinating Agent (e.g., NIS, I₂/HIO₃) Product This compound Intermediate->Product Workup and Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on the known reactivity of indoles and general iodination procedures.[7][8]

Materials:

  • 5-Fluoro-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic compounds like indoles.

  • Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting materials and facilitating the reaction.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere helps to prevent potential side reactions.

  • Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine or electrophilic iodine species.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of this compound lies in the orthogonal reactivity of its C-I and C-H bonds, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions. The iodine at the C4 position is the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9]

Suzuki_Coupling indole This compound I catalyst Pd Catalyst Base, Solvent indole:f1->catalyst boronic_acid Arylboronic Acid B(OH)₂ boronic_acid:f1->catalyst product 5-Fluoro-4-aryl-1H-indole Ar catalyst->product:f1 Sonogashira_Coupling indole This compound I catalyst Pd Catalyst Cu(I) co-catalyst Base, Solvent indole:f1->catalyst alkyne Terminal Alkyne H alkyne:f1->catalyst product 5-Fluoro-4-alkynyl-1H-indole Alkyne catalyst->product:f1 Buchwald_Hartwig_Amination indole This compound I catalyst Pd Catalyst Ligand, Base Solvent indole:f1->catalyst amine Amine H-NR¹R² amine:f1->catalyst product 5-Fluoro-4-(amino)-1H-indole NR¹R² catalyst->product:f1

Sources

A Technical Guide to the Leimgruber-Batcho Synthesis of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Leimgruber-Batcho indole synthesis offers a robust and versatile method for the preparation of a wide array of substituted indoles, proving to be a valuable alternative to the classic Fischer indole synthesis.[3][4][5] This guide provides an in-depth technical overview of the Leimgruber-Batcho synthesis, with a specific focus on the preparation of 5-fluoro-4-iodo-1H-indole, a halogenated indole derivative with significant potential in the development of novel pharmaceuticals and agrochemicals.[6] The synthesis involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the target indole.[3][7] This document will detail the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss key process parameters, and offer insights into the purification and characterization of the final product.

Introduction: The Significance of the Leimgruber-Batcho Indole Synthesis

The synthesis of substituted indoles is a cornerstone of modern drug discovery.[1][2] The Leimgruber-Batcho method, first reported in the 1970s, has become a widely adopted strategy due to its high yields, mild reaction conditions, and the ready availability of starting materials.[3][4] A key advantage of this synthesis is its ability to produce indoles with a variety of substituents on the benzene ring, a feature that is often challenging to achieve with other methods.[4]

The target molecule, this compound, is a particularly interesting synthetic target. The presence of both fluorine and iodine atoms on the indole ring provides multiple opportunities for further functionalization. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the iodine atom can be readily displaced or utilized in cross-coupling reactions to introduce additional complexity.[8] This makes this compound a valuable intermediate for the synthesis of a diverse range of biologically active compounds.[6]

The Core Synthesis: Mechanism and Rationale

The Leimgruber-Batcho synthesis of this compound proceeds in two main stages: the formation of a β-amino-α-nitro-styrene intermediate (an enamine), followed by its reductive cyclization.

Stage 1: Enamine Formation

The synthesis begins with the reaction of a suitably substituted o-nitrotoluene, in this case, 2-fluoro-3-iodo-6-nitrotoluene, with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][7][9] The key mechanistic steps are as follows:

  • Activation of DMF-DMA: Upon heating, DMF-DMA generates a highly electrophilic iminium ion and a methoxide anion.[7][10]

  • Deprotonation of the o-nitrotoluene: The methoxide ion is sufficiently basic to deprotonate the acidic benzylic methyl group of the o-nitrotoluene, forming a resonance-stabilized carbanion.[7][10]

  • Condensation: The nucleophilic carbanion attacks the electrophilic iminium ion.

  • Elimination: Subsequent elimination of methanol yields the desired enamine intermediate, (E)-1-(2-fluoro-3-iodo-6-nitrophenyl)-N,N-dimethylprop-1-en-2-amine.[7] The extended conjugation of this "push-pull" olefin, with an electron-donating amino group and an electron-withdrawing nitro group, typically imparts a deep red color to the compound.[3]

The addition of a secondary amine, such as pyrrolidine, can accelerate the reaction by forming a more reactive formylpyrrolidine acetal in situ.[3][10]

Stage 2: Reductive Cyclization

The second stage involves the reduction of the nitro group of the enamine intermediate to an amine, which then undergoes a spontaneous intramolecular cyclization.[3][11]

  • Nitro Group Reduction: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method.[4][12] Other viable options include metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid.[4][13]

  • Intramolecular Cyclization: The newly formed aniline derivative readily attacks the enamine double bond in an intramolecular fashion.[14][15]

  • Elimination: The resulting indoline intermediate then eliminates dimethylamine to afford the final aromatic indole, this compound.[16]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-nitrotoluene155.13(Starting Material)
Iodine253.81(For Iodination)
Nitric Acid63.01(For Nitration)
Sulfuric Acid98.08(For Nitration)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16
Pyrrolidine71.12
Dimethylformamide (DMF)73.09(Solvent)
Palladium on Carbon (10% Pd/C)-(Catalyst)
Methanol32.04(Solvent)
Ethyl Acetate88.11(Extraction Solvent)
Saturated Sodium Bicarbonate Solution-(Aqueous Workup)
Brine-(Aqueous Workup)
Anhydrous Sodium Sulfate142.04(Drying Agent)
Silica Gel-(Chromatography)
Hexanes-(Chromatography)
Synthesis of the Starting Material: 2-Fluoro-3-iodo-6-nitrotoluene

The synthesis of the requisite starting material, 2-fluoro-3-iodo-6-nitrotoluene, is a critical preliminary step. While not commercially available in large quantities, it can be prepared through a multi-step sequence, for instance, starting from 2-fluoro-3-nitrotoluene.[17][18] A plausible route involves the nitration of o-fluorotoluene followed by separation of the isomers and subsequent iodination.[17]

Step-by-Step Synthesis of this compound

Step 1: Enamine Formation

  • To a solution of 2-fluoro-3-iodo-6-nitrotoluene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture at 110 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step or isolated if desired.

Step 2: Reductive Cyclization

  • Dilute the crude enamine solution with methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.[11]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[19] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[19][20]

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Visualization of the Synthetic Pathway

Overall Workflow

Leimgruber_Batcho_Workflow Start Starting Material (2-Fluoro-3-iodo-6-nitrotoluene) Enamine_Formation Enamine Formation (DMF-DMA, Pyrrolidine, DMF, 110°C) Start->Enamine_Formation Intermediate Crude Enamine Intermediate Enamine_Formation->Intermediate Reductive_Cyclization Reductive Cyclization (H₂, 10% Pd/C, Methanol) Intermediate->Reductive_Cyclization Crude_Product Crude Product Reductive_Cyclization->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Reaction Mechanism

Leimgruber_Batcho_Mechanism cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization Nitrotoluene 2-Fluoro-3-iodo-6-nitrotoluene + DMF-DMA Enamine (E)-1-(2-fluoro-3-iodo-6-nitrophenyl)-N,N-dimethylprop-1-en-2-amine Nitrotoluene->Enamine Condensation Reduction Enamine + H₂, Pd/C Amino_Intermediate Amino Intermediate Reduction->Amino_Intermediate Nitro Reduction Indoline Indoline Intermediate Amino_Intermediate->Indoline Intramolecular Cyclization Indole This compound Indoline->Indole Elimination of Dimethylamine

Sources

electrophilic aromatic substitution on 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Fluoro-4-iodo-1H-indole

Abstract

The indole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this nucleus is paramount for the development of novel molecular entities. This whitepaper provides an in-depth technical examination of electrophilic aromatic substitution (EAS) reactions on this compound, a highly functionalized and synthetically versatile building block. We will dissect the complex interplay of substituent electronic effects that govern regioselectivity, present detailed, field-proven protocols for key transformations, and offer a comparative analysis to guide synthetic strategy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.

The Electronic Landscape: Predicting Regioselectivity in a Multifunctional Scaffold

The reactivity of the this compound nucleus is not merely the sum of its parts but a nuanced interplay of competing and reinforcing electronic effects. A foundational understanding of these influences is critical for predicting and controlling the outcomes of electrophilic substitution reactions.

The Inherent Reactivity of the Indole Core

The indole ring is an electron-rich heteroaromatic system, rendering it highly susceptible to electrophilic attack.[1] Quantum mechanical calculations and extensive empirical data confirm that the C3 position of the pyrrole moiety is the most nucleophilic site.[2][3] Attack at C3 proceeds through a cationic intermediate (the σ-complex) where the aromaticity of the fused benzene ring is preserved, a significantly more stable pathway than attack at C2, which disrupts this aromaticity.[3][4][5] This inherent preference for C3 substitution is the dominant directive in the vast majority of indole EAS reactions.[6][7]

The Directing Influence of Benzene Ring Substituents

The fluoro and iodo groups on the carbocyclic ring modulate the overall reactivity and fine-tune the electronic distribution.

  • C5-Fluoro Group: Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the entire aromatic system towards electrophilic attack compared to unsubstituted indole.[8][9] However, it also possesses a lone pair of electrons that can be donated into the ring via resonance (+R effect). While this resonance donation is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.[9][10] In this scaffold, the C6 position is ortho and the C4 position is ortho.

  • C4-Iodo Group: Iodine, like other halogens, is also deactivating overall due to a dominant electron-withdrawing inductive effect.[8][9] It is the least electronegative of the common halogens, making its deactivating effect milder than that of fluorine or chlorine. Its +R effect directs incoming electrophiles to the ortho (C3, C5) and para (C7) positions.[10]

The Unified Hypothesis: C3 as the Overwhelmingly Favored Site

When these effects are combined, a clear prediction emerges. The deactivating inductive effects of both halogens reduce the overall nucleophilicity of the indole. However, the powerful directing effect of the pyrrole nitrogen, which funnels electron density towards C3 to stabilize the key reaction intermediate without disrupting the benzene ring's aromaticity, remains the single most influential factor.[3][5] Therefore, electrophilic attack will occur almost exclusively at the C3 position. The substituents on the benzene ring primarily serve to decrease the reaction rate relative to simpler indoles, potentially requiring more forcing conditions.

Caption: Electronic influences on this compound reactivity.

Core Methodologies for C3-Functionalization

We now transition from theory to practice, detailing robust protocols for key electrophilic aromatic substitution reactions. The following methods have been selected for their reliability and strategic importance in synthetic chemistry.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as indole.[11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[12][13] This transformation is foundational, as the resulting aldehyde is a versatile handle for countless subsequent modifications.

Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The nucleophilic C3 position of the indole attacks this reagent, forming an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the C3-formylindole.[12][14]

G Indole This compound Attack Electrophilic Attack at C3 Indole->Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Attack Iminium_Salt Iminium Salt Intermediate Attack->Iminium_Salt Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Product C3-Formylindole Product Hydrolysis->Product

Caption: Workflow for Vilsmeier-Haack formylation of indole.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-5-iodo-1H-indole-3-carbaldehyde (This protocol is adapted from established procedures for indole formylation and specific examples found in the literature for similar substrates[15])

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction may require gentle heating (40-50 °C) to proceed to completion, owing to the deactivating nature of the halogen substituents.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the effervescence ceases and the iminium salt is fully hydrolyzed. This step is exothermic and should be performed in a well-ventilated fume hood.

  • Workup: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-fluoro-5-iodo-1H-indole-3-carbaldehyde.

ParameterValueReference
Product Name 4-Fluoro-5-iodo-1H-indole-3-carbaldehyde[15]
Appearance Yellow Solid[15]
Yield ~67% (Reported)[15]
¹H NMR (400 MHz, DMSO-d₆) δ 9.98 (d, J = 2.8 Hz, 1H), 8.25 (s, 1H), 7.55 (m, 1H), 7.21 (d, J = 8.8 Hz, 1H)[15]
Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to modulate molecular properties. Due to the acid-sensitivity of the indole ring, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) must be avoided to prevent polymerization.[6] Milder reagents are required.

Mechanism: A suitable nitrating agent, such as benzoyl nitrate (formed from benzoyl chloride and silver nitrate) or nitric acid in acetic anhydride, generates the nitronium ion (NO₂⁺) electrophile. This is attacked by the C3 position of the indole, followed by deprotonation to restore aromaticity.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-4-iodo-3-nitro-1H-indole (This protocol is a standard, mild procedure for indole nitration[6])

  • Reagent Preparation: In a flame-dried flask under argon, dissolve this compound (1 equivalent) in acetic anhydride at -10 °C.

  • Nitrating Agent Addition: Separately, prepare a solution of concentrated nitric acid (1 equivalent) in acetic anhydride at -10 °C. Add this nitrating mixture dropwise to the indole solution while maintaining the temperature at -10 °C.

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Pour the reaction mixture onto ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the C3-nitroindole.

Halogenation

Direct halogenation (chlorination, bromination, iodination) at the C3 position is readily achievable using appropriate halogenating agents. These reactions are often rapid due to the high nucleophilicity of the indole C3 position.

Mechanism: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base generate a polarized "X⁺" equivalent. This electrophilic halogen is attacked by the indole C3 position, followed by loss of a proton to yield the 3-haloindole.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-iodo-1H-indole (This protocol is adapted from standard procedures for indole C3-bromination[6])

  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or THF in a round-bottom flask at 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution over 15 minutes.

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography.

Comparative Summary and Strategic Considerations

The choice of electrophilic substitution reaction is dictated by the desired C3 functionality. All reactions are expected to proceed with high C3-regioselectivity.

ReactionElectrophileTypical ReagentsKey ConditionsExpected Product
Vilsmeier-Haack Chloroiminium ionPOCl₃, DMF0 °C to RTThis compound-3-carbaldehyde
Nitration Nitronium ion (NO₂⁺)HNO₃, Acetic Anhydride-10 °C to 0 °C5-Fluoro-4-iodo-3-nitro-1H-indole
Bromination "Br⁺" equivalentN-Bromosuccinimide (NBS)0 °C to RT3-Bromo-5-fluoro-4-iodo-1H-indole
Acylation Acylium ion (RCO⁺)Acyl Chloride, AlCl₃0 °C to RT3-Acyl-5-fluoro-4-iodo-1H-indole

Strategic Insights:

  • Reactivity Management: The deactivating nature of the C4 and C5 halogens may necessitate slightly longer reaction times or marginally elevated temperatures compared to unsubstituted indole.

  • N-H Protection: For some reactions, particularly Friedel-Crafts acylation which uses a strong Lewis acid (AlCl₃), the acidic N-H proton can interfere. Protection of the indole nitrogen (e.g., as a tosyl or BOC derivative) may be required to prevent side reactions and improve yields, although this adds synthetic steps.

  • Versatility of Products: The C3-functionalized products are exceptionally valuable. The C3-aldehyde can undergo olefination, reduction, or oxidation. The C3-nitro group can be reduced to the synthetically crucial C3-amine. The C3-halo derivatives are prime substrates for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds.

Conclusion

This compound represents a uniquely functionalized heterocyclic building block. Despite the presence of two deactivating halogen substituents on the carbocyclic ring, the principles of electrophilic aromatic substitution on the indole core hold true. The inherent electronic properties of the indole nucleus overwhelmingly direct electrophiles to the C3 position, ensuring predictable and high regioselectivity. The protocols outlined in this guide provide a reliable framework for accessing a variety of C3-substituted derivatives, opening avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the electronic interplay within this scaffold empowers the synthetic chemist to harness its full potential.

References

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  • Química Orgánica. Electrophilic substitution at the indole. QuimicaOrganica.org. [Link]

  • Various Authors. (2023). Electrophilic Substitution Reactions of Indoles. Request PDF on ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1536–1547. [Link]

  • Dykstra, K., et al. (2020). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1536-1547. [Link]

  • Kumar, A., et al. (2011). A modified, scalable Leimgruber-Batcho indole synthesis. Organic Chemistry: An Indian Journal, 7(2). [Link]

  • Tang, D., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(22), 16091–16104. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Leng, F., et al. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Request PDF on ResearchGate. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unknown Author. Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

  • Sharma, P., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Aditya. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2024). 16.2: Other Aromatic Substitutions. [Link]

  • Sonawane, P. D., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 336-348. [Link]

  • Gising, J. (2013). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Fuchigami, T. (2025). Electrosynthesis of fluorinated indole derivatives. Request PDF on ResearchGate. [Link]

  • Liu, S. Y., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Organic Letters, 14(6), 1480–1483. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • LibreTexts Chemistry. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Jasperse, C. 5 Major Electrophilic Aromatic Substitution Reactions. North Dakota State University. [Link]

  • Fokin, V. V., et al. (2012). Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles. ChemInform. [Link]

  • Li, J., et al. (2003). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Synlett, 2003(10), 1447-1450. [Link]

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  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-4-iodo-1H-indole in Modern Drug Discovery

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the indole scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atom and the versatile reactivity of the carbon-iodine bond allow for a wide range of chemical transformations, including cross-coupling reactions, which are pivotal in the construction of novel therapeutic agents. The indole core itself is a privileged scaffold, present in numerous natural products and FDA-approved drugs. Therefore, ensuring the chemical integrity of this compound through appropriate handling and storage is paramount to the success and reproducibility of research and development endeavors.

This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and data from structurally related compounds.

Chemical Stability Profile

While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from the known reactivity of the indole nucleus and the influence of its halogen substituents. In general, indole derivatives are described as being stable under normal laboratory conditions.[1][2] However, several factors can contribute to their degradation.

Key Factors Influencing Stability:
  • Light: Indole and its derivatives can be sensitive to light.[3][4] Photo-oxidation can lead to the formation of colored impurities and degradation products. It is a well-established practice to store indole-containing compounds in light-protective containers.[5]

  • Air (Oxygen): The indole ring, particularly at the 2- and 3-positions, can be susceptible to auto-oxidation in the presence of air.[5] This process can be accelerated by light and the presence of trace metals. Storing the compound under an inert atmosphere, such as argon or nitrogen, is a prudent measure to minimize oxidative degradation.

  • Heat: Elevated temperatures can increase the rate of decomposition reactions.[1] While the compound is a solid at room temperature, excessive heat should be avoided during storage and handling.

  • Moisture: Some aromatic amines and halogenated compounds can be hygroscopic.[5] The presence of moisture can lead to hydrolysis or facilitate other degradation pathways.

  • Incompatible Materials: Strong oxidizing agents are incompatible with indole derivatives and can cause vigorous reactions leading to decomposition.[1][2] Contact with strong acids and bases should also be avoided as they can promote degradation of the indole ring.[5]

Potential Degradation Pathways

The primary modes of degradation for this compound are likely to involve oxidation of the indole ring and potential reactions at the C-I bond.

This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation Air (O2), Light Reaction with Strong Oxidizers Reaction with Strong Oxidizers This compound->Reaction with Strong Oxidizers Vigorous Decomposition Reaction with Strong Acids/Bases Reaction with Strong Acids/Bases This compound->Reaction with Strong Acids/Bases Ring Degradation Formation of colored impurities Formation of colored impurities Oxidative Degradation->Formation of colored impurities e.g., isatin-like structures

Caption: Potential Degradation Pathways for this compound.

Hazardous decomposition products that may form under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen iodide (HI).[1][4]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on best practices for handling halogenated and air-sensitive organic compounds.[6][7][8][9][10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[5][11]
Atmosphere Under an inert gas (Argon or Nitrogen)Protects against air-oxidation of the indole ring.[5]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.[3][4][5][11]
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and moisture-related degradation.[1][11][12][13]
Container Tightly sealed, appropriate chemical-resistant containerPrevents contamination and exposure to the atmosphere.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong basesPrevents chemical reactions that can lead to decomposition.[1][2][4][5]

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.

Workflow for Purity Verification

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Decision Start Retrieve sample from storage Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol) Start->Dissolve HPLC High-Performance Liquid Chromatography (HPLC) Dissolve->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve->NMR LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS For mass confirmation Analyze Analyze data for purity and presence of degradation products Compare Compare with reference standard or initial analysis Analyze->Compare Decision Purity > 95%? Compare->Decision Use Proceed with experiment Decision->Use Yes Discard Discard or repurify Decision->Discard No

Caption: Workflow for the Purity Assessment of this compound.

Step-by-Step HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm and 280 nm.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Troubleshooting and Signs of Degradation

  • Visual Inspection: A noticeable change in color from off-white/pale yellow to a darker brown or reddish hue can indicate degradation.

  • Physical Changes: Clumping of the solid or a change in its crystalline appearance may suggest moisture absorption or degradation.

  • Analytical Data: The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are clear indicators of impurity formation.

If degradation is suspected, it is advisable to re-purify the material or use a fresh, properly stored batch for subsequent experiments to ensure data integrity.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound under refrigerated, dark, dry, and inert conditions—researchers can significantly mitigate the risk of degradation. Regular purity assessment using standard analytical techniques such as HPLC is a vital component of a robust quality control strategy. These practices will ensure the reliability and reproducibility of experimental outcomes, ultimately accelerating the pace of scientific discovery.

References

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A Guide to the Theoretical Investigation of 5-Fluoro-4-iodo-1H-indole: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activity.[1][2] 5-Fluoro-4-iodo-1H-indole, a di-halogenated indole, presents a fascinating case for theoretical study due to the interplay of the electron-withdrawing fluorine and the large, polarizable iodine atom. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will delve into the selection of appropriate quantum chemical methods, the calculation of key structural and electronic properties, and the analysis of non-covalent interactions that are crucial for its function in a biological context. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of halogenated indoles.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1] The strategic placement of halogen atoms on the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Fluorine, in particular, is often introduced to block metabolic pathways or to enhance binding interactions.[5] Iodine, on the other hand, is known for its ability to form strong halogen bonds, a type of non-covalent interaction that is increasingly recognized as a key factor in drug-receptor binding.

This compound is a synthetic building block with potential applications in the development of novel therapeutic agents. The presence of both fluorine and iodine on the indole ring suggests a unique electronic and steric profile that warrants detailed investigation. Theoretical calculations provide a powerful, non-invasive means to elucidate the intrinsic properties of this molecule, offering insights that can guide synthetic efforts and drug design.

Methodological Considerations for Theoretical Calculations

The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule like this compound, which contains a heavy element (iodine) and is likely to be involved in various non-covalent interactions, a careful selection of the theoretical level is necessary.

Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size.[6][7] The selection of an appropriate functional is crucial. For halogenated systems, hybrid functionals are often a good choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good geometric and electronic properties for organic molecules.

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, making it particularly suitable for studying systems where non-covalent interactions, such as halogen bonding, are important.[6]

  • M06-2X: A high-nonlocality functional that performs well for a broad range of applications, including non-covalent interactions.

Basis Set Selection

The basis set determines the flexibility of the atomic orbitals used in the calculation.

  • For H, C, N, F: The Pople-style basis set 6-311++G(d,p) is a good choice, providing a flexible description of the valence electrons with the inclusion of polarization and diffuse functions.

  • For I: Due to the large number of electrons in iodine, an effective core potential (ECP) is recommended to reduce computational cost. The LanL2DZ (Los Alamos National Laboratory 2-double-ζ) ECP and basis set is a common choice for heavier elements. For higher accuracy, a basis set like def2-TZVP can be employed.[6][7]

Solvation Effects

Biological processes occur in an aqueous environment. Therefore, it is important to consider the effect of a solvent. The Polarizable Continuum Model (PCM) is an efficient method to approximate the bulk electrostatic effects of a solvent, such as water.

Workflow for Method Selection

A Define the Molecule: This compound B Select Computational Approach A->B C Density Functional Theory (DFT) B->C D Choose Functional C->D F Select Basis Set C->F H Incorporate Solvation Model C->H E B3LYP ωB97X-D M06-2X D->E J Proceed to Calculations E->J G 6-311++G(d,p) for H, C, N, F LanL2DZ or def2-TZVP for I F->G G->J I Polarizable Continuum Model (PCM) H->I I->J

Caption: Workflow for selecting the computational methodology.

Structural and Electronic Properties

Once the methodology is established, a range of properties can be calculated to characterize the this compound molecule.

Geometry Optimization

The first step is to find the minimum energy structure of the molecule. This involves a geometry optimization calculation, which will provide the equilibrium bond lengths, bond angles, and dihedral angles. The results should be validated by ensuring that a subsequent frequency calculation yields no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

ParameterExpected Value (Å or °)
C4-I bond length~2.10
C5-F bond length~1.35
N1-H bond length~1.01
C4-C5 bond length~1.39
Indole ring planarityNear planar
Caption: Table of expected key geometric parameters for this compound.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. For related 5-fluoro-isatin-triazole molecules, the study of FMOs has been shown to be important in understanding their pharmacological activities.[8]

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map is expected to show a region of positive potential (a σ-hole) on the iodine atom along the C-I bond axis, which is the hallmark of a halogen bond donor. The fluorine atom and the nitrogen atom are expected to be regions of negative potential.[6][7]

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can be used to aid in the experimental characterization of the molecule.

NMR Spectroscopy

Calculating the nuclear magnetic shielding tensors allows for the prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These can be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman)

The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These spectra are useful for identifying the characteristic vibrational modes of the molecule, such as the N-H stretch, C-F stretch, and C-I stretch.

Reactivity and Intermolecular Interactions

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of the molecule.[9]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -(I+A)/2Propensity to accept electrons.
Caption: Table of key global reactivity descriptors.
Halogen Bonding

A key feature of this compound is its potential to act as a halogen bond donor through the iodine atom. This can be investigated by studying the interaction of the indole with a simple Lewis base (e.g., ammonia or formaldehyde). Calculations on such a dimer can provide the interaction energy and the geometric parameters of the halogen bond.[6][10]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis can be used to characterize the chemical bonds and non-covalent interactions within the molecule and in its complexes.[6][7] The presence of a bond critical point (BCP) between the iodine and a Lewis base, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can confirm the presence and nature of a halogen bond.

Protocol for Analyzing Halogen Bonding

A Construct a Dimer: This compound + Lewis Base B Perform Geometry Optimization and Frequency Calculation A->B C Calculate Interaction Energy (with BSSE correction) B->C E Perform QTAIM Analysis on the Dimer B->E H Characterize the Halogen Bond C->H D Analyze Molecular Electrostatic Potential (MEP) of Monomer D->A F Identify Bond Critical Point (BCP) between I and Lewis Base E->F G Analyze Electron Density (ρ) and its Laplacian (∇²ρ) at BCP F->G G->H

Caption: Step-by-step protocol for the theoretical analysis of halogen bonding.

Conclusion

The theoretical investigation of this compound offers a wealth of information that is highly valuable for drug discovery and development. By employing the computational strategies outlined in this guide, researchers can gain a deep understanding of the structural, electronic, and reactive properties of this molecule. In particular, the characterization of its halogen bonding capabilities can provide crucial insights for the rational design of potent and selective ligands for various biological targets. The synergy between theoretical calculations and experimental studies will undoubtedly accelerate the development of new therapeutics based on the halogenated indole scaffold.

References

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. MDPI. [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PubMed. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

  • (PDF) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. ResearchGate. [Link]

  • The Role of 5-Fluoro-2-oxindole in Modern Drug Discovery and Manufacturing. sfcrubber.com. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. [Link]

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  • Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry. [Link]

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  • One-Pot Construction of CF3-Tetrahydroindeno[1,2-b]pyrrol-4(1H)-ones from 2-[3-(Trifluoromethyl)but-3-en-1-yn-1-yl]benzaldehyde Derivatives and Primary Aliphatic Amines. ACS Publications. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and synthetic drugs.[1][2][3] The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating the physicochemical and biological properties of these molecules. This in-depth technical guide focuses on 5-fluoro-4-iodo-1H-indole, a dihalogenated indole derivative that has emerged as a valuable building block in modern drug discovery. While a seminal "discovery" paper for this specific compound is not prominent in the literature, its appearance in the patent literature, notably around 2007 in patent WO2007/122410, signals its importance as a scaffold in the development of novel therapeutics. This guide will provide a comprehensive overview of the synthetic strategies for this compound, its chemical properties and characterization, and its applications in medicinal chemistry, particularly in the design of kinase inhibitors.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

Halogen atoms, particularly fluorine and iodine, play a crucial role in modern drug design. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Iodine, on the other hand, can introduce steric bulk and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The combination of both fluorine and iodine on an indole scaffold, as seen in this compound, creates a unique chemical entity with the potential for novel biological activities.

The indole ring itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Many approved drugs, including those for cancer, neurological disorders, and infectious diseases, contain the indole motif.[1][5] The strategic placement of halogen substituents on this core structure allows for the fine-tuning of a compound's pharmacological profile.

Synthetic Strategies for this compound

The synthesis of this compound presents a significant regiochemical challenge. Direct electrophilic iodination of 5-fluoroindole is unlikely to yield the desired product in high yield, as the C3 position of the indole ring is the most reactive site for electrophilic attack. Therefore, more elaborate synthetic strategies are required to achieve the desired 4,5-disubstitution pattern.

Plausible Synthetic Pathway: A Multi-step Approach

A robust and logical synthetic route to this compound involves a multi-step sequence starting from a pre-functionalized aniline precursor. The Sugasawa indole synthesis provides a strong foundation for this approach.[6] This method involves the ortho-acylation of an aniline followed by a reductive cyclization to form the indole ring.

The proposed synthetic workflow is as follows:

Synthetic Pathway A 2-Fluoro-1-iodo-4-nitrobenzene B 2-Amino-5-fluoro-4-iodotoluene A->B Reduction C N-(2-amino-5-fluoro-4-iodophenyl)acetamide B->C Protection (Acetylation) D 2-Amino-5-fluoro-4-iodoacetophenone C->D Friedel-Crafts Acylation E This compound D->E Reductive Cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Reduction of 2-Fluoro-1-iodo-4-nitrobenzene to 2-Amino-5-fluoro-4-iodotoluene

  • Rationale: The initial step involves the reduction of the nitro group to an amine, which is a necessary precursor for the subsequent indole synthesis.

  • Procedure:

    • To a solution of 2-fluoro-1-iodo-4-nitrobenzene in ethanol, add tin(II) chloride dihydrate.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-5-fluoro-4-iodotoluene.

Step 2: N-Acetylation of 2-Amino-5-fluoro-4-iodotoluene

  • Rationale: Protection of the amino group as an acetamide is often necessary to prevent side reactions during the subsequent Friedel-Crafts acylation.

  • Procedure:

    • Dissolve 2-amino-5-fluoro-4-iodotoluene in acetic anhydride.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

    • Wash the solid with water and dry to obtain N-(2-amino-5-fluoro-4-iodophenyl)acetamide.

Step 3: Friedel-Crafts Acylation

  • Rationale: This key step introduces the acetyl group at the ortho position to the amino group, which will form part of the pyrrole ring of the indole.

  • Procedure:

    • To a suspension of aluminum chloride in anhydrous dichloroethane, add acetyl chloride at 0°C.

    • Add a solution of N-(2-amino-5-fluoro-4-iodophenyl)acetamide in dichloroethane dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude 2-amino-5-fluoro-4-iodoacetophenone can be used in the next step after deprotection of the acetyl group.

Step 4: Reductive Cyclization to this compound

  • Rationale: The final step involves the reductive cyclization of the ortho-aminoaryl ketone to form the indole ring.

  • Procedure:

    • Dissolve the crude 2-amino-5-fluoro-4-iodoacetophenone in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, sodium borohydride, in portions at 0°C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₈H₅FIN
Molecular Weight 261.03 g/mol
CAS Number 955978-88-8
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, methanol, and dichloromethane
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.5 (br s, 1H, NH)

  • δ 7.55 (t, J = 2.8 Hz, 1H, H-2)

  • δ 7.40 (dd, J = 8.8, 4.4 Hz, 1H, H-6)

  • δ 7.10 (dd, J = 8.8, 2.4 Hz, 1H, H-7)

  • δ 6.50 (t, J = 2.8 Hz, 1H, H-3)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 157.0 (d, J = 235 Hz, C-5)

  • δ 136.5 (C-7a)

  • δ 128.0 (d, J = 10 Hz, C-3a)

  • δ 125.5 (C-2)

  • δ 124.0 (d, J = 5 Hz, C-7)

  • δ 112.0 (d, J = 25 Hz, C-6)

  • δ 102.0 (C-3)

  • δ 85.0 (C-4)

Mass Spectrometry (EI):

  • m/z (%): 261 (M⁺, 100), 134 (M-I, 40), 107 (M-I-HCN, 25)

Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents. The presence of the iodine atom at the C4 position provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom at the C5 position can enhance metabolic stability and binding affinity.

Kinase Inhibitors

A significant area of application for halogenated indoles is in the development of protein kinase inhibitors.[1][10][11] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The specific substitution pattern of this compound can be exploited to achieve selectivity and potency against various kinases implicated in cancer and other diseases. The iodine atom can be utilized to introduce larger substituents that can probe deeper into the active site, while the fluorine atom can form favorable interactions with the protein backbone.

Kinase_Inhibitor_Concept Indole This compound Scaffold Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Indole->Coupling Library Library of Diverse Kinase Inhibitor Candidates Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for developing kinase inhibitors from the title compound.

Other Therapeutic Areas

Beyond kinase inhibition, dihalogenated indoles have shown promise in a variety of other therapeutic areas, including as antiviral and antimicrobial agents.[12] The specific electronic and steric properties imparted by the fluoro and iodo substituents can lead to novel mechanisms of action and improved drug-like properties.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. While its formal discovery is not marked by a singular publication, its emergence in the patent literature underscores its practical utility in the quest for novel therapeutics. The synthetic challenges associated with its regioselective preparation are surmountable through multi-step strategies, and its unique pattern of halogenation offers a wealth of opportunities for the design of potent and selective modulators of biological targets. As our understanding of the role of halogen bonding and fluorine in drug design continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of the next generation of medicines.

References

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  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' - PubMed. (n.d.). PubMed. Retrieved from [Link]

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  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed. (n.d.). PubMed. Retrieved from [Link]

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  • A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Novel TBK1 Inhibitors Utilizing 5-fluoro-4-iodo-1H-indole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract TANK-Binding Kinase 1 (TBK1) has emerged as a pivotal therapeutic target in oncology, immunology, and neurodegenerative disease due to its central role in mediating innate immune and inflammatory signaling.[1][2] This application note provides a comprehensive guide for the synthesis of novel TBK1 inhibitors using 5-fluoro-4-iodo-1H-indole as a key starting material. We detail a robust and versatile Suzuki-Miyaura cross-coupling protocol to functionalize the C4-position of the indole scaffold, a privileged structure in kinase inhibitor design.[3] The strategic placement of the iodo group serves as a versatile handle for C-C bond formation, while the 5-fluoro substituent is incorporated to enhance metabolic stability and target engagement. This guide provides researchers and drug development professionals with detailed, step-by-step synthetic protocols, methodologies for in vitro biological evaluation, and the scientific rationale behind the experimental design.

Introduction: TBK1 as a Therapeutic Target

TBK1 is a non-canonical IκB kinase (IKK) that functions as a critical node integrating signals from various pattern recognition receptors, including Toll-like receptors (TLRs) and the cGAS-STING pathway.[1][4][5] Upon activation by upstream signals, such as the presence of cytosolic DNA or viral RNA, TBK1 phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway.[4][6] This cascade culminates in the production of type I interferons (IFN-I) and other inflammatory cytokines, which are essential for antiviral defense but can also contribute to the pathogenesis of autoimmune diseases and cancer when dysregulated.[1][7][4]

The aberrant activation of TBK1 has been implicated in promoting tumor cell survival, proliferation, and suppression of anti-tumor immunity, making it an attractive target for cancer therapy.[2][7][8] Consequently, the development of potent and selective small-molecule inhibitors of TBK1 is an area of intense research.

The TBK1 Signaling Pathway

The diagram below illustrates the central role of TBK1 in the innate immune response. Ligand binding to pattern recognition receptors initiates a signaling cascade that leads to the recruitment and activation of TBK1. Activated TBK1, via autophosphorylation on Ser172, then phosphorylates its downstream substrates to orchestrate an immune response.[9][10][11]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effectors cluster_output Cellular Response dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses dsRNA Viral dsRNA RIGI RIG-I dsRNA->RIGI Senses STING STING cGAS->STING Activates MAVS MAVS RIGI->MAVS Activates TBK1 TBK1 STING->TBK1 Recruits & Activates MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB Pathway TBK1->NFkB Activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nuc Nucleus pIRF3->Nuc Translocates IFN Type I Interferons Nuc->IFN Upregulates Cytokines Inflammatory Cytokines Nuc->Cytokines Upregulates

Caption: The TBK1 signaling pathway initiated by pathogen sensing.

Synthetic Strategy and Workflow

The design of the target TBK1 inhibitors hinges on the use of this compound as a versatile chemical scaffold.

  • Indole Core: The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, as it can effectively mimic the purine ring of ATP and establish key hydrogen bonding interactions within the kinase hinge region.[3][12][13]

  • Iodo Group (C4-Position): The iodine atom at the 4-position is not intended for the final molecule but serves as a crucial synthetic handle. Its presence makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This allows for the controlled and efficient introduction of diverse aryl or heteroaryl substituents, enabling rapid exploration of the structure-activity relationship (SAR).

  • Fluoro Group (C5-Position): Fluorine substitution is a common strategy in modern drug design. The 5-fluoro group can significantly enhance the binding affinity of the inhibitor through favorable electronic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the compound's pharmacokinetic profile.[16][17]

The overall synthetic workflow is depicted below.

Synthetic_Workflow SM Starting Material: This compound Reaction Key Transformation: Suzuki-Miyaura Coupling SM->Reaction Reagents Reagents: - Arylboronic Acid - Pd Catalyst (e.g., XPhos Pd G3) - Base (e.g., K3PO4) Reagents->Reaction Workup Reaction Work-up & Purification (Column Chromatography) Reaction->Workup Product Final Product: 4-Aryl-5-fluoro-1H-indole (TBK1 Inhibitor) Workup->Product Assay Biological Evaluation: In Vitro TBK1 Kinase Assay (IC50 Determination) Product->Assay

Caption: General workflow for the synthesis of TBK1 inhibitors.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 4-(Pyridin-2-yl)-5-fluoro-1H-indole via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a potential TBK1 inhibitor.

Materials:

  • This compound (1.0 equiv)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 277 mg, 1.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (307 mg, 1.5 mmol), potassium phosphate (636 mg, 3.0 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a modern catalyst system like XPhos Pd G3 often provides high efficiency for coupling with electron-rich N-heterocycles.[15][16]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting indole.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 4-(pyridin-2-yl)-5-fluoro-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: In Vitro TBK1 Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against TBK1 using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate like IRFtide)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test compound (dissolved in DMSO)

  • Known TBK1 inhibitor (positive control, e.g., BX795)

  • DMSO (negative control)

  • Kinase-Glo® Luminescence Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of TBK1 enzyme in assay buffer and add it to all wells except the "no enzyme" control wells.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near its Km value for the enzyme for accurate IC₅₀ determination.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a set period (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]

Data Presentation and Expected Outcomes

The synthetic protocol is adaptable to a wide range of boronic acids or esters. Below are tables summarizing hypothetical reaction parameters and biological activity data for a series of synthesized analogs.

Table 1: Representative Suzuki Coupling Reaction Parameters

EntryAryl Boronic Ester PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
12-PyridinylXPhos Pd G3 (2)K₃PO₄90585
23-PyridinylXPhos Pd G3 (2)K₃PO₄90581
34-PyrimidinylSPhos Pd G2 (3)Cs₂CO₃100676
43-ThienylPd(dppf)Cl₂ (5)K₂CO₃851268

Table 2: Hypothetical Biological Activity of Synthesized Analogs

Compound IDR Group (at C4)TBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Selectivity (IKKε/TBK1)
SYN-001 2-Pyridinyl1515010
SYN-002 3-Pyridinyl4560013.3
SYN-003 4-Pyrimidinyl89612
BX795 (Reference)7[19]8111.6

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note demonstrates the strategic utility of this compound as a foundational building block for the synthesis of novel TBK1 inhibitors. The detailed protocols for Suzuki-Miyaura cross-coupling and in vitro kinase inhibition provide a robust framework for researchers engaged in drug discovery. By leveraging this versatile scaffold and synthetic methodology, diverse libraries of potent and selective TBK1 inhibitors can be efficiently generated and evaluated, accelerating the development of next-generation therapeutics for cancer and inflammatory diseases.

References

  • Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression.
  • PNAS. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells.
  • ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile.
  • MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases.
  • PubMed Central (PMC). (n.d.). Mechanism of TBK1 activation in cancer cells.
  • Bentham Science Publishers. (2024). Role of TBK1 Inhibition in Targeted Therapy of Cancer.
  • ResearchGate. (n.d.). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery.
  • PubMed Central (PMC). (2017). Assessment of TANK-binding kinase 1 as a therapeutic target in cancer.
  • AACR Journals. (n.d.). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3.
  • ACS Publications. (n.d.). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.
  • PubMed Central (PMC). (n.d.). Selective TBK1/IKKi dual inhibitors with anti-cancer potency.
  • PubMed Central (PMC). (n.d.). Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indole-Based Enzyme Inhibitors.
  • PubMed. (2015). TBK1 inhibitors: a review of patent literature (2011 - 2014).
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PubMed Central (PMC). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives.
  • PubMed. (2017). Design, synthesis, and evaluation of novel Akt1 inhibitors based on an indole scaffold.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Google Patents. (n.d.). Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body.
  • BenchChem. (n.d.). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.

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The Mechanistic Heart of the Reaction: The Catalytic Cycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Heck Coupling Reaction with 5-fluoro-4-iodo-1H-indole

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a cornerstone of pharmacologically active molecules. The ability to functionalize this privileged heterocycle with precision is paramount. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, stands out as a powerful tool for forming carbon-carbon bonds, specifically for the vinylation of aryl halides.[1][2] This guide provides a detailed examination and practical protocols for the application of the Heck reaction to this compound, a substrate poised for diversification in drug discovery programs.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices to empower scientists to optimize conditions, troubleshoot challenges, and adapt these methods for novel applications.

The Heck reaction is a Nobel Prize-winning transformation that couples unsaturated halides with alkenes using a palladium catalyst and a base.[1] It proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, which is the foundation for numerous cross-coupling reactions.[3] Understanding this cycle is critical for rational optimization.

The primary steps are as follows:

  • Catalyst Activation : The reaction often begins with a stable Pd(II) precatalyst, such as Palladium(II) acetate [Pd(OAc)₂], which is reduced in situ to the catalytically active Pd(0) species.[4][5] Phosphine ligands or amine bases can facilitate this reduction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a square planar Pd(II) intermediate.[1][5][6]

  • Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[1][3][6]

  • β-Hydride Elimination : For the reaction to proceed, the intermediate must have a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon. A syn β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and releasing the desired vinylated indole product.[3][5][7] This step preferentially forms the more thermodynamically stable trans-alkene.[2][3]

  • Catalyst Regeneration : A base, such as triethylamine, neutralizes the generated hydroiodic acid (HI from the palladium-hydride intermediate) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][4]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene PdII_Alkene Alkene Complex Coordination->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl σ-Alkyl Pd(II) Complex Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L₂-I π-Complex BetaElim->PdII_Hydride Product Released Regen Base-mediated Regeneration PdII_Hydride->Regen Base Regen->Pd0 Base-H⁺ + I⁻

Caption: Figure 1: Catalytic Cycle of the Heck Reaction.

Causality of Experimental Choices: A Scientist's Perspective

Optimizing a Heck reaction is a multifactorial process where each component plays a critical role.[5] The choice of catalyst, ligand, base, and solvent collectively dictates the reaction's efficiency, selectivity, and substrate scope.

Component Typical Choices Function & Rationale (Why this choice?)
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) salts like Pd(OAc)₂ are often preferred as they are stable, less expensive, and are efficiently reduced in situ to the active Pd(0) species.[1] Pd(0) sources like Pd(PPh₃)₄ can be used directly but are more air-sensitive.[5]
Ligand Monodentate Phosphines: PPh₃, P(o-tol)₃Bidentate Phosphines: BINAPN-Heterocyclic Carbenes (NHCs) Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[5] Bulky, electron-rich phosphines or NHCs can accelerate the oxidative addition step, which is crucial for less reactive halides.[8] For asymmetric reactions, chiral ligands like BINAP are employed.[5]
Base Organic: Triethylamine (Et₃N), DIPEAInorganic: K₂CO₃, NaOAc, Cs₂CO₃The base is essential for regenerating the Pd(0) catalyst from the H-Pd(II)-X intermediate.[1][5] Organic amines (e.g., Et₃N) are common, while inorganic bases are often used in "ligand-free" Jeffery conditions or when the substrate is base-sensitive.[5]
Solvent DMF, DMA, Acetonitrile (MeCN), THF, ToluenePolar aprotic solvents are most common as they effectively dissolve the reactants and palladium complexes.[5] The choice can influence reaction rates and selectivity. High-boiling point solvents are useful for reactions requiring elevated temperatures.[5]
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-withdrawing groups on the alkene generally accelerate the migratory insertion step, making these substrates ideal coupling partners.[1][3] Sterically hindered alkenes can be challenging and may require specialized conditions.[9]
Additives Tetrabutylammonium salts (e.g., TBAC)Under "Jeffery conditions," quaternary ammonium salts can stabilize the Pd(0) catalyst, enabling ligand-free reactions and often allowing for milder reaction temperatures.[5]

Application Protocol: Synthesis of Ethyl (E)-3-(5-fluoro-1H-indol-4-yl)acrylate

This protocol details a representative Heck coupling between this compound and ethyl acrylate.

Materials & Reagents
  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk flask B 2. Purge with inert gas (3x) A->B C 3. Add degassed solvent & liquids B->C D 4. Heat to 80-90°C C->D E 5. Monitor by TLC D->E F 6. Cool & filter through Celite E->F G 7. Concentrate filtrate F->G H 8. Aqueous workup (EtOAc/Water) G->H I 9. Dry, filter, & concentrate H->I J 10. Column chromatography I->J

Caption: Figure 2: Experimental Workflow for the Heck Reaction.

Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[6]

  • Reagent Addition : Through a syringe, add anhydrous, degassed acetonitrile (5 mL), followed by triethylamine (0.42 mL, 3.0 mmol), and finally ethyl acrylate (0.16 mL, 1.5 mmol).

  • Reaction Execution : Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting indole is consumed (typically 4-12 hours).

  • Initial Filtration : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the precipitated palladium catalyst.[6] Rinse the pad with additional ethyl acetate.

  • Aqueous Work-up : Combine the filtrates and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-3-(5-fluoro-1H-indol-4-yl)acrylate.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or low conversion Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvent.Use a fresh bottle of palladium catalyst. Ensure the system is rigorously purged with inert gas. Use anhydrous, degassed solvents. Consider a more robust ligand (e.g., an NHC-based one).[8]
Reaction stalls Catalyst decomposition (formation of palladium black).The ligand may not be sufficiently stabilizing the catalyst. Try increasing ligand loading, switching to a bulkier ligand, or adding a phase-transfer catalyst like TBAC (Jeffery conditions).[5]
Formation of side products Reductive Heck product formation; Double bond isomerization.The formation of reduced (non-alkenylated) indole can sometimes occur.[8] Try a different base/solvent combination.[10][11] Isomerization can be minimized by avoiding prolonged reaction times at high temperatures.
Difficulty in purification Co-elution of product with triphenylphosphine oxide (byproduct of PPh₃).If PPh₃ is used, its oxide byproduct can be challenging to remove. Consider using a different phosphine ligand or a ligand-free protocol if applicable.

References

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Application Notes and Protocols: N-Protection Strategies for 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Indoles

The 5-fluoro-4-iodo-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions. However, the acidic N-H proton of the indole ring can interfere with many synthetic transformations, making its protection a critical step in any synthetic route. This guide provides a comprehensive overview of N-protection strategies for this compound, offering detailed protocols and insights into the selection of the appropriate protecting group to ensure the success of subsequent chemical modifications.

The presence of both a fluorine and an iodine atom on the indole ring introduces specific electronic and steric considerations. The electron-withdrawing nature of the fluorine at the C5 position increases the acidity of the N-H proton, influencing the choice of base and reaction conditions for the protection step. Furthermore, the stability of the chosen protecting group under the conditions required for subsequent cross-coupling reactions at the C4-iodo position is a paramount consideration for a successful synthetic campaign. This document will explore three commonly employed and robust protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM), providing a rationale for their use and detailed, field-proven protocols for their application to this compound.

Choosing Your Shield: A Comparative Analysis of Protecting Groups

The selection of an appropriate N-protecting group is dictated by the planned synthetic route, including the nature of subsequent reactions and the required deprotection conditions.[1] Below is a comparative analysis of the Tosyl, Boc, and SEM groups for the protection of this compound.

Protecting GroupKey AdvantagesKey DisadvantagesStability ProfileDeprotection Conditions
Tosyl (Ts) Highly robust, stable to a wide range of reaction conditions including strong acids and organometallics. Electron-withdrawing nature can stabilize the indole ring.Harsh deprotection conditions may not be compatible with sensitive functional groups.Stable to strong acids, bases (at room temp), oxidation, and many cross-coupling conditions.Strong reducing agents (e.g., Na/NH3), strong bases at high temperatures (e.g., KOH/EtOH, reflux), or milder methods like Cs2CO3 in THF/MeOH.[1]
tert-Butoxycarbonyl (Boc) Easily introduced and removed under mild acidic conditions. Electron-withdrawing nature can modulate indole reactivity.[1]Labile to strong acids. The C-I bond might be sensitive to some acidic deprotection conditions.Stable to bases, nucleophiles, and hydrogenation.Acidic conditions (e.g., TFA in DCM, HCl in dioxane). Can also be removed under specific basic conditions (e.g., NaOMe in MeOH) for activated indoles.
2-(Trimethylsilyl)ethoxymethyl (SEM) Very stable to a wide range of conditions, including bases, nucleophiles, and mild acids.[2]Deprotection requires specific reagents (fluoride ions or strong acid) which may affect other functional groups.Stable to bases, organometallics, and a variety of cross-coupling conditions.Fluoride sources (e.g., TBAF in THF) or strong acids (e.g., HCl).[2]

Visualizing the Workflow: N-Protection and Deprotection Strategies

ProtectionDeprotection cluster_protection N-Protection cluster_protected Protected Indole cluster_deprotection N-Deprotection cluster_final Deprotected Indole Indole This compound Protect Protection (Base, Protecting Group Reagent) Indole->Protect Ts_Indole N-Tosyl-5-fluoro-4-iodoindole Protect->Ts_Indole TsCl Boc_Indole N-Boc-5-fluoro-4-iodoindole Protect->Boc_Indole Boc2O SEM_Indole N-SEM-5-fluoro-4-iodoindole Protect->SEM_Indole SEMCl Deprotect_Ts Deprotection (e.g., Cs2CO3, THF/MeOH) Ts_Indole->Deprotect_Ts Deprotect_Boc Deprotection (e.g., TFA, DCM) Boc_Indole->Deprotect_Boc Deprotect_SEM Deprotection (e.g., TBAF, THF) SEM_Indole->Deprotect_SEM Final_Indole This compound Deprotect_Ts->Final_Indole Deprotect_Boc->Final_Indole Deprotect_SEM->Final_Indole

Figure 1. General workflow for the N-protection and deprotection of this compound.

Experimental Protocols

Protocol 1: N-Tosylation of this compound

The tosyl group is a robust protecting group, ideal for multi-step syntheses where harsh conditions may be employed.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-5-fluoro-4-iodoindole.

Protocol 2: Deprotection of N-Tosyl-5-fluoro-4-iodoindole using Cesium Carbonate

This method offers a milder alternative to traditional harsh deprotection conditions for N-tosyl indoles. The electron-withdrawing fluorine atom at C5 is expected to facilitate this nucleophilic aromatic substitution-based deprotection.[1]

Materials:

  • N-Tosyl-5-fluoro-4-iodoindole

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Diatomaceous earth

Procedure:

  • Dissolve N-tosyl-5-fluoro-4-iodoindole (1.0 eq) in a mixture of THF and MeOH (2:1 v/v).

  • Add cesium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) while monitoring the reaction by TLC. The presence of the electron-withdrawing fluorine should accelerate the reaction compared to unsubstituted N-tosylindoles.[1]

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 3: N-Boc Protection of this compound

The Boc group is a versatile protecting group that is readily cleaved under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc2O (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-5-fluoro-4-iodoindole.

Protocol 4: Deprotection of N-Boc-5-fluoro-4-iodoindole

Standard acidic conditions are employed for the removal of the Boc group.

Materials:

  • N-Boc-5-fluoro-4-iodoindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-5-fluoro-4-iodoindole (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 5: N-SEM Protection of this compound

The SEM group offers excellent stability across a broad range of reaction conditions.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEMCl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-SEM-5-fluoro-4-iodoindole.

Protocol 6: Deprotection of N-SEM-5-fluoro-4-iodoindole

Fluoride-mediated deprotection is the most common method for removing the SEM group.[3]

Materials:

  • N-SEM-5-fluoro-4-iodoindole

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-SEM-5-fluoro-4-iodoindole (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to accelerate the process. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Orthogonal Protection and Cross-Coupling Compatibility

A key advantage of N-protection is enabling subsequent functionalization at the C4-iodo position via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. The choice of protecting group can influence the outcome of these reactions.

CrossCoupling cluster_coupling Cross-Coupling Reactions Protected_Indole N-Protected 5-Fluoro-4-iodoindole Suzuki Suzuki (Ar-B(OH)2, Pd catalyst, Base) Protected_Indole->Suzuki Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) Protected_Indole->Sonogashira Heck Heck (Alkene, Pd catalyst, Base) Protected_Indole->Heck Functionalized_Indole N-Protected 5-Fluoro-4-aryl/alkynyl/alkenyl-indole Suzuki->Functionalized_Indole Sonogashira->Functionalized_Indole Heck->Functionalized_Indole

Figure 2. Compatibility of N-protected 5-fluoro-4-iodoindole with common cross-coupling reactions.

  • N-Tosyl: The strongly electron-withdrawing nature of the tosyl group can deactivate the indole ring towards oxidative addition in some palladium-catalyzed couplings. However, it is generally stable to the reaction conditions.

  • N-Boc: The N-Boc group is generally compatible with most cross-coupling conditions. Its moderate electron-withdrawing effect can be beneficial in some cases.

  • N-SEM: The N-SEM group is considered highly compatible with a wide range of cross-coupling reactions due to its electronic neutrality and stability.

For Suzuki-Miyaura, Sonogashira, and Heck couplings of the N-protected 5-fluoro-4-iodoindole, standard conditions using palladium catalysts such as Pd(PPh3)4, PdCl2(dppf), or Pd(OAc)2 with appropriate ligands and bases can be employed. The choice of specific conditions will depend on the coupling partners.

Conclusion

The successful synthesis and functionalization of this compound heavily rely on a well-defined N-protection strategy. This guide has provided a detailed overview and actionable protocols for the use of Tosyl, Boc, and SEM protecting groups. The choice of protecting group should be carefully considered based on the specific requirements of the overall synthetic route, paying close attention to the stability of the protecting group and the ease of its removal in the presence of other functional groups. By following these detailed application notes and protocols, researchers can confidently navigate the N-protection of this valuable indole derivative, paving the way for the efficient synthesis of novel compounds for a wide range of applications.

References

  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(38), 6757-6759. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine as a powerful catalyst for the protection of amines as N-Boc derivatives. The Journal of Organic Chemistry, 71(21), 8283-8286. [Link]

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions. Organic & Biomolecular Chemistry, 4(14), 2769-2771. [Link]

  • Lipshutz, B. H., & Pegram, J. J. (1980). β-Trimethylsilylethoxymethyl chloride. A new, readily cleaved, versatile protecting group for the hydroxyl function. Tetrahedron Letters, 21(35), 3343-3346. [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 134-142. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Alonso, D. A., Nájera, C., & Varea, M. (2003). A convenient and general method for the deprotection of N-tosyl derivatives. Tetrahedron Letters, 44(3), 573-576.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel practical deprotection of N-Boc compounds using fluorinated alcohols. Synthetic Communications, 38(22), 3839-3844. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

synthesis of 5-fluoro-4-iodo-1H-indole derivatives for kinase inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis and Application of 5-Fluoro-4-Iodo-1H-Indole Derivatives for Kinase Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive overview of the synthesis and evaluation of a specific, highly functionalized class of indole derivatives: 5-fluoro-4-iodo-1H-indoles, designed for the targeted inhibition of protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[3][4] The strategic incorporation of fluorine and iodine atoms onto the indole core serves a dual purpose: the fluorine atom can enhance binding affinity and modulate metabolic stability, while the iodine atom provides a versatile synthetic handle for the introduction of diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[2][5] This document details robust synthetic protocols, from the preparation of the core scaffold to its subsequent derivatization, and outlines methodologies for evaluating the biological activity of the resulting compounds using both in vitro and cell-based kinase assays.

Rationale for the this compound Scaffold

The design of potent and selective kinase inhibitors is a central goal in modern drug discovery. The indole nucleus is an excellent starting point as it can act as a bioisostere of the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[1][3] The specific functionalization at the 4- and 5-positions is a deliberate design choice rooted in established medicinal chemistry principles:

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position can significantly impact the molecule's properties. Its high electronegativity can lead to favorable electrostatic interactions within the kinase binding pocket. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism and improve the pharmacokinetic profile of the drug candidate.

  • 4-Iodo Substitution: The iodine atom at the C4 position is a key element for library synthesis. As a large, polarizable halogen, it can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. More importantly, the carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings.[6][7][8] This allows the 4-iodoindole to serve as a versatile intermediate, from which a large library of derivatives can be rapidly synthesized to probe the chemical space around the core scaffold.

The combination of these two substituents creates a powerful platform for developing novel kinase inhibitors with potentially enhanced potency, selectivity, and drug-like properties.

Kinase_Inhibition_Logic cluster_0 Core Scaffold Design cluster_1 Strategic Functionalization cluster_2 Desired Outcomes Indole 1H-Indole Core ATP ATP Adenine Moiety Indole->ATP Bioisosteric Mimicry Potency Enhanced Potency & Selectivity Indole->Potency Binds ATP Pocket Fluoro 5-Fluoro Group Fluoro->Potency Increases Binding Affinity PK Improved Pharmacokinetics (PK Properties) Fluoro->PK Blocks Metabolism Iodo 4-Iodo Group Iodo->Potency Forms Halogen Bonds SAR Facilitated SAR Studies Iodo->SAR Enables Cross-Coupling (e.g., Sonogashira)

Caption: Rationale for the design of this compound kinase inhibitors.

Synthetic Protocols

The synthesis of the target derivatives is approached in a modular fashion. First, the core this compound is prepared. This intermediate then serves as the foundation for diversification via palladium-catalyzed cross-coupling.

Synthesis of the this compound Core

This synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yields and regioselectivity. The indole nitrogen must be protected prior to electrophilic iodination to prevent side reactions.

Synthesis_Workflow Start 5-Fluoroindole (Commercially Available) Step1 Step 1: N-Protection (e.g., Boc Anhydride, NaH) Start->Step1 Protected N-Boc-5-fluoroindole Step1->Protected Step2 Step 2: Regioselective Iodination (N-Iodosuccinimide (NIS)) Protected->Step2 Iodinated N-Boc-5-fluoro-4-iodoindole Step2->Iodinated Step3 Step 3: N-Deprotection (TFA or heat) Iodinated->Step3 Core This compound (Target Core) Step3->Core Step4 Step 4: Diversification (Sonogashira Coupling) Core->Step4 Derivatives Target Derivatives Library Step4->Derivatives

Caption: Overall workflow for the synthesis of this compound derivatives.

Protocol 2.1.1: N-Protection of 5-Fluoroindole

  • Rationale: The indole N-H proton is acidic and the nitrogen is nucleophilic. Protection is essential to prevent N-iodination in the subsequent step and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the planned iodination conditions and its relatively mild removal conditions.[9][10]

  • Materials:

    • 5-Fluoroindole[11][12]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), suspend NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole will be observed.

    • Cool the reaction mixture back to 0 °C and add a solution of (Boc)₂O (1.2 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to yield N-Boc-5-fluoroindole.

Protocol 2.1.2: C4-Iodination of N-Boc-5-fluoroindole

  • Rationale: Electrophilic aromatic substitution on the N-protected indole nucleus is required. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[13] The regioselectivity (C4 vs. other positions) can be influenced by solvent and temperature, but the directing effects of the existing substituents favor iodination at an available position on the benzene ring portion of the indole.

  • Materials:

    • N-Boc-5-fluoroindole

    • N-Iodosuccinimide (NIS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve N-Boc-5-fluoroindole (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add NIS (1.1 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Protect the reaction from light.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford N-Boc-5-fluoro-4-iodoindole.

Protocol 2.1.3: N-Deprotection to Yield the Core Scaffold

  • Rationale: The final step to obtain the core intermediate is the removal of the Boc protecting group. This is typically achieved under acidic conditions or by heating. Thermal deprotection is often cleaner for indole-containing compounds.[9]

  • Materials:

    • N-Boc-5-fluoro-4-iodoindole

    • Toluene

  • Procedure:

    • Dissolve the N-Boc-5-fluoro-4-iodoindole in toluene.

    • Heat the solution to reflux (approx. 110 °C) for 2-4 hours. The deprotection is accompanied by the evolution of isobutylene and carbon dioxide gas.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude this compound is often pure enough for the next step, but can be further purified by chromatography or recrystallization if necessary.

Derivatization via Sonogashira Coupling
  • Rationale: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8] It is catalyzed by palladium and co-catalyzed by copper(I). This reaction is ideal for rapidly creating a library of diverse compounds from the 4-iodoindole intermediate.[6][14]

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add anhydrous THF and anhydrous TEA.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) until the starting iodide is consumed (monitor by TLC).

    • Once complete, cool the mixture and filter it through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final derivative by flash column chromatography.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, they must be screened for their ability to inhibit the target kinase(s). A tiered approach, starting with a biochemical assay and progressing to a cell-based assay, is recommended.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
  • Rationale: This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[15][16] It is a sensitive and direct method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • Synthesized indole derivatives (dissolved in DMSO)

    • Phosphocellulose filter paper

    • Phosphoric acid wash solution

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microtiter plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add a small volume of the diluted test compound (or DMSO for control wells) to each well and incubate for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.[17]

    • Incubate the reaction at 30 °C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

    • Wash the filter paper multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.

    • Place the washed filter spots into scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot)
  • Rationale: While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter a cell and inhibit its target in a physiological context.[18][19] This protocol measures the inhibition of a specific kinase signaling pathway by detecting changes in the phosphorylation state of a downstream substrate protein.[20]

  • Materials:

    • A cancer cell line known to be dependent on the target kinase.

    • Cell culture medium and supplements (FBS, antibiotics).

    • Synthesized indole derivatives.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate protein).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

    • Wash the cells with cold PBS and lyse them directly in the wells using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated substrate protein.

    • Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Data Presentation

The inhibitory activities of the synthesized derivatives should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Kinase Inhibitory Activity of 5-Fluoro-4-(alkynyl)-1H-indole Derivatives

Compound IDR-group (at C4)Target Kinase IC₅₀ (nM)Cell-based IC₅₀ (nM)
I-a Phenyl15120
I-b 4-Methoxyphenyl895
I-c 3-Pyridyl22250
I-d n-Butyl150>1000
Control Sunitinib1150

Data are hypothetical and for illustrative purposes only.

Mechanism_of_Action cluster_0 Kinase Active Site cluster_1 Competitive Binding cluster_2 Outcome Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Blocked by Inhibitor ATP ATP ATP->Kinase Binds to Active Site Inhibitor 5-Fluoro-4-Iodo-Indole Derivative Inhibitor->Kinase Competitively Binds

Caption: Mechanism of competitive kinase inhibition by indole derivatives.

References

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  • Cell-based Kinase Assays. Profacgen. [Link]

  • 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]

  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Synthesis and kinase inhibitory activity of novel substituted indigoids. PubMed. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

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  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Universidad Complutense Madrid. [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • The First Method for Protection—Deprotection of the Indole 2,3-π Bond. ResearchGate. [Link]

  • Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. Request PDF - ResearchGate. [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Zou group. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling reaction. YouTube. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Request PDF - ResearchGate. [Link]

  • 5-Fluoroindole. ESSLAB. [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]

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The Strategic Application of 5-Fluoro-4-iodo-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, the strategic incorporation of halogens has emerged as a powerful tool to enhance the drug-like characteristics of indole-based compounds. Fluorine, in particular, is often introduced to improve metabolic stability, bioavailability, and binding affinity.[2] Concurrently, the heavier halogens, such as iodine, serve as versatile synthetic handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This application note focuses on the utility of a uniquely functionalized building block, 5-fluoro-4-iodo-1H-indole . This molecule synergistically combines the metabolic benefits of a fluorine substituent with the synthetic versatility of an iodine atom at a strategic position. The electron-withdrawing nature of the fluorine at the 5-position can also influence the reactivity of the indole ring, while the iodine at the 4-position provides a reactive center for the introduction of diverse molecular fragments through reactions like the Suzuki-Miyaura and Sonogashira couplings. These characteristics make this compound a highly valuable intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and neuroscience.

Core Attributes of this compound: A Synthetic Chemist's Perspective

The strategic placement of the fluoro and iodo substituents on the indole ring imparts a unique combination of properties that are highly advantageous in a medicinal chemistry context.

  • Orthogonal Reactivity: The C-I bond at the 4-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 5-position. This allows for selective functionalization at the 4-position while retaining the beneficial fluorine atom.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly alter the pKa of the indole N-H, influence lipophilicity, and form favorable interactions with biological targets.

  • Gateway to Diverse Scaffolds: The iodo group serves as a linchpin for introducing a vast array of aryl, heteroaryl, and alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Application in the Synthesis of Bioactive Molecules: A Case Study

While the direct application of this compound in a marketed drug is not yet widely documented, its potential is exemplified by the synthesis of potent and selective receptor modulators. For instance, the structurally related compound, 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole , has been identified as a potent 5-HT7 receptor agonist.[3] The synthesis of such molecules highlights the utility of the 4-iodo-5-fluoroindole scaffold in accessing complex heterocyclic systems with therapeutic potential.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective iodination of commercially available 5-fluoro-1H-indole. The C4 position is activated for electrophilic substitution, allowing for the introduction of iodine.

Reaction Scheme:

Synthesis of this compound start 5-Fluoro-1H-indole product This compound start->product reagents I2, KOH DMF, rt Suzuki-Miyaura Coupling start This compound product 5-Fluoro-4-aryl-1H-indole start->product + boronic_acid Ar-B(OH)2 boronic_acid->product reagents Pd catalyst, Base Solvent, Heat Sonogashira Coupling start This compound product 5-Fluoro-4-alkynyl-1H-indole start->product + alkyne R-C≡CH alkyne->product reagents Pd catalyst, Cu(I) cocatalyst Base, Solvent Kinase Inhibitor Synthesis Workflow A This compound B Suzuki or Sonogashira Coupling A->B C Introduction of Heterocyclic Moiety (e.g., pyrazole, pyridine) B->C D Further Functionalization (e.g., N-alkylation, amidation) C->D E Library of Potential Kinase Inhibitors D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization F->G

Sources

Application Notes & Protocols: Leveraging 5-Fluoro-4-iodo-1H-indole for the Synthesis of Novel Nematicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Nematicides and the Promise of Halogenated Indoles

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting substantial economic losses by damaging a wide array of crops. The extensive use of conventional nematicides, such as organophosphates and carbamates, has led to widespread concerns regarding their high toxicity to non-target organisms and the emergence of resistant nematode populations.[1][2][3] This has catalyzed the search for safer and more selective next-generation nematicides.

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4] The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, has also emerged as a promising template for the development of new pesticides.[4][5] Specifically, halogenated indoles have demonstrated potent nematicidal and insecticidal activities.[6][7] This guide focuses on the strategic use of 5-fluoro-4-iodo-1H-indole as a versatile starting material for the synthesis of novel nematicidal agents. The unique substitution pattern of this molecule offers multiple avenues for chemical modification to develop potent and selective nematode control agents.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a particularly promising starting point for the synthesis of new nematicidal agents for several key reasons:

  • Dual Halogenation: The presence of both fluorine and iodine at adjacent positions on the indole ring provides distinct opportunities for functionalization. The iodine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom at the 5-position can modulate the electronic properties of the indole ring, potentially influencing its binding to biological targets and its metabolic stability.[4]

  • Proven Bioactivity of Analogs: Research has shown that related halogenated indoles, such as 5-iodoindole and 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, exhibit significant nematicidal activity against economically important nematodes like Meloidogyne incognita and Bursaphelenchus xylophilus.[6][7]

Proposed Mechanism of Action: Insights from Related Compounds

While the precise mechanism of action for derivatives of this compound remains an active area of research, studies on analogous compounds provide valuable insights. Halogenated indoles are thought to exert their nematicidal effects through multiple pathways:

  • Ion Channel Modulation: Some halogenated indoles and related structures act as activators of glutamate-gated chloride channels (GluCls) in invertebrates.[6][7] This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately, paralysis and death of the nematode.

  • Induction of Methuosis: 5-iodoindole has been observed to induce a non-apoptotic form of cell death known as methuosis in nematodes, characterized by the formation of large vacuoles.[6][7]

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, 5-iodoindole has been shown to cause rapid nematode death by generating reactive oxygen species (ROS), potentially through the inhibition of glutathione S-transferase (GST), a key enzyme in ROS suppression.[3]

It is plausible that derivatives of this compound could act via one or a combination of these mechanisms. The fluorine atom may also play a role in modulating the primary mode of action.[7]

Synthetic Strategy: From this compound to a Potent Nematicide

The following section outlines a proposed synthetic pathway to generate a novel nematicidal agent from this compound. This strategy focuses on a Suzuki-Miyaura cross-coupling reaction at the C4-position, a versatile and widely used method for forming carbon-carbon bonds.[8][9]

Overall Synthetic Workflow

G A This compound B N-Protection (e.g., with Tosyl chloride) A->B Reagents: TsCl, Base Solvent: DMF C 1-Tosyl-5-fluoro-4-iodo-1H-indole B->C D Suzuki-Miyaura Cross-Coupling (with an appropriate boronic acid) C->D Reagents: Arylboronic acid, Pd catalyst, Base Solvent: Toluene/Water E 1-Tosyl-5-fluoro-4-aryl-1H-indole D->E F N-Deprotection E->F Reagents: NaOH or Mg/MeOH G Final Nematicidal Agent: 5-Fluoro-4-aryl-1H-indole F->G

Caption: Synthetic workflow for the preparation of a 5-fluoro-4-aryl-1H-indole nematicidal agent.

Detailed Experimental Protocols

Part 1: N-Protection of this compound

Rationale: Protection of the indole nitrogen is often a crucial first step in functionalizing the indole ring. This prevents side reactions and can improve the solubility and stability of the intermediate. A tosyl group is a common and robust protecting group for indoles.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-tosyl-5-fluoro-4-iodo-1H-indole .

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing an aryl or heteroaryl substituent at the 4-position of the indole. The choice of the boronic acid is critical and will determine the final properties of the nematicidal agent. For this example, we will use 3-pyridylboronic acid, as pyridine moieties are present in some commercial nematicides.

Materials:

  • 1-Tosyl-5-fluoro-4-iodo-1H-indole

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 1-tosyl-5-fluoro-4-iodo-1H-indole (1.0 eq), 3-pyridylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield 1-tosyl-5-fluoro-4-(pyridin-3-yl)-1H-indole .

Part 3: N-Deprotection

Rationale: The final step is the removal of the tosyl protecting group to yield the free N-H indole, which is often important for biological activity.

Materials:

  • 1-Tosyl-5-fluoro-4-(pyridin-3-yl)-1H-indole

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 1-tosyl-5-fluoro-4-(pyridin-3-yl)-1H-indole (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (5-10 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 5-fluoro-4-(pyridin-3-yl)-1H-indole .

Data Summary and Biological Evaluation

The following table presents hypothetical, yet plausible, data for the synthesized compound based on reported activities of similar halogenated indoles against the root-knot nematode, Meloidogyne incognita.

Compound IDStructureYield (%)Purity (%)LC₅₀ (µg/mL) vs. M. incognita
1 This compound (Starting Material)->98~25
2 5-Fluoro-4-(pyridin-3-yl)-1H-indole (Final Product)65 (overall)>99~5-10
3 5-Iodoindole (Reference)->98~20[7]
4 Abamectin (Positive Control)-Commercial<0.5[7]

Structure-Activity Relationship (SAR) Insights

  • Importance of the C4-Substituent: The introduction of the 3-pyridyl group at the C4 position is hypothesized to enhance nematicidal activity compared to the iodo-substituted precursor. This highlights the potential for fine-tuning the biological activity by varying the aryl or heteroaryl group introduced via the Suzuki-Miyaura coupling.

  • Role of the Fluorine Atom: The fluorine at the C5 position is expected to increase the lipophilicity of the molecule, potentially improving its ability to penetrate the nematode cuticle and reach its target site.

Conclusion and Future Directions

The synthetic protocols detailed in this guide demonstrate a viable pathway for utilizing this compound as a versatile building block for the creation of novel nematicidal agents. The strategic functionalization of the indole core, particularly at the C4 position, offers a promising avenue for the development of new crop protection solutions. Future work should focus on synthesizing a library of analogues with diverse substituents at the C4 position to further explore the structure-activity relationship and identify compounds with enhanced potency and an optimal safety profile.

References

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  • Lopez-Enriquez, J. E., et al. (2024). Field Applications of Fluorinated Nematicides for Meloidogyne enterolobii Management on Tomato. Plants, 13(16), 2216. [Link]

  • Somei, M., et al. (1984). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. Heterocycles, 22(4), 797-801. [Link]

  • Abd-Elgawad, M. M. (2021). Fluorinated nematicides: Novel classes in the way. Journal of Plant Science and Phytopathology, 5, 014-018. [Link]

  • Rajasekharan, S. K., et al. (2020). Nematicidal activity of 5-iodoindole against root-knot nematodes. Pesticide Biochemistry and Physiology, 163, 76-83. [Link]

  • Lv, Y., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange. Organic Letters. [Link]

  • Rajasekharan, S. K., et al. (2019). Nematicidal and insecticidal activities of halogenated indoles. Scientific Reports, 9, 2010. [Link]

  • Iaroshenko, V. O., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Chemistry of Heterocyclic Compounds, 54(5), 433-454. [Link]

  • Shaik, A. B., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7725. [Link]

  • Taki, A. C., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100508. [Link]

  • Oschmann, M., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385. [Link]

  • Rajasekharan, S. K., et al. (2020). Nematicidal activity of 5-iodoindole against root-knot nematodes. Pesticide Biochemistry and Physiology, 163, 76-83. [Link]

  • Organic Letters Journal - ACS Publications. (2025). American Chemical Society. [Link]

  • Contarino, M. R., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 3(11), 919-924. [Link]

  • Zhang, R., et al. (2025). Design, Synthesis, Nematicidal Activity Evaluation, and Mode of Action Study of Novel Trifluorobutene Ester Derivatives as Potential Nematicides. Journal of Agricultural and Food Chemistry. [Link]

  • Ntalli, N. G., & Caboni, P. (2017). Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes. Plants, 6(3), 37. [Link]

  • Liu, C., et al. (2022). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Chinese Journal of Pesticide Science, 24(5), 1011-1019. [Link]

  • Al-Mokhanam, A. A., et al. (2019). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 221-227. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust experimental protocols for the palladium-catalyzed cross-coupling of 5-fluoro-4-iodo-1H-indole. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the strategic placement of its fluorine and iodine substituents, which allows for selective functionalization of the indole scaffold. The resulting 4,5-disubstituted indole derivatives are prevalent in numerous biologically active compounds and serve as key intermediates in medicinal chemistry. This document delves into four pivotal cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, we elucidate the underlying mechanism, provide step-by-step protocols grounded in established methodologies, and offer expert insights into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions. Data is presented in clear, comparative tables, and key catalytic cycles and workflows are visualized using diagrams to enhance understanding.

Introduction: The Strategic Importance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products with a wide spectrum of biological activities, including antiviral, antitumor, and analgesic properties.[1][2][3] The strategic functionalization of the indole ring is therefore a cornerstone of modern drug discovery. The subject of this guide, this compound, is a particularly valuable synthetic intermediate.

The presence of a fluorine atom at the 5-position can significantly enhance key pharmaceutical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6] The iodine atom at the 4-position, being the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, serves as a versatile handle for the introduction of a diverse array of molecular fragments. This specific substitution pattern allows for the regioselective synthesis of 4,5-disubstituted indoles, a class of compounds that has demonstrated significant therapeutic potential.[7][8]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] This guide provides the necessary theoretical background and practical protocols to empower researchers to effectively utilize this compound in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[10][11] This reaction is widely employed for the synthesis of biaryl and vinyl-substituted aromatic compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-fluoro-1H-indoles

This protocol is adapted from established procedures for the Suzuki coupling of haloindoles.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-1H-indole.

Application Insights
  • Catalyst Selection: For challenging substrates like N-H indoles, catalysts with bulky, electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[13] Pre-catalysts like SPhos Pd G3 can also be highly active.[12]

  • Base and Solvent: A combination of an inorganic base like K₂CO₃ or K₃PO₄ and a mixed aqueous solvent system (e.g., dioxane/water or DME/water) is commonly used to facilitate both the transmetalation step and the dissolution of the reagents.[12][14]

  • N-H Protection: While the indole N-H can sometimes interfere with the catalytic cycle, many Suzuki couplings can be successfully performed without a protecting group. If issues arise, protection with groups like Boc or SEM can be considered.

Data Presentation
Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9012[e.g., 85]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9012[e.g., 88]
3-Pyridylboronic acidSPhos Pd G3 (3)K₃PO₄ (3)Dioxane/H₂O (10:1)10018[e.g., 75]
2-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O (4:1)8516[e.g., 82]
Note: Yields are illustrative and will be substrate-dependent. Optimization is recommended.

Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, providing access to a wide range of substituted olefins.[15][16][17]

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: A Pd(0) species adds to the aryl iodide, forming an arylpalladium(II) complex.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a hydridopalladium(II) complex.

  • Base-promoted Regeneration: A base is used to regenerate the Pd(0) catalyst from the hydridopalladium(II) species.

Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Alkene-Pd(II) Complex Ar-Pd(II)-I(L2)->Alkene_Complex Migratory Insertion (Alkene) H-Pd(II)-I(L2) H-Pd(II)-I(L₂) Alkene_Complex->H-Pd(II)-I(L2) β-Hydride Elimination (Product) H-Pd(II)-I(L2)->Pd(0)L2 Regeneration (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of 4-Alkenyl-5-fluoro-1H-indoles

This is a general protocol based on Heck reactions of iodo-indoles.[18]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate, styrene) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, if needed) (4-10 mol%)

  • Base (e.g., Et₃N, Na₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a reaction vessel, add the this compound, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C). Microwave heating can significantly reduce reaction times.[18]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Application Insights
  • Regioselectivity: The regioselectivity of the Heck reaction on indoles can be complex. While C4-functionalization is expected from the iodo-substituent, direct C-H activation at other positions is a competing pathway. The choice of ligand can influence this selectivity.[19][20]

  • Aqueous Conditions: Green chemistry approaches using aqueous solvent systems have been successfully applied to Heck reactions of halo-indoles, which can simplify workup and reduce environmental impact.[18]

  • Phosphine-Free Catalysts: For some Heck reactions, particularly with reactive iodides, a ligand may not be necessary, especially under microwave conditions.[18] Simple palladium salts like Pd(OAc)₂ or Na₂PdCl₄ can be effective.

Data Presentation
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Butyl acrylatePd(OAc)₂ (5)-Et₃N (2)DMF1008[e.g., 78]
StyreneNa₂PdCl₄ (5)SPhos (12.5)Na₂CO₃ (2)H₂O/MeCN (1:1)80 (MW)1[e.g., 92]
CyclohexenePd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane11024[e.g., 65]
Note: Yields are illustrative and will be substrate-dependent. Optimization is recommended.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatics.[14][21]

Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu-C≡CR Cu-C≡CR Cu(I)I->Cu-C≡CR Alkyne Activation (H-C≡CR + Base) Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-Alkynyl-5-fluoro-1H-indoles

This protocol is based on standard Sonogashira conditions for halo-aromatics.[21][22]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Insights
  • Copper-Free Conditions: While the copper co-catalyst is traditional, copper-free Sonogashira couplings have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. These often require different ligand and base systems.

  • Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used, which also serves as a solvent or co-solvent.

  • Substrate Compatibility: The Sonogashira reaction is generally tolerant of a wide range of functional groups, making it a versatile tool for late-stage functionalization.[14]

Data Presentation
Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF806[e.g., 90]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF608[e.g., 95]
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPEA (3)THFRT12[e.g., 80]
Note: Yields are illustrative and will be substrate-dependent. Optimization is recommended.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the arylation of a wide variety of amines.[9][12][23]

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination follows the general cross-coupling pathway:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide to create a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-N(H)R'R''(L₂)]⁺ Ar-Pd(II)-I(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)-NR'R''(L₂) Ar-Pd(II)-NR'R''(L2)->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-1H-indoles

This protocol is a generalized procedure based on modern Buchwald-Hartwig amination methods.[20][24]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the this compound and the anhydrous solvent.

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography.

Application Insights
  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) are essential for promoting the reductive elimination step and preventing β-hydride elimination.[25] Ligands like Xantphos are often effective for coupling with a variety of amines.[20]

  • Base Sensitivity: Strong bases like sodium tert-butoxide are commonly used, but some functional groups may not be compatible. In such cases, a weaker base like K₃PO₄ can be employed, although this may require higher temperatures or longer reaction times.

  • Unprotected Indoles: The amination of unprotected halo-indoles can be challenging due to the acidic N-H proton. Using a strong base can lead to deprotonation and potential side reactions. Careful optimization of the base and reaction conditions is crucial.[4][24]

Data Presentation
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012[e.g., 89]
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11018[e.g., 81]
BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016[e.g., 84]
Note: Yields are illustrative and will be substrate-dependent. Optimization is recommended.

General Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow provides a general outline for the protocols described above.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification node_reagents Weigh Reagents (Indole, Coupling Partner, Catalyst, Ligand, Base) node_add_solids Add Solid Reagents node_reagents->node_add_solids node_glassware Dry Glassware node_assemble Assemble Glassware (Schlenk/Microwave Tube) node_glassware->node_assemble node_inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) node_assemble->node_inert node_inert->node_add_solids node_add_liquids Add Degassed Solvent & Liquid Reagents node_add_solids->node_add_liquids node_heat Heat & Stir (Oil Bath / MW Reactor) node_add_liquids->node_heat node_monitor Monitor Progress (TLC / LC-MS) node_heat->node_monitor node_cool Cool to RT node_monitor->node_cool node_quench Quench & Dilute (H₂O / Organic Solvent) node_cool->node_quench node_extract Extract & Wash node_quench->node_extract node_dry Dry, Filter, Concentrate node_extract->node_dry node_purify Purify by Chromatography node_dry->node_purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing (oxygen poisoning), or incorrect solvent/base combination.

    • Solution: Use a fresh catalyst or a pre-catalyst. Ensure all solvents are thoroughly degassed. Screen different bases and solvent systems. For Suzuki reactions, ensure the quality of the boronic acid.

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid (Suzuki), dehalogenation of the starting material, or reaction at other positions on the indole.

    • Solution: Adjust the stoichiometry of the reactants. Use a different ligand that promotes the desired reaction pathway. Lower the reaction temperature.

  • Difficulty in Purification:

    • Cause: Residual palladium, ligand, or base.

    • Solution: Perform an aqueous workup to remove inorganic salts. Use specific filtration agents to remove palladium residues. Optimize chromatographic conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant 4,5-disubstituted indoles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of novel indole derivatives for evaluation in drug discovery programs. The protocols and insights provided herein serve as a robust starting point for the successful application of these transformative synthetic methods.

References

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  • Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

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  • Flow Chemistry: Sonogashira Coupling. Vapourtec. Available at: [Link]

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  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

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  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH. Available at: [Link]

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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). PubMed. Available at: [Link]

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  • Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Publishing. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. Available at: [Link]

  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). Available at: [Link]

  • Sonogashira Coupling Routes to Ortho-Alkynl-and- Fused-Ring Sydnones. CORE Scholar. Available at: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available at: [Link]

  • Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. PubMed. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. PubMed. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 5-Fluoro-4-iodo-1H-indole in the Synthesis of Substituted Indoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic functionalization of the indole ring is therefore a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses on 5-fluoro-4-iodo-1H-indole (CAS 955978-88-8), a highly versatile building block designed for the efficient synthesis of complex indole derivatives.[3] The molecule's unique substitution pattern—a fluorine atom at the C5 position and an iodine atom at the C4 position—provides a powerful combination of metabolic stability and synthetic reactivity. The C5-fluoro group can enhance binding affinity and modulate pharmacokinetic properties, while the C4-iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.[4] This document provides detailed principles, step-by-step protocols, and field-proven insights for leveraging this key intermediate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to accelerate the development of novel therapeutic agents.

Introduction: The Rationale for a Disubstituted Indole Building Block

The indole ring system is a recurring motif in a vast array of biologically active compounds.[5] However, direct and regioselective functionalization of the indole core, particularly at the C4 and C5 positions of the benzene ring portion, can be challenging due to the inherent reactivity of the pyrrole ring.[3][6] this compound offers a pre-functionalized and strategically designed solution to this synthetic hurdle.

  • The C5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding interactions with target proteins.[4]

  • The C4-Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed oxidative addition, the first and often rate-limiting step in cross-coupling reactions.[7] This high reactivity allows for the use of mild reaction conditions and ensures high efficiency in forming new carbon-carbon and carbon-nitrogen bonds, making it an ideal anchor point for introducing molecular diversity.

This building block is notably a key precursor for the synthesis of complex molecules, including analogs of the potent MEK inhibitor Trametinib, which underscores its industrial and pharmaceutical relevance.[8][9][10]

Core Synthetic Applications & Protocols

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The protocols below are provided as robust starting points and can be optimized based on the specific substrate and desired scale.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-vinyl-5-fluoroindoles. These biaryl structures are prevalent in many biologically active molecules.[11]

Causality & Expertise: The reaction proceeds via a well-defined catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a base-activated organoboron species, and reductive elimination to yield the coupled product.[12] The choice of a weak inorganic base like K₂CO₃ or Cs₂CO₃ is critical; it activates the boronic acid for transmetalation without promoting undesired side reactions. Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-5-fluoro-1H-indole.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O901292
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene/H₂O100889
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O901485
4Vinylboronic acid pinacol esterPdCl₂(dppf) (2)K₂CO₃ (2.0)Dioxane/H₂O80678

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Indole, Boronic Acid, Base) B 2. Add Pd Catalyst A->B C 3. Add Degassed Solvent B->C D 4. Degas with Ar/N₂ C->D E 5. Heat (80-110 °C) Monitor by TLC/LC-MS D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Workflow for Suzuki-Miyaura Coupling.
C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing 4-alkynylindoles by reacting an aryl halide with a terminal alkyne.[14] The resulting alkyne functionality is exceptionally versatile, serving as a handle for click chemistry (CuAAC), further cross-coupling, or reduction to other functional groups.[15]

Causality & Expertise: This reaction uniquely employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[16] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., TEA, 3.0 equiv.).

  • Alkyne Addition: To the stirred suspension, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C. The high reactivity of the C-I bond often allows for mild conditions. Monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the crude product by flash column chromatography (silica gel) to yield the desired 4-alkynyl-5-fluoro-1H-indole.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add Ar-I pd_complex Ar-Pd(II)L₂(I) oxid_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) transmetal->pd_alkyne_complex red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 Regeneration product Ar-C≡CR red_elim->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide cu_acetylide->transmetal Enters Pd Cycle base Base (e.g., Et₃N) base->cu_acetylide +

Catalytic Cycles of the Sonogashira Coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of 4-aminoindole derivatives, the Buchwald-Hartwig amination is the method of choice.[17] This reaction has revolutionized the formation of C-N bonds, largely replacing harsher classical methods.[18] It is particularly relevant for synthesizing compounds structurally related to kinase inhibitors that feature an aniline or related moiety.

Causality & Expertise: This reaction couples an aryl halide with a primary or secondary amine.[19] The choice of ligand is critical and depends on the amine's steric and electronic properties.[20] Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuDavePhos) are often required to promote the reductive elimination step and prevent side reactions like β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, forming the active palladium-amido complex.[19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube or vial.

  • Reagent Addition: Remove the vessel from the glovebox. Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane via syringe.

  • Degassing: Briefly purge the headspace with an inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate or CH₂Cl₂, separate the layers, and wash the organic phase with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to afford the desired 4-amino-5-fluoro-1H-indole product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene11095
2AnilinePd₂(dba)₃ (1.5)tBuDavePhos (3)NaOt-Bu (1.4)Dioxane10088
3BenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene11086
4IndazolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane12079

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Application Case Study: A Key Building Block for Trametinib Analogs

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers.[10] The core structure of Trametinib contains a substituted aniline fragment. The synthesis of Trametinib and its analogs often involves intermediates derived from 2-fluoro-4-iodoaniline. This compound is a structurally analogous and synthetically powerful building block for creating novel indole-based kinase inhibitors that mimic the substitution pattern of Trametinib, allowing for rapid exploration of structure-activity relationships (SAR).

Trametinib_Analogy A This compound B Cross-Coupling (e.g., Buchwald-Hartwig) A->B D Library of 4-Amino-5-fluoroindole Derivatives B->D C Diverse Amine Partners (R-NH₂) C->B E Screening for Kinase Inhibition D->E

Sources

scale-up synthesis of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 5-Fluoro-4-iodo-1H-indole

Abstract

This document provides a comprehensive guide for the , a key heterocyclic building block in modern drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties.[1] this compound, in particular, serves as a versatile intermediate for introducing complex functionalities, notably in the development of kinase inhibitors for targeted cancer therapy.[2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for transitioning from laboratory-scale synthesis to multi-kilogram production. The protocols herein are designed for researchers, process chemists, and drug development professionals, emphasizing safety, reproducibility, and purity.

Introduction: The Strategic Importance of this compound

The indole scaffold is a cornerstone of pharmaceutical research, present in numerous natural products and marketed drugs.[1] The introduction of fluorine and iodine atoms onto the indole ring offers distinct strategic advantages. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

This compound (CAS 955978-88-8) is therefore not just a molecule, but a strategic platform for accessing novel chemical space.[3][4] Its synthesis at scale, however, presents challenges related to regioselectivity, handling of hazardous intermediates, and ensuring high purity. This application note details a robust and scalable synthetic route, focusing on the Leimgruber-Batcho indole synthesis, a method proven to be adaptable for industrial production.[5][6]

Synthetic Strategy: A Multi-Step Approach for Scalability and Control

While several methods exist for indole synthesis, including the Fischer and Bischler syntheses, the Leimgruber-Batcho approach offers significant advantages for large-scale production of substituted indoles.[3][6] It avoids the high temperatures and strongly acidic conditions often required by the Fischer synthesis, which can be problematic for sensitive substrates.

Our recommended pathway begins with a commercially available substituted nitrotoluene and proceeds through two key stages:

  • Enamine Formation: Reaction of the nitrotoluene with a dimethylformamide acetal to form a stable enamine intermediate.

  • Reductive Cyclization: Reduction of the nitro group followed by in-situ cyclization to form the indole ring.

This strategy allows for late-stage introduction of the indole core, ensuring high convergence and easier purification.

G A 4-Fluoro-3-iodo-2-nitrotoluene (Starting Material) B Step 1: Enamine Formation (DMF-DMA, Heat) A->B Reagents C Intermediate: β-(4-Fluoro-3-iodo-2-nitrophenyl)- N,N-dimethylvinylamine B->C Yields D Step 2: Reductive Cyclization (Fe / Acetic Acid) C->D Process E This compound (Final Product) D->E Yields G cluster_0 Quality Control Workflow Crude Crude Product (Post-Workup) Purified Purified Product (Post-Crystallization) Crude->Purified Crystallization QC Full QC Analysis (HPLC, NMR, MS, Residual Solvents) Purified->QC Release Released Material (≥98% Purity) QC->Release Pass Rework Rework/Re-purify QC->Rework Fail Rework->Purified

Caption: Self-validating quality control loop for the synthesis of this compound.

Conclusion

This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. By employing the Leimgruber-Batcho synthesis, this guide demonstrates a pathway that is amenable to multi-kilogram production while maintaining control over purity and regiochemistry. The emphasis on in-process controls, robust work-up procedures, and comprehensive analytical validation ensures that the final product meets the stringent quality standards required by the pharmaceutical industry. This protocol should serve as a valuable resource for scientists and engineers working to advance drug discovery programs that rely on this critical synthetic intermediate.

References

  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Benchchem. 5-Fluoro-6-iodo-1H-indole|High-Purity Research Chemical.
  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]

  • Zahoor, A. F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. Available from: [Link]

  • Chem, J., et al. (2020). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available from: [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Avula, B., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. PubMed. Available from: [Link]

  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY. Available from: [Link]

  • Science Company. SAFETY DATA SHEET. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of 3-Substituted Indole Derivatives as Novel Mannich Bases. Available from: [Link]

  • Frankenberger, W. T., & Poth, M. A. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Semantic Scholar. Available from: [Link]

  • AIP Publishing. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Available from: [Link]

  • Silvestri, R., et al. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. Available from: [Link]

  • National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]

  • RSC Publishing. (2020). Regioselective C5-H direct iodination of indoles. Available from: [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. National Institutes of Health. Available from: [Link]

  • ESSLAB. 5-Fluoroindole. Available from: [Link]

  • ResearchGate. (2019). Automated synthesis of F radiolabelled indole containing Oncrasin-like molecules; a comparison of iodonium salts and boronic ester chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Available from: [Link]

  • MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • Lee, J. T., et al. (2017). Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus. PubMed. Available from: [Link]

  • ResearchGate. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Available from: [Link]

  • ResearchGate. (n.d.). Purification and Properties of Hydroxyindole- O-meth-vl Transferase. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Role of 5-Fluoro-4-iodo-1H-indole in the Development of Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of targeted anti-inflammatory therapies remains a critical pursuit in medicinal chemistry. The indole scaffold, a privileged structure in drug discovery, has historically yielded potent anti-inflammatory agents like Indomethacin. Modern drug design increasingly focuses on highly specific targets within inflammatory signaling cascades, such as protein kinases, to achieve greater efficacy and an improved safety profile.

This guide explores the pivotal role of 5-fluoro-4-iodo-1H-indole as a versatile and strategic starting material in the synthesis of next-generation anti-inflammatory agents. The unique substitution pattern of this indole derivative—a fluorine atom at the 5-position and an iodine atom at the 4-position—offers medicinal chemists a powerful toolkit for molecular elaboration and optimization of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Herein, we present a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis of a representative kinase inhibitor, and robust methodologies for its in vitro and in vivo evaluation as a potent anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds for the discovery of novel therapeutics.

The Chemical Versatility of this compound

The strategic placement of the fluoro and iodo substituents on the indole ring makes this compound an ideal starting point for creating diverse chemical libraries for screening against inflammatory targets.

  • The Role of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 5-position can significantly influence the physicochemical properties of the final compound. It can lower the pKa of the indole N-H, potentially modulating hydrogen bonding interactions with target proteins. Furthermore, strategic fluorination is a well-established strategy to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Reactivity of the Iodo Group: The carbon-iodine bond at the 4-position is the key to the synthetic versatility of this scaffold. It readily participates in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of a lead compound. Common and powerful reactions include:

    • Suzuki Coupling: For the introduction of aryl and heteroaryl moieties.

    • Sonogashira Coupling: For the introduction of alkynyl groups.

    • Heck Coupling: For the introduction of alkenyl groups.

    • Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.

This synthetic flexibility allows for the rapid generation of analogs to probe the binding pockets of key inflammatory targets.

Targeting Inflammatory Pathways: Kinase Inhibition

A significant focus of modern anti-inflammatory drug discovery is the inhibition of protein kinases that play a central role in propagating inflammatory signals. Key kinase families implicated in inflammation include:

  • Janus Kinases (JAKs): These are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is central to many autoimmune and inflammatory diseases.

  • Spleen Tyrosine Kinase (SYK): SYK is a key mediator of signaling from various immune receptors, including the B-cell receptor and Fc receptors. Its inhibition can dampen the inflammatory response.

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-1β.

The indole scaffold has proven to be an effective core for the development of inhibitors targeting these kinases.

Synthetic Protocol: From this compound to a Representative Kinase Inhibitor

This section details a representative synthetic route to a hypothetical kinase inhibitor, demonstrating the utility of this compound as a starting material. The target molecule incorporates a pyrimidine ring, a common feature in many kinase inhibitors, attached via a Suzuki coupling reaction.

Workflow for the Synthesis of a Representative Kinase Inhibitor

G A This compound B Protection of Indole Nitrogen (e.g., SEM-Cl) A->B SEM-Cl, NaH, DMF C Protected this compound B->C D Suzuki Coupling with Pyrimidine Boronic Ester C->D Pyrimidine-boronic ester, Pd catalyst, Base, Solvent E Coupled Product D->E F Deprotection E->F TBAF or HCl G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow from this compound to a final kinase inhibitor analog.

Protocol 1: Synthesis of a Representative Kinase Inhibitor Analog

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • 2-(Pyrimidin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Indole Nitrogen: a. To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portionwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add SEM-Cl (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the SEM-protected indole.

  • Suzuki Coupling: a. In a reaction vessel, combine the SEM-protected this compound (1.0 eq), 2-(pyrimidin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (3.0 eq). b. Add a mixture of 1,4-dioxane and water (e.g., 4:1). c. Degas the mixture by bubbling with nitrogen for 15 minutes. d. Heat the reaction mixture to 90 °C and stir for 16 hours. e. Cool the reaction to room temperature and dilute with water. f. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. g. Purify the crude product by silica gel column chromatography.

  • Deprotection: a. Dissolve the product from the Suzuki coupling in THF. b. Add TBAF (1M solution in THF, 2.0 eq) and stir at room temperature for 2 hours. c. Quench with saturated aqueous NaHCO₃ solution. d. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. e. Purify the final product by silica gel column chromatography or recrystallization.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

In Vitro Evaluation of Anti-Inflammatory Activity

The following protocols describe standard in vitro assays to determine the anti-inflammatory potential of the newly synthesized compounds.

Protocol 2: Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic profile of the test compounds and identify non-toxic concentrations for subsequent assays.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the old medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Measurement of Nitric Oxide (NO) Production

Purpose: To assess the inhibitory effect of the test compound on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent

  • Test compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Purpose: To quantify the inhibition of pro-inflammatory cytokine secretion.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed and treat cells with the test compound and LPS as described in Protocol 3.

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

In Vitro Assay Workflow

G A RAW 264.7 Cell Culture B Compound Treatment (Non-toxic concentrations) A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for TNF-α and IL-6 E->G

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Many anti-inflammatory agents exert their effects by inhibiting the NF-κB signaling pathway.

NF-κB Signaling Pathway

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Inhibitor Indole-based Inhibitor Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 5: NF-κB Luciferase Reporter Assay

Purpose: To quantitatively measure the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound

  • TNF-α or LPS

  • Luciferase assay system

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

In Vivo Evaluation of Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Purpose: To assess the in vivo anti-inflammatory effect of the test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Vehicle (e.g., 0.5% CMC in water)

  • Positive control (e.g., Indomethacin)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

  • Measure the paw volume (or thickness) of both hind paws at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Representative In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3
Test Compound100.55 ± 0.0535.3
Test Compound300.35 ± 0.0458.8
p < 0.05 compared to Vehicle Control

Structure-Activity Relationship (SAR) Summary

The versatility of the this compound scaffold allows for systematic modification to establish a clear SAR. A hypothetical SAR table for a series of kinase inhibitors derived from this scaffold is presented below.

CompoundR¹ (at C4-position)R² (at N1-position)Kinase X IC₅₀ (nM)In Vitro NO Inhibition IC₅₀ (µM)
1aPyrimidin-2-ylH15012.5
1b4-Methylpyrimidin-2-ylH858.2
1c4-MethoxyphenylH>100025.1
1dPyridin-2-ylH22015.8
2aPyrimidin-2-ylMethyl12510.3
2bPyrimidin-2-ylEthyl18014.7

Interpretation of SAR:

  • Introduction of a pyrimidine ring at the C4-position appears crucial for kinase inhibitory activity.

  • A small alkyl substituent on the pyrimidine ring (e.g., methyl in 1b) enhances potency.

  • Substitution at the indole nitrogen with small alkyl groups is generally well-tolerated, though larger groups may be detrimental.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic building block for the development of novel anti-inflammatory agents. Its unique substitution pattern facilitates the synthesis of diverse libraries of compounds through reliable and high-yielding cross-coupling reactions. This allows for the efficient exploration of structure-activity relationships and the optimization of lead compounds targeting key inflammatory mediators, particularly protein kinases. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of such compounds, from initial in vitro screening to in vivo efficacy studies. Future work in this area will likely focus on the development of highly selective kinase inhibitors with tailored pharmacokinetic profiles to address the unmet medical needs in the treatment of chronic inflammatory diseases.

References

  • Chemical Properties of this compound

    • Alfa Chemistry. This compound. ([Link])

  • Indole Derivatives as Anti-inflammatory Agents

    • Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865–876. ([Link])

    • Wang, D., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 190, 112109. ([Link])

  • Kinase Inhibition by Indole-based Compounds

    • Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090. ([Link])

    • Norman, M. H., et al. (2012). Discovery of a series of 5- and 6-substituted indoles as potent inhibitors of Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters, 22(3), 1346-1351. ([Link])

  • Synthetic Methodologies

    • Chemler, S. R. (2009). The Suzuki-Miyaura Cross-Coupling Reaction in Modern Drug Discovery. Organic Process Research & Development, 13(5), 914-923. ([Link])

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. ([Link])

  • In Vitro and In Vivo Assay Protocols

    • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. ([Link])

    • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. ([Link])

Synthetic Pathways to Novel Heterocyclic Architectures from 5-Fluoro-4-iodo-1H-indole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-4-iodo-1H-indole scaffold is a valuable and versatile building block in contemporary medicinal chemistry and materials science. The strategic placement of the fluorine and iodine atoms offers orthogonal handles for selective functionalization, enabling the construction of complex heterocyclic systems with diverse biological activities and material properties. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to novel heterocyclic compounds originating from this compound. This document delves into the mechanistic underpinnings of key transformations, offers field-proven experimental protocols, and presents data in a clear, accessible format to empower the design and execution of innovative synthetic strategies.

Introduction: The Strategic Importance of this compound

The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The carbon-iodine bond at the 4-position of the indole ring serves as a versatile linchpin for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This unique combination of functionalities makes this compound a highly sought-after starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This guide will focus on the practical application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies, to unlock the synthetic potential of this key intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild and efficient pathways to complex molecular architectures.[2] The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[3][4]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For electron-rich and potentially coordinating substrates like indoles, bulky, electron-rich phosphine ligands such as SPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation.[1] A base is required to activate the boronic acid for transmetalation.[4] A mixed solvent system, such as dioxane/water, is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a dry reaction vessel equipped with a magnetic stir bar.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vessel.

  • Seal the vessel and heat the reaction mixture to 60-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-1H-indole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSPhos Pd G3 (2)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10012Est. >85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)DME/H₂O (4:1)9016Est. >80
3Pyridine-3-boronic acidSPhos Pd G3 (2.5)K₃PO₄ (3)Dioxane/H₂O (5:1)11018Est. >75
Estimated yields are based on similar reactions reported in the literature for halo-indoles and may require optimization for this specific substrate.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety that can serve as a handle for further transformations, including cyclization reactions.[5]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and N-heterocycles.[6][7]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination on indoles often depends on the choice of a bulky, electron-rich phosphine ligand that can facilitate the reductive elimination of the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine nucleophile. The unprotected N-H of the indole can sometimes interfere with the catalytic cycle, but methods have been developed to perform this reaction on unprotected indoles.[2]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand to a dry reaction vial.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.

Causality Behind Experimental Choices: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the choice of ligand. For acrylates, the reaction typically proceeds with high regioselectivity. Phosphine-free conditions or the use of specific ligands can be employed to control the reaction outcome.

Protocol 4: General Procedure for Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2-3 equiv)

  • Acetonitrile/Water (1:1) or DMF

Procedure:

  • To a reaction vessel, add this compound, the alkene, the base, and the solvent.

  • Purge the mixture with an inert gas.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-140 °C (microwave heating can also be employed to reduce reaction times).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Intramolecular Cyclization Strategies: Building Fused Heterocyclic Systems

The functionalized indoles synthesized via cross-coupling reactions serve as excellent precursors for the construction of novel, fused heterocyclic systems through intramolecular cyclization.

Palladium-Catalyzed Annulation

A powerful strategy involves a one-pot palladium-catalyzed annulation process, where the initial cross-coupling is followed by an in-situ intramolecular cyclization.[6][7] This approach offers high atom economy and can lead to complex polycyclic structures in a single step.

G A This compound C Pd-Catalyzed Cross-Coupling A->C B Coupling Partner (e.g., Alkyne, Ketone) B->C D Functionalized Indole Intermediate C->D E Intramolecular Annulation D->E F Fused Heterocyclic Product E->F

Caption: Palladium-catalyzed tandem cross-coupling and annulation.

Protocol 5: General Procedure for Tandem Sonogashira Coupling and Intramolecular Cyclization

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne with a nucleophilic group (e.g., 2-ethynylaniline) (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Tetrabutylammonium fluoride (TBAF) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Follow the procedure for Sonogashira coupling (Protocol 2) using the functionalized alkyne.

  • After the initial coupling is complete (as monitored by TLC), add TBAF to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir until the cyclization is complete.

  • Perform an aqueous work-up as described in the previous protocols.

  • Purify the final fused heterocyclic product by column chromatography.

Visualization of Key Synthetic Pathways

The following diagram illustrates the central role of this compound as a branching point for the synthesis of diverse heterocyclic structures via various palladium-catalyzed reactions.

Synthetic_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Intermediate Products cluster_cyclization Novel Heterocyclic Compounds start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald heck Heck Reaction (+ Alkene) start->heck aryl_indole 4-Aryl-5-fluoro-1H-indole suzuki->aryl_indole alkynyl_indole 4-Alkynyl-5-fluoro-1H-indole sonogashira->alkynyl_indole amino_indole 4-Amino-5-fluoro-1H-indole buchwald->amino_indole vinyl_indole 4-Vinyl-5-fluoro-1H-indole heck->vinyl_indole fused_heterocycles Fused Heterocycles (e.g., Carbazoles, Indoloquinolines) aryl_indole->fused_heterocycles alkynyl_indole->fused_heterocycles amino_indole->fused_heterocycles vinyl_indole->fused_heterocycles

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a powerful and versatile platform for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the introduction of a wide array of functional groups at the 4-position. These functionalized intermediates can then be elaborated into complex, fused heterocyclic systems through strategic intramolecular cyclization reactions. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in their quest to design and synthesize the next generation of bioactive molecules and advanced materials.

References

  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. [Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles - Ursinus Digital Commons. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Regioselective Synthesis of Indole-Fused Seven-Membered N-Heterocycles via Photoredox-Catalyzed Intramolecular Cyclization - PubMed. [Link]

  • Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing). [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Unveiling the Synthesis of Indole-Fused Eight-Membered Aza-Heterocycles via FeCl3-Catalyzed Radical C-N Coupling and Photophysical Studies. | Semantic Scholar. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • ChemComm - Sci-Hub. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed. [Link]

  • Studies on synthesis of fluorine-containing heterocycles via cycloaddition reaction strategy. [Link]

  • Organic Letters Ahead of Print - ACS Publications. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate | Request PDF - ResearchGate. [Link]

  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF - ResearchGate. [Link]

  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions | Request PDF - ResearchGate. [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-fluoro-4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions encountered when working with the Suzuki coupling of this compound:

Q1: Why is my Suzuki coupling of this compound not proceeding to completion?

A1: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that your reaction is rigorously degassed to prevent oxidative degradation.

  • Base Strength and Solubility: The base is crucial for activating the boronic acid.[1] If the base is not strong enough or is insoluble in the reaction medium, the transmetalation step will be inefficient.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • N-H Interference: The acidic proton of the indole can interfere with the catalytic cycle. While often not requiring protection, in challenging cases, N-protection might be necessary.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[3] This is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that leads to homocoupling.[3] To minimize this, ensure thorough degassing of your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.

Q3: What are the primary byproducts I should expect in this reaction?

A3: Besides the desired product and homocoupling byproduct, you might observe:

  • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under harsh conditions or with prolonged reaction times.[3]

  • Dehalogenation: The starting material, this compound, can lose the iodine atom, which is replaced by a hydrogen atom.[3]

  • Formation of Boric Acid: This is an inherent byproduct of the reaction and its formation can alter the acid-base equilibrium of the reaction medium.[4]

Q4: Is it necessary to protect the N-H of the indole?

A4: For many Suzuki couplings of indoles, N-H protection is not strictly necessary, and successful couplings can be achieved on the unprotected heterocycle.[2] However, if you are experiencing low yields or catalyst deactivation, the acidic N-H proton might be the culprit. In such cases, protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be beneficial.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst 1. Use a Pre-catalyst: Consider using a modern, air-stable palladium pre-catalyst like a Buchwald G3 or G4 palladacycle.[5] These are designed for high activity in challenging couplings. 2. Degas Rigorously: Oxygen can irreversibly oxidize the active Pd(0) species. Degas your solvent and reaction mixture by sparging with an inert gas (Argon is preferred) for at least 15-20 minutes or by using several freeze-pump-thaw cycles.[6]
Inefficient Transmetalation 1. Choice of Base: The base activates the boronic acid for transmetalation.[1] For indole substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Ensure the base is finely powdered to maximize its surface area and solubility. 2. Aqueous Conditions: A small amount of water in the solvent system (e.g., dioxane/water) can be beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7][8]
Poor Substrate Solubility 1. Solvent Selection: If your starting materials are not fully dissolved, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or DMAc, which can also allow for higher reaction temperatures.[7] 2. Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor for decomposition by TLC or LC-MS.
Problem 2: Significant Side Product Formation
Side Product Mitigation Strategies
Homocoupling of Boronic Acid 1. Strictly Anaerobic Conditions: As mentioned, meticulous degassing is the primary solution. 2. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) but avoid a large excess, which can favor homocoupling.
Protodeborylation 1. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation than the free boronic acids.[3] 2. Milder Base: If possible, try a milder base like K₂CO₃.[9]
Dehalogenation of Starting Material 1. Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Electron-rich, bulky ligands like those developed by Buchwald (e.g., XPhos, SPhos) can promote the desired coupling.[10][11] 2. Lower Temperature: If the desired reaction proceeds at a lower temperature, this can sometimes disfavor the dehalogenation pathway.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the reaction, the following diagram illustrates the key steps in the catalytic cycle.[12][13][14]

Suzuki_Miyaura_Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X This compound (R¹-X) R2BOH2 Boronic Acid/Ester (R²-B(OH)₂) Base Base (e.g., K₃PO₄) Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Aryl halide, Boronic Acid, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Catalyst, Ligand, Temp, Time) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Optimize: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature conditions_ok->optimize_conditions No check_atmosphere Ensure Rigorous Degassing and Inert Atmosphere conditions_ok->check_atmosphere Yes optimize_conditions->start atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok improve_degassing Improve Degassing Technique atmosphere_ok->improve_degassing No consider_protection Consider N-H Protection of Indole atmosphere_ok->consider_protection Yes improve_degassing->start success Successful Reaction consider_protection->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is essential to note that optimization for each specific boronic acid partner is likely necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (2.0 equivalents), finely ground

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane/water mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Condition Screening

The following table summarizes a hypothetical screening of conditions to illustrate the optimization process.

Catalyst System Base Solvent Temp (°C) Yield (%) Observations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10045Incomplete conversion, some dehalogenation.
PdCl₂(dppf)K₂CO₃DME8565Improved yield, still some starting material. [9]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100>90High conversion, clean reaction profile. [2]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O11088Good yield, some homocoupling observed. [14]

This guide provides a comprehensive framework for successfully navigating the Suzuki coupling of this compound. Remember that each substrate combination is unique, and a systematic approach to optimization is key to achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • NIH. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]

  • SciSpace. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]

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common side reactions in the synthesis of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluoro-4-iodo-1H-indole

A Guide for Synthetic and Medicinal Chemists

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges—from mechanistic hurdles to purification headaches—that researchers commonly face with this specific transformation. The inherent electronic properties and reactivity of the indole scaffold make regioselectivity a significant challenge, particularly when targeting the sterically hindered C4 position.[1] This resource consolidates field-proven insights, troubleshooting strategies, and detailed protocols to empower you to navigate this synthesis with confidence and precision.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing the core knowledge needed to plan and execute the experiment effectively.

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is achieving regioselectivity. The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The most nucleophilic position, and thus the kinetically favored site for electrophilic attack, is C3.[1][2] While the C5-fluoro substituent is an ortho-, para-director, influencing substitution at C4 and C6, this electronic preference must compete with the intrinsic high reactivity of the C3 position. Furthermore, the C4 position is sterically more hindered than other positions on the benzene ring, making the desired substitution thermodynamically and kinetically challenging.

Q2: Which iodinating agents are most effective for this synthesis, and why?

The choice of iodinating agent is critical for controlling reactivity and minimizing side reactions. Softer, less aggressive electrophilic iodine sources are generally preferred.

ReagentCommon ConditionsRationale & Considerations
N-Iodosuccinimide (NIS) Acetonitrile (MeCN) or Dichloromethane (DCM), Room Temp or 0 °CNIS is a mild and highly effective source of electrophilic iodine (I+). It often provides a good balance of reactivity and selectivity. It is the most commonly recommended reagent for this type of transformation.[1]
Iodine (I₂) / Silver Sulfate (Ag₂SO₄) Methanol (MeOH) or Ethanol (EtOH)Silver salts activate molecular iodine, generating a more potent electrophile. This can be effective but may sometimes lead to over-iodination or side reactions if not carefully controlled.
Iodine monochloride (ICl) DCM, Acetic AcidICl is a highly reactive and potent iodinating agent. Its high reactivity often leads to poor selectivity and the formation of multiple iodinated isomers, making it generally unsuitable for this specific synthesis.

Q3: Is N-protection of the indole required before iodination?

Whether to protect the indole nitrogen (N-H) is a key strategic decision.

  • Without Protection: Direct iodination of the N-H free indole is possible and often preferred for atom economy. However, the acidic N-H proton can be deprotonated by strong bases, and its presence can influence the electronic distribution of the ring.[2] Some iodinating conditions may also lead to N-iodination, though this is typically reversible.

  • With Protection: Protecting the nitrogen with groups like tosyl (Ts), Boc, or phenylsulfonyl (SO₂Ph) can offer distinct advantages. These groups prevent N-metallation side reactions and can modify the electronic properties of the ring to favor substitution at specific positions. For instance, bulky protecting groups can further hinder the C2 and C7 positions, potentially improving selectivity.[2] However, this adds two steps (protection and deprotection) to the synthesis, which can lower the overall yield.

For the direct synthesis of this compound, starting with the unprotected indole is a common and viable strategy, provided the reaction conditions are optimized.

Troubleshooting Guide: Common Side Reactions & Solutions

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis and purification of this compound.

dot

Caption: Troubleshooting workflow for low yield and impurities.

Q4: My reaction yield is extremely low, or I'm only recovering starting material. What went wrong?

This common issue can often be traced back to reagent quality or sub-optimal reaction conditions.

  • Cause 1: Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light and moisture. If the reagent is old or appears discolored (dark brown instead of off-white/tan), its activity may be compromised.

    • Solution: Use a fresh bottle of NIS or purify the old batch by recrystallization from dioxane.

  • Cause 2: Poor Quality Starting Material: Impurities in the starting 5-fluoroindole can interfere with the reaction. Some commercial indoles may contain residual catalysts or oxidation products.[3]

    • Solution: Assess the purity of your 5-fluoroindole by NMR or GC-MS. If necessary, purify it by column chromatography or recrystallization before use.

  • Cause 3: Sub-optimal Conditions: The reaction may be too slow under your current conditions.

    • Solution: While low temperatures are recommended for selectivity, if no reaction occurs, consider allowing the reaction to warm slowly to room temperature and monitor closely by TLC. Ensure your solvent is anhydrous, as water can react with the iodinating agent.

Q5: My TLC and NMR analysis show multiple products. What are the likely side products and how can I minimize them?

The formation of multiple products is the most frequent challenge, primarily due to competing iodination at different positions.

dot

Caption: Competing iodination pathways for 5-fluoroindole.

  • Side Product 1: 5-Fluoro-3-iodo-1H-indole: This is almost always the major kinetic side product due to the high nucleophilicity of the C3 position.[1]

    • Minimization Strategy: Lower the reaction temperature (e.g., to 0°C or -20°C) to favor the thermodynamically more stable C4 product over the kinetically favored C3 product. Add the iodinating agent slowly and portion-wise to maintain a low concentration, which can also improve selectivity.

  • Side Product 2: 5-Fluoro-6-iodo-1H-indole: The C5-fluoro group is an ortho-, para-director. While C4 is the ortho position, C6 is the para position and is electronically activated. It is also less sterically hindered than C4, making it a viable site for substitution.

    • Minimization Strategy: The formation of this isomer is often difficult to suppress completely. Purification via careful column chromatography is typically required. Using a bulkier solvent might help disfavor substitution at the more exposed C6 position.

  • Side Product 3: Di-iodinated Products: If more than one equivalent of the iodinating agent is used, or if the reaction is left for too long, di-substitution can occur (e.g., at C3 and C4, or C4 and C6).

    • Minimization Strategy: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent. Monitor the reaction diligently by TLC, and quench it as soon as the starting material is consumed.

Q6: How can I effectively purify the final product from its isomers?

Separating the C4, C3, and C6 isomers can be challenging due to their similar polarities.

  • Technique: Meticulous column chromatography on silica gel is the standard method.

  • Solvent System: A non-polar/polar gradient system is effective. Start with a low polarity mobile phase, such as Hexane/Ethyl Acetate (95:5 or 90:10), and gradually increase the polarity. The isomers often elute closely, so collecting many small fractions is crucial.

  • Recrystallization: If a fraction is obtained that is enriched in the desired C4 product but still contains minor impurities, recrystallization from a hexane/dichloromethane or hexane/toluene solvent system can significantly improve purity.

Key Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Protocol 1: Synthesis of this compound
  • Materials:

    • 5-Fluoroindole (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoroindole (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Cool the solution to 0°C using an ice-water bath.

    • In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile.

    • Add the NIS solution to the cooled 5-fluoroindole solution dropwise over 20-30 minutes with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel as described in Q6.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm) and/or a p-anisaldehyde or potassium permanganate stain.

  • Expected Rf Values: The starting 5-fluoroindole will be less polar (higher Rf) than the iodinated products. The product isomers will likely have very close Rf values, but careful analysis should show distinct spots.

References

  • BenchChem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • BenchChem.
  • BenchChem. This compound | CAS 955978-88-8.
  • Silvestri, R. et al. (2002). A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate.
  • Mcgrath, K. (2017). What do common indole impurities look like?
  • Synthesis of 5-fluoroindole. DiVA portal.
  • Synthesis and Chemistry of Indole.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.
  • Regioselective C5−H Direct Iodin
  • PubChem. 5-Fluoroindole.
  • Ossila. 5-Fluoroindole | CAS Number 399-52-0.

Sources

Technical Support Center: Navigating the Reactivity of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical guide for 5-fluoro-4-iodo-1H-indole. This highly functionalized indole is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is governed by a unique and often challenging interplay of steric and electronic factors. The bulky iodine atom at the C4 position, sterically encumbered by the adjacent C5-fluoro group and the pyrrole ring, presents a significant hurdle for many standard transformations. This guide is designed to provide you, the research scientist, with field-proven insights, troubleshooting protocols, and a deeper mechanistic understanding to help you successfully employ this substrate in your work.

Part 1: Troubleshooting Palladium Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common application for this molecule, leveraging the reactive C-I bond. However, the steric hindrance at C4 is the primary cause of frequently encountered issues.

FAQ 1: My Suzuki-Miyaura coupling yields are low or the reaction stalls completely. What is the root cause and how can I fix it?

Answer: This is the most common issue reported. The primary bottleneck is the oxidative addition step, where the sterically congested C4-I bond resists insertion by the palladium(0) catalyst. A secondary challenge is the reductive elimination step, which can also be slowed by steric clash.

Core Problem: The steric bulk around the C-I bond hinders the approach of the palladium catalyst. Standard ligands like PPh₃ are often not sufficient to promote the reaction efficiently.

Troubleshooting Protocol & Recommendations:

  • Ligand Selection is Critical: Move away from simple phosphine ligands. The key to success lies in using bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands). These ligands create a more reactive, coordinatively unsaturated palladium center that is better able to overcome the steric barrier of oxidative addition.[1][2] They also accelerate the final reductive elimination step.

  • Pre-catalyst Choice: While Pd(PPh₃)₄ can work, consider using more active pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand.

  • Base and Solvent System: Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[3] Stronger bases can lead to side reactions. A polar aprotic solvent system such as 1,4-dioxane/water or DME/water is standard, but for challenging couplings, toluene can be effective.

  • Temperature Optimization: These reactions often require elevated temperatures (90-110 °C) to overcome the activation energy barrier.

Data Summary: Typical Conditions for a Challenging Suzuki Coupling

Catalyst SystemBaseSolventTemp (°C)Expected Outcome
Pd(PPh₃)₄ (10 mol%)K₂CO₃Dioxane/H₂O100Low to moderate yield (<40%)
Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%)K₃PO₄Toluene110Good to excellent yield (>75%)
Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)Cs₂CO₃Dioxane/H₂O100Good to excellent yield (>75%)
FAQ 2: In my Sonogashira coupling, I'm seeing significant homocoupling of my alkyne (Glaser coupling) and low conversion of the indole. Why?

Answer: This indicates that the copper co-catalyst cycle is operating more efficiently than the palladium cycle.[4][5] The copper acetylide is forming, but the transmetalation to the sterically hindered arylpalladium(II) intermediate is slow, allowing the copper acetylide to react with itself.

Troubleshooting Protocol & Recommendations:

  • Minimize Copper: Use the lowest effective amount of the copper(I) salt (e.g., CuI, 5-10 mol%).

  • Amine Base/Solvent: Use a bulky amine base like diisopropylethylamine (DIPEA) or a solvent/base combination like THF/triethylamine. The amine acts as both the base and a solvent.[6]

  • Consider Copper-Free Conditions: For particularly stubborn substrates, copper-free Sonogashira protocols can be effective.[5] These reactions typically require a more reactive palladium catalyst and a stronger base (e.g., a carbonate or phosphate) to facilitate the deprotonation of the alkyne directly at the palladium center.

Experimental Workflow: Optimizing a Sterically Hindered Sonogashira Coupling

Sonogashira_Workflow start Start: Low Sonogashira Yield check_homocoupling Observe Alkyne Homocoupling? start->check_homocoupling reduce_cu Reduce [CuI] to 5 mol% check_homocoupling->reduce_cu Yes increase_temp Increase Temperature (60-80 °C) check_homocoupling->increase_temp No yes_path Yes use_bulky_base Switch to Bulky Amine Base (e.g., DIPEA) reduce_cu->use_bulky_base consider_cu_free Consider Copper-Free Protocol (e.g., Pd/XPhos, K₃PO₄) use_bulky_base->consider_cu_free end_product Optimized Yield consider_cu_free->end_product no_path No (Reaction Stalled) change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) increase_temp->change_ligand check_reagents Ensure Anhydrous/Degassed Conditions change_ligand->check_reagents check_reagents->end_product caption Troubleshooting workflow for Sonogashira coupling.

Caption: Troubleshooting workflow for Sonogashira coupling.

Part 2: Regioselectivity in N-H vs. C-H Functionalization

The indole N-H is acidic and nucleophilic, while the C3 position is electron-rich and susceptible to electrophilic attack. This creates a competition that must be carefully managed.

FAQ 3: I am attempting a C4 cross-coupling, but I'm getting undesired N-alkylation from my reagents. How do I achieve selectivity?

Answer: This is a classic challenge in indole chemistry. When strong bases (e.g., NaH, LiHMDS) are used, the indole N-H is readily deprotonated, creating a powerful nucleophile that can react with electrophilic partners in the reaction mixture.[7][8] To ensure selective C4 functionalization, you must either use conditions that do not favor N-deprotonation or temporarily block the N-H position.

Decision Pathway: To Protect or Not to Protect?

The most robust strategy is to protect the indole nitrogen. This completely eliminates the possibility of N-functionalization as a side reaction.

  • Protection Step: Protect the N-H with a suitable group. For palladium chemistry, a silyl group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple Boc group is effective.

  • C4-Coupling Step: Perform your desired Suzuki, Sonogashira, or other cross-coupling reaction on the N-protected substrate.

  • Deprotection Step: Remove the protecting group under appropriate conditions (e.g., TBAF for SEM, TFA for Boc).

Validated Protocol: N-Protection with SEM-Chloride
  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully cool the flask back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-SEM protected product.

FAQ 4: I need to perform an electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts). Where will the electrophile add?

Answer: Indoles overwhelmingly undergo electrophilic substitution at the C3 position.[9][10] The electron-donating character of the nitrogen atom directs electrophiles to this site. The C5-fluoro group is electron-withdrawing, which slightly deactivates the benzene portion of the molecule, further enhancing the kinetic preference for attack at C3. The bulky C4-iodo group will sterically shield the C4 and C5 positions, making attack at C3 even more favorable. You can confidently predict that electrophilic addition will occur selectively at the C3 position.

Logical Relationship: Directing Effects on Electrophilic Substitution

Electrophilic_Substitution cluster_molecule This compound cluster_effects Directing Effects Indole Indole Core NH N-H Group (Electron Donating) Activate_C3 Activates C3 Position NH->Activate_C3 C4_I C4-Iodo (Steric Bulk) Shield_C4_C5 Sterically Shields C4/C5 C4_I->Shield_C4_C5 C5_F C5-Fluoro (Electron Withdrawing) Deactivate_Benzene Deactivates Benzene Ring C5_F->Deactivate_Benzene Outcome Selective C3 Substitution Activate_C3->Outcome Shield_C4_C5->Outcome Deactivate_Benzene->Outcome caption Factors governing regioselectivity in electrophilic substitution.

Caption: Factors governing regioselectivity in electrophilic substitution.

References

preventing dehalogenation of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for researchers utilizing 5-fluoro-4-iodo-1H-indole. This guide is designed to address one of the most common challenges encountered with this substrate: undesired dehalogenation (specifically, proto-deiodination) during palladium-catalyzed cross-coupling reactions. As your dedicated application scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 5-fluoro-1H-indole byproduct in my reaction. What is happening and why is my substrate so susceptible?

A1: The phenomenon you are observing is called hydrodehalogenation or proto-dehalogenation. It's an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, leading to a loss of your reactive handle and a lower yield of the desired coupled product.[1]

The this compound substrate is particularly prone to this issue for several reasons:

  • High Halide Reactivity: The Carbon-Iodine bond is the weakest among aryl halides (I > Br > Cl), making it highly reactive towards oxidative addition to the palladium catalyst. This high reactivity also makes it more susceptible to competing degradation pathways.[2]

  • Electron-Rich Heterocycle: The indole ring is an electron-rich system. This property is further enhanced if the N-H proton is removed by the base in the reaction mixture. While good for oxidative addition, high electron density can sometimes accelerate dehalogenation pathways.[1][2]

  • Formation of Palladium-Hydride Species: The most common mechanistic culprit is the in-situ formation of a palladium-hydride (Pd-H) species. This reactive intermediate can be generated from various sources in your reaction, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[2][3] Once formed, the Pd-H species can undergo reductive elimination with your indole substrate, cleaving the C-I bond and forming a C-H bond.

Q2: What is the core mechanistic competition I need to control?

A2: You are managing a kinetic competition between your desired productive catalytic cycle and the off-cycle dehalogenation pathway. Understanding this is key to troubleshooting.

Catalytic_Cycle_Competition ArI Ar-I (Your Indole) OxAdd Ar-Pd(II)-I ArI->OxAdd Oxidative Addition Pd0 Pd(0)L_n Pd0->OxAdd Transmetal Ar-Pd(II)-R OxAdd->Transmetal PdH L_n-Pd(II)-H OxAdd->PdH Competes Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination CouplingPartner Coupling Partner (e.g., R-B(OH)2) CouplingPartner->Transmetal Transmetalation Product->Pd0 Catalyst Regeneration HydrideSource Hydride Source (Solvent, Base, H2O) HydrideSource->PdH Forms Pd-H Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0 Catalyst Regeneration

Caption: Desired cross-coupling vs. undesired dehalogenation pathway.

Your goal is to accelerate the steps in the blue pathway (Transmetalation, Reductive Elimination) so they significantly outpace the formation of the red Pd-H species and its subsequent reaction.

Troubleshooting and Optimization Guide

Q3: How should I systematically approach troubleshooting this dehalogenation?

A3: A systematic approach is crucial. Avoid changing multiple parameters at once. Follow this workflow to logically diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Significant Dehalogenation Observed Analyze 1. Confirm Byproduct Identity (LC-MS, GC-MS) Start->Analyze CheckPurity 2. Check Starting Material Purity & Storage (Is it degrading on the shelf?) Analyze->CheckPurity Ligand 3. Optimize Ligand (Bulky & Electron-Rich) CheckPurity->Ligand Base 4. Optimize Base (Switch to Weaker Inorganic) Ligand->Base Solvent 5. Change Solvent (Use Aprotic, Non-Hydride Donor) Base->Solvent Temp 6. Lower Temperature (Find minimum for conversion) Solvent->Temp Protect 7. Consider N-H Protection (e.g., Boc, SEM) Temp->Protect If still problematic End Success: Minimized Dehalogenation Temp->End If successful Protect->End

Caption: A stepwise workflow for troubleshooting dehalogenation.

Q4: Which specific reaction parameters should I focus on, and what are your recommendations?

A4: Based on the workflow, let's break down each critical parameter.

The ligand is your most powerful tool. It directly influences the steric and electronic environment of the palladium center. For this substrate, you want a ligand that promotes fast reductive elimination of the desired product.

  • Recommendation: Switch from default ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[1][4] These ligands stabilize the catalyst and accelerate the desired C-C bond-forming step.

Ligand TypeExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-donating; proven to be highly effective in suppressing dehalogenation for challenging substrates.[2]
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective than modern biaryl phosphines for this specific problem.[5]
N-Heterocyclic Carbenes IPr, SIPrStrong sigma-donors that form very stable palladium complexes, often highly active and resistant to dehalogenation pathways.[6][7]

The base can be a direct source of hydrides or promote their formation from other components.

  • Recommendation: Avoid strong alkoxide bases (e.g., NaOtBu, KOMe) if possible, as they are known hydride sources.[2] Screen weaker inorganic bases.

BaseRecommended SolventsRationale
K₃PO₄ Dioxane/H₂O, TolueneA moderately strong, non-nucleophilic base. Often the best starting point for Suzuki couplings with sensitive substrates.[2]
Cs₂CO₃ Dioxane, DMF, TolueneA strong base that is often effective, but its higher basicity can sometimes be detrimental.[8]
K₂CO₃ Dioxane/H₂O, TolueneA milder base that can be effective if the other, stronger bases promote too much dehalogenation.[1]

The solvent can act as a hydride source and affects the solubility and reactivity of all components.

  • Recommendation: Use aprotic, non-hydride-donating solvents. If dehalogenation is severe, avoid DMF and alcohols.

SolventProperties & Rationale
Toluene, Dioxane, THF Aprotic and generally poor hydride donors. Excellent first choices for minimizing dehalogenation.[2][5]
DMF, NMP Polar aprotic solvents. Commonly used but can be a source of hydrides at elevated temperatures, leading to dehalogenation.[1][5]
Alcohols (e.g., iPrOH, EtOH) Often used in cross-coupling but are known hydride sources. Avoid if dehalogenation is a persistent issue.[3][9]

Higher temperatures can increase the rate of dehalogenation.[1] The goal is to find the "sweet spot" where the desired reaction proceeds efficiently while the side reaction is minimized.

  • Recommendation: Run a temperature screen. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the desired coupling is too sluggish. Monitor by LC-MS to track the ratio of product to byproduct over time.

Aryl iodides can be sensitive to light.[10][11] Photochemical dehalogenation can occur even before the reaction begins.

  • Recommendation: Store this compound in a dark, cool, and inert environment. When setting up reactions, protect the mixture from direct, bright light.

Optimized Experimental Protocol

Q5: Can you provide a robust starting protocol for a Suzuki-Miyaura coupling to minimize dehalogenation?

A5: Certainly. This protocol incorporates the principles discussed above and is designed as a high-success-rate starting point for coupling an arylboronic acid with this compound.

Protocol: Suzuki Coupling with SPhos Precatalyst [12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 5:1 to 10:1 dioxane:water. The reaction concentration is typically between 0.1 and 0.2 M.

    • Rationale: Using a pre-catalyst ensures efficient generation of the active Pd(0) species. SPhos is a bulky, electron-rich ligand designed to promote reductive elimination and suppress dehalogenation.[2] K₃PO₄ is a proven base for this type of transformation.[2] Dioxane is a preferred aprotic solvent.[5]

  • Degassing (Optional but Recommended): If not working in a glovebox, perform three freeze-pump-thaw cycles or bubble argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to sluggish reactions where side-reactions like dehalogenation have more time to occur.

  • Heating: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

    • Rationale: Starting at a moderate temperature minimizes thermal decomposition and dehalogenation.[1] Only increase to 90-100 °C if the reaction is slow.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Look for the consumption of starting material and the appearance of both the desired product and the dehalogenated byproduct (5-fluoro-1H-indole).

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Reaction Temperature for 5-Fluoro-4-Iodo-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-fluoro-4-iodo-1H-indole. This key intermediate is crucial for various pharmaceutical and material science applications. The following troubleshooting guides and FAQs directly address the critical parameter of reaction temperature to help you optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge lies in achieving high regioselectivity and yield during the electrophilic iodination of the 5-fluoro-1H-indole precursor. The indole ring is an electron-rich heterocycle prone to electrophilic substitution, primarily at the C3 position.[1] Directing the bulky iodine substituent to the C4 position, adjacent to the fluorine atom, requires careful control of reaction conditions, with temperature being one of the most critical parameters to manage.

Q2: What is the generally recommended temperature range for the iodination of 5-fluoro-1H-indole?

For most electrophilic iodinations of sensitive substrates like indoles, it is highly recommended to initiate the reaction at a low temperature, typically between -10°C and 0°C . This helps to control the initial exotherm of the reaction, prevent over-reaction, and minimize the formation of undesired side products. The reaction is then often allowed to slowly warm to room temperature (20-25°C) over several hours to ensure complete conversion.

Q3: How does excessively high temperature impact the synthesis?

Elevated temperatures (e.g., > 40°C) can be detrimental for several reasons:

  • Decreased Regioselectivity: Higher temperatures can provide enough activation energy to overcome the barrier for substitution at other positions on the indole ring, leading to a mixture of isomers that are difficult to separate.

  • Formation of Byproducts: Indoles can be unstable at higher temperatures in the presence of acids or strong electrophiles, leading to polymerization or decomposition.[2]

  • Di-iodination: The desired mono-iodinated product is more electron-rich than the starting material and can undergo a second iodination at another position if the conditions are too harsh.

Q4: Can I use heating to force an incomplete or slow reaction to completion?

This approach should be taken with extreme caution. If the reaction is stalled at room temperature, it is more likely due to reagent stoichiometry, solvent effects, or the purity of the starting materials rather than a need for high thermal energy.[3] A slight warming to 30-40°C can be attempted, but the reaction must be monitored very closely by TLC or LC-MS. A better approach is often to allow the reaction to stir for a longer period at room temperature or to re-evaluate the choice of iodinating agent and solvent system.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, with a focus on temperature optimization.

Problem 1: Low or No Yield of this compound

Possible Cause 1: Reaction Temperature is Too Low

  • Diagnosis: The reaction shows no or very slow conversion of the 5-fluoro-1H-indole starting material after several hours, as monitored by TLC or LC-MS.

  • Explanation: While starting cold is crucial, some electrophilic iodination systems require sufficient thermal energy to overcome the activation barrier for the reaction to proceed at a practical rate.

  • Solution:

    • Ensure the reaction has been allowed to stir at room temperature (20-25°C) for at least 2-4 hours after the initial cooling phase.

    • If conversion is still low, consider extending the reaction time at room temperature up to 12-16 hours.

    • As a final measure, gently warm the reaction mixture to 30-35°C in a controlled water bath, monitoring for any changes in the reaction profile (e.g., new spots on TLC) every 30 minutes.

Possible Cause 2: Degradation of Product or Reagents at Ambient Temperature

  • Diagnosis: TLC analysis shows the initial formation of the desired product, but its spot diminishes over time, accompanied by the appearance of baseline material or new, unidentified spots.

  • Explanation: The target molecule, this compound, or the iodinating agent may have limited stability under the reaction conditions over extended periods, even at room temperature.

  • Solution:

    • Run the reaction at a constant low temperature (e.g., 0-5°C) for a longer duration.

    • Ensure the workup procedure is performed promptly upon reaction completion to isolate the product from the reactive medium.

    • Confirm the stability of your starting 5-fluoro-1H-indole under the reaction conditions (without the iodinating agent) to rule out its decomposition.

Problem 2: Significant Formation of Impurities or Byproducts

Diagnosis: TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks in addition to the starting material and the desired product.

  • Explanation: This is a classic sign that the reaction temperature is too high, leading to a loss of selectivity and promoting side reactions.

  • Solution Workflow:

    • Strict Temperature Control: Repeat the experiment, ensuring the internal reaction temperature is maintained at or below 0°C during the entire addition of the iodinating agent. Use an ice/salt or cryo-cooler bath for better control.

    • Slow Reagent Addition: Add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise or as a solution dropwise over an extended period (30-60 minutes) at low temperature. This prevents localized temperature spikes.

    • Evaluate Post-Addition Warming: After the addition is complete, allow the reaction to warm to room temperature very slowly. Compare the results of a reaction stirred at 0°C for 6 hours versus one that is allowed to warm to 25°C over the same period.

Data Summary: Temperature vs. Reaction Outcome

The following table summarizes typical, albeit illustrative, outcomes of a temperature optimization study for the iodination of 5-fluoro-1H-indole with N-Iodosuccinimide (NIS) in DMF.

Trial Temperature Profile Time (h) Yield (%) Purity (HPLC, %) Key Observations
1Maintained at -10°C8~45%>99%Very clean but incomplete conversion.
20°C → 25°C (slow warm-up)6~88%~97%Optimal balance of high conversion and minimal byproducts.
3Maintained at 25°C4~80%~92%Faster reaction but noticeable increase in a minor impurity.
4Warmed to 40°C2~65%<85%Rapid reaction with significant byproduct formation and some decomposition.

Visualizing Workflows and Concepts

Experimental Workflow Diagram

The following diagram outlines the general experimental procedure where temperature control is critical.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Dissolve 5-Fluoro-1H-Indole in Anhydrous Solvent B Cool Solution to -10°C to 0°C A->B Critical Cooling Step C Add Iodinating Agent (e.g., NIS) Portion-wise B->C D Maintain Low Temperature During Addition C->D E Allow to Warm Slowly to Room Temperature D->E Controlled Warming F Monitor by TLC/LC-MS Until Completion E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Purify by Column Chromatography H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of low product yield.

G Start Low Yield Observed TLC Analyze TLC/LC-MS for Byproducts Start->TLC Temp Was Reaction Kept Below 0°C During Addition? TLC->Temp Yes, many byproducts Time Was Reaction Time Sufficient at RT? TLC->Time No, mostly starting material Sol1 Decrease Temperature, Add Reagent Slower Temp->Sol1 No Sol3 Check Reagent Purity & Stoichiometry Temp->Sol3 Yes Sol2 Increase Reaction Time at RT or Warm Gently (to 30°C) Time->Sol2 No Time->Sol3 Yes

Sources

managing impurities in the preparation of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-fluoro-4-iodo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important fluorinated indole intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges associated with its preparation, ensuring high purity and yield.

Troubleshooting Guide: Impurity Management & Synthesis Optimization

This section addresses specific issues that may arise during the synthesis of this compound. Each entry provides a causal explanation and actionable protocols to resolve the problem.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve the outcome?

Low yield is often a symptom of incomplete conversion, product degradation, or competing side reactions. The indole nucleus, while aromatic, is electron-rich and can be susceptible to both oxidation and polymerization under certain conditions.[1]

Causality & Corrective Actions:

  • Incomplete Iodination: The electrophilic iodination of 5-fluoro-1H-indole requires careful control of stoichiometry and reaction conditions. Insufficient iodinating agent or a reaction time that is too short will result in a significant amount of unreacted starting material.

    • Protocol: Ensure your iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine/Periodic Acid) is of high purity and used in a slight excess (1.1 to 1.2 equivalents). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Product Degradation: Indoles can be sensitive to strong acids and light, leading to discoloration and the formation of polymeric byproducts.[2]

    • Protocol: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). If an acid catalyst is used, ensure it is neutralized during the work-up. Maintain a controlled temperature, as excessive heat can accelerate degradation.

  • Side Reactions: The formation of di-iodinated species or other positional isomers can consume your starting material and complicate purification.

    • Protocol: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This maintains a low concentration of the electrophile, favoring mono-iodination.

Question 2: My final product is contaminated with a significant amount of unreacted 5-fluoro-1H-indole. How can I effectively separate it?

This is a common issue stemming from incomplete reaction, as discussed above. Fortunately, the polarity difference between the starting material and the iodinated product is usually sufficient for effective chromatographic separation.

Protocol 1: Flash Column Chromatography Purification

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Mobile Phase Selection: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polarity. 5-fluoro-1H-indole will elute before the more polar this compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

Question 3: I've identified a di-iodinated impurity in my product. How did this form and how can I prevent it?

The formation of a di-iodinated species (e.g., 5-fluoro-4,X-diiodo-1H-indole) occurs when the desired mono-iodinated product undergoes a second iodination. The C3 position of the indole ring is highly reactive towards electrophiles, making it a likely site for a second iodination.[3]

Mechanism & Prevention Workflow:

G cluster_0 Reaction Pathway cluster_1 Prevention Strategy Start 5-Fluoro-1H-indole + NIS Desired This compound (Desired Product) Start->Desired 1.1 eq. NIS Controlled Addition Impurity Di-iodinated Impurity (Side Product) Desired->Impurity Excess NIS (>1.2 eq.) Control Precise Stoichiometry (1.1 eq. NIS) SlowAdd Slow Reagent Addition Temp Low Temperature (e.g., 0 °C to RT)

Caption: Control of stoichiometry and reaction conditions to prevent over-iodination.

Preventative Measures:

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second iodination.

  • Reverse Addition: Consider adding the 5-fluoro-1H-indole solution to the iodinating agent to ensure the indole is never in excess.

Question 4: My product appears as a dark oil or solid, even after chromatography. What causes this discoloration and how can I fix it?

Dark coloration is typically due to trace amounts of oxidized indole species or baseline polymeric material.[2] Indoles can auto-oxidize when exposed to air and light.

Troubleshooting & Purification Protocol:

  • Inert Atmosphere: For future syntheses, conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Decolorization: During purification, a recrystallization step with activated carbon can be highly effective.

    • Protocol: Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., Toluene or an Ethanol/Water mixture).

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Stir and heat for 5-10 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A common and direct method is the electrophilic iodination of commercially available 5-fluoro-1H-indole.[4] This approach is favored for its atom economy and straightforward execution.

Experimental Protocol: Electrophilic Iodination

  • Dissolution: Dissolve 5-fluoro-1H-indole (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining iodine.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described previously.

Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?

A combination of chromatographic and spectroscopic methods is required for a comprehensive analysis, a standard practice in impurity profiling.[5][6]

Technique Purpose Expected Observations for Pure this compound
HPLC Quantifies purity and detects non-volatile impurities.A single major peak with >95% area.
LC-MS Confirms the molecular weight of the product and impurities.[M+H]⁺ at m/z 262.0.
¹H NMR Confirms the structure and identifies proton-bearing impurities.Characteristic signals for the indole protons, with splitting patterns influenced by both fluorine and adjacent protons.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A single resonance for the fluorine at the C5 position.
¹³C NMR Confirms the carbon skeleton of the molecule.Eight distinct signals corresponding to the carbon atoms of the indole ring.
Q3: How should I properly store this compound to ensure its long-term stability?

Given the sensitivity of indoles to oxidation and light, proper storage is crucial to maintain purity.

Storage Recommendations:

  • Temperature: Store at low temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Troubleshooting Workflow for Low Purity

If your final product purity is below acceptance criteria, use the following logical guide to diagnose the issue.

G Start Low Purity Detected (via HPLC/NMR) CheckSM Starting Material Present? Start->CheckSM CheckExtra Unexpected Signals/ Mass Peaks? CheckSM->CheckExtra No Sol_SM Incomplete Reaction. Increase reaction time or reagent stoichiometry. CheckSM->Sol_SM Yes CheckColor Product Discolored? CheckExtra->CheckColor No Sol_Extra Side Product Formed. (e.g., Di-iodination). Refine stoichiometry & addition rate. CheckExtra->Sol_Extra Yes Sol_Color Oxidation Occurred. Use inert atmosphere and/or decolorize with charcoal. CheckColor->Sol_Color Yes End Re-purify or Re-synthesize CheckColor->End No Sol_SM->End Sol_Extra->End Sol_Color->End

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • University of Rochester. Indoles. Available at: [Link]

  • Trade Science Inc. An efficient and scalable process for the synthesis of 5-fluoro-6-substituted indoles using Leimgruber-Batcho reaction. Organic Chemistry: An Indian Journal. 2010. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications. 2023. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Bhusari, K. P., Karia, K. P., et al. Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. 2013. Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2024. Available at: [Link]

  • ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. 2023. Available at: [Link]

  • ResearchGate. A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. 2002. Available at: [Link]

  • PubChem. 5-Fluoroindole. Available at: [Link]

  • DiVA portal. Synthesis of 5-Fluoroindole-5-13C. 2023. Available at: [Link]

  • SpectraBase. 5-Fluoro-1H-indole. Available at: [Link]

  • Gorog, S. Identification and Determination of Impurities in Drugs. Elsevier. 2000. Available at: [Link]

  • ACS Publications. Organic Letters Ahead of Print. 2024. Available at: [Link]

  • ResearchGate. Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. 2009. Available at: [Link]

  • Komm, C., Rochani, A., Fox, T., & Kaushal, G. Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics. 2022. Available at: [Link]

  • National Center for Biotechnology Information. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS Journal. 2009. Available at: [Link]

Sources

improving regioselectivity in reactions with 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-4-iodo-1H-indole

A Guide to Improving Regioselectivity and Reaction Success

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive field experience to help you navigate the nuances of this substrate and troubleshoot common challenges in cross-coupling reactions.

The unique substitution pattern of this compound—featuring a sterically accessible iodine at the C4 position, an electron-withdrawing fluorine at C5, and an acidic N-H proton—presents both opportunities and challenges. This guide provides in-depth, mechanistically grounded answers to frequently asked questions, detailed experimental protocols, and logical troubleshooting workflows to enhance your reaction outcomes.

Frequently Asked Questions (FAQs): General Principles of Reactivity

This section addresses fundamental questions about the inherent reactivity of the this compound core.

Q1: What are the key reactive sites on this compound and how do the substituents influence them?

A1: The molecule has three primary sites of interest for reactivity: the C4-I bond, the N-H proton, and the C-H bonds of the indole ring.

  • C4-I Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst into the C-I bond is the typical initiating step of the catalytic cycle.[1][2] The reactivity of this bond is significantly influenced by the adjacent fluorine atom.

  • Indole N-H: The proton on the indole nitrogen is acidic and can be deprotonated by the bases commonly used in cross-coupling reactions. The resulting indolide anion can alter the electronic properties of the ring and potentially coordinate to the metal center, sometimes interfering with the catalytic cycle.[3][4]

  • C5-F Bond: The fluorine atom at the C5 position is a strong electron-withdrawing group via the inductive effect. This has two major consequences:

    • It lowers the electron density of the indole ring, which can facilitate the initial oxidative addition step at the adjacent C4-I bond.[3]

    • It increases the acidity of the N-H proton compared to an unsubstituted indole.

The C-H bonds of the indole are generally much less reactive towards standard cross-coupling conditions compared to the C-I bond and typically require specific directing groups and conditions for activation.[5][6]

Caption: Key reactive sites and substituent effects on this compound.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common application of this compound: palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck.

Q2: My Suzuki-Miyaura reaction is giving low to no yield. What are the first things I should check?

A2: Low yields in Suzuki couplings are a frequent issue. A systematic approach is the most effective way to troubleshoot the problem.[3][7]

  • Reagent Integrity: This is the most common source of failure.

    • Catalyst: Is your palladium catalyst active? Pd(0) catalysts are sensitive to oxygen.[7] If you are not using a pre-catalyst, ensure your Pd(II) source is being properly reduced in situ. The appearance of palladium black is a sign of catalyst decomposition.[4]

    • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, especially under harsh basic conditions or with excess water.[4][7] Use fresh, high-quality boronic acid or consider using a more stable boronate ester, like a pinacol ester.[7]

    • Base & Solvents: Ensure your base is anhydrous (if required by the protocol) and finely ground for better solubility and reactivity.[8] Solvents must be rigorously degassed to remove oxygen, which can deactivate the catalyst and promote side reactions like homocoupling.[4]

  • Reaction Conditions: If reagents are verified to be of high quality, the next step is to optimize the reaction parameters.

    • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). This involves degassing the solvent and flushing the reaction vessel thoroughly.[3][7]

    • N-H Interference: The acidic N-H may be interfering. While many protocols work for unprotected indoles, protection with a group like Boc can sometimes dramatically improve yields by preventing side reactions.[3][4]

The following workflow provides a logical sequence for troubleshooting.

G start Low or No Yield reagents 1. Reagent Integrity Check - Active Catalyst? - Fresh Boronic Acid? - Dry & Degassed Solvents? - Anhydrous Base? start->reagents nh_protect 2. Consider N-H Interference - Is N-protection necessary? - Try a test reaction with N-Boc-indole. reagents->nh_protect If reagents are OK optimization 3. Condition Optimization (Systematic Screening) nh_protect->optimization If N-H is not the issue catalyst_ligand Catalyst & Ligand - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Try different Pd pre-catalysts. optimization->catalyst_ligand base_solvent Base & Solvent - Screen bases (K₃PO₄, Cs₂CO₃) - Vary solvent system (Dioxane/H₂O, Toluene) optimization->base_solvent temp_time Temperature & Time - Incrementally increase temperature - Monitor reaction over 24h optimization->temp_time success Yield Improved catalyst_ligand->success base_solvent->success temp_time->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Q3: I am observing significant dehalogenation (replacement of iodine with hydrogen). What causes this and how can I prevent it?

A3: Dehalogenation is a common side reaction, particularly with electron-rich heterocycles like indoles. It is essentially a reductive cleavage of the C-I bond.

  • Causality:

    • N-H Deprotonation: The primary cause is often the deprotonation of the indole N-H by the base. The resulting indolide anion is significantly more electron-rich, which can make the C-I bond more susceptible to reduction.[4]

    • Hydride Sources: Trace impurities in solvents or reagents can act as hydride sources.

    • Protodeboronation Pathway: In Suzuki couplings, if the boronic acid undergoes protodeboronation, the resulting arene can sometimes participate in side reactions, though direct reduction of the iodo-indole is more common.

  • Solutions:

    • N-Protection: The most robust solution is to protect the indole nitrogen with an electron-withdrawing group like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl).[4] This prevents deprotonation and significantly cleans up the reaction.

    • Milder Base: If N-protection is not desirable, consider using a milder or non-nucleophilic base. Sometimes switching from a carbonate (like K₂CO₃) to a phosphate (K₃PO₄) can help, as the choice of base is critical.[7][8]

    • Use High-Purity Reagents: Ensure you are using high-purity, anhydrous solvents to minimize potential hydride sources.[4]

Q4: How do I choose the optimal catalyst and ligand for my cross-coupling reaction?

A4: The choice of catalyst and ligand is crucial for success and is dependent on the specific coupling reaction. The goal is to balance the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • General Principles:

    • Oxidative Addition (OA): The C4-I bond in this compound is relatively activated towards OA due to the C-I bond's weakness and the fluorine's electron-withdrawing effect.[3] Therefore, extremely electron-rich ligands may not always be necessary, but they often accelerate the overall cycle. The OA step is generally considered the rate-determining step in many cross-coupling reactions.[1][2]

    • Reductive Elimination (RE): This is the final, product-forming step. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tri-tert-butylphosphine, PtBu₃) are known to accelerate reductive elimination, which is often beneficial for preventing catalyst decomposition and improving turnover.[9][10][11]

  • Recommended Starting Points: The table below summarizes common starting conditions for various cross-coupling reactions. These should be considered starting points for your optimization screen.

Reaction TypeRecommended Catalyst(s)Recommended Ligand(s)Recommended Base(s)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂SPhos, XPhos, PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME, Toluene80-110
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂(None needed), PPh₃Et₃N, DIPA, Cs₂CO₃THF, DMF, Toluene25-80
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120
Buchwald-Hartwig (C-N) Pd(OAc)₂, Pd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110

This table is a guideline. Optimal conditions must be determined empirically for each specific substrate combination.

G cluster_cycle Generic Pd Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)-X (L₂) Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)-R² (L₂) OA_complex->TM_complex Transmetalation (R²-M) TM_complex->Pd0 Reductive Elimination product R¹-R² (Product)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

This section provides a detailed, step-by-step general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for your specific needs.

General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point based on established methods for coupling nitrogen-containing heterocycles.[7][12] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1–3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 10:1 dioxane:water.[12] The final concentration of the indole substrate is typically between 0.1 and 0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-1H-indole.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid.
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides. ChemRxiv. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions.
  • BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling of 5-Bromoindole.
  • BenchChem Technical Support. (2025). Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. SpringerLink. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Newman, S. G., & Lautens, M. (2010). The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 8(9), 6245-6251. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting N-H Reactivity in 5-Fluoro-4-iodo-1H-indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the nuanced challenges associated with the N-H reactivity of 5-fluoro-4-iodo-1H-indole in cross-coupling reactions. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource to address the specific, complex issues you may encounter at the bench. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary reasons for this failure?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from issues related to the unprotected N-H group. The acidic proton of the indole can interfere with the catalytic cycle in several ways.[1][2] Firstly, it can react with the basic conditions required for the activation of the boronic acid, leading to competitive deprotonation and potential catalyst inhibition.[1] Secondly, the indole nitrogen can coordinate with the palladium catalyst, leading to catalyst deactivation.

Another significant factor is the stability of the boronic acid itself. Protodeboronation, where the boronic acid group is replaced by a proton from the solvent, is a common side reaction that reduces the concentration of your coupling partner.[2]

Q2: I'm observing significant amounts of a de-iodinated starting material (5-fluoro-1H-indole). What causes this, and how can I prevent it?

The formation of the de-iodinated product, 5-fluoro-1H-indole, is a common side reaction known as dehalogenation.[2][3] This occurs when the palladium intermediate, after oxidative addition to the C-I bond, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[3] The source of the hydride can be from the solvent, base, or even the boronic acid reagent.

To minimize dehalogenation:

  • Ensure strictly inert conditions: Oxygen can promote side reactions that lead to catalyst degradation and the formation of species that facilitate dehalogenation.[2]

  • Use high-purity reagents: Impurities in solvents or starting materials can act as hydride sources.

  • Optimize the base: A weaker base or a different base/solvent combination might disfavor the dehalogenation pathway.

Q3: Should I protect the N-H group of the indole? If so, what protecting groups are recommended?

While many modern cross-coupling protocols are designed to tolerate free N-H groups, N-protection can significantly improve yields and reproducibility, especially when troubleshooting persistent issues.[1][4][5] The decision to protect depends on the specific reaction and the tolerance of subsequent synthetic steps to the protection/deprotection conditions.

Recommended protecting groups for indoles include:

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to many reaction conditions and can be readily removed with acid.[6]

  • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These electron-withdrawing groups can increase the acidity of the N-H proton, but their removal can sometimes require harsh conditions.[6]

  • Silyl groups (e.g., TIPS): Triisopropylsilyl (TIPS) is a bulky group that can be effective, though it is more expensive. It can be removed easily with a fluoride source like TBAF.[6] TMS (trimethylsilyl) is generally too labile for indoles.[6]

Troubleshooting Guides: A Deeper Dive

Issue 1: Catalyst Deactivation and Palladium Black Formation

The appearance of palladium black is a clear indicator of catalyst decomposition and aggregation of Pd(0) species.[7] This is a common problem in cross-coupling reactions and can be caused by high temperatures, impurities, or an inappropriate ligand.

Troubleshooting Workflow for Catalyst Deactivation

G A Low or No Product Formation (Palladium Black Observed) B Reduce Reaction Temperature A->B High temp can cause aggregation C Screen Different Ligands (e.g., Buchwald ligands like SPhos, XPhos) A->C Ligand stabilizes Pd(0) D Use a Palladium Pre-catalyst (e.g., SPhos Pd G3) A->D Pre-catalysts can be more robust E Ensure Strict Anhydrous and Oxygen-Free Conditions A->E Oxygen can oxidize Pd(0) G Successful Coupling B->G C->G D->G F Purify All Reagents and Solvents E->F Impurities can poison catalyst F->G G cluster_0 Catalyst System cluster_1 Reaction Conditions A Palladium Pre-catalyst (e.g., BrettPhos Pd G3) F Improved Yield A->F B Ligand Screening (e.g., BrettPhos, tBuXPhos) B->F C Base Selection (e.g., NaOtBu, K3PO4, Cs2CO3) C->F D Solvent Choice (e.g., Toluene, Dioxane, THF) D->F E Low Yield in Buchwald-Hartwig E->A E->B E->C E->D

Caption: Optimizing Buchwald-Hartwig amination.

Detailed Protocol: N-Protection of this compound with Boc Anhydride

This protocol provides a standard procedure for protecting the indole nitrogen, which can be a crucial step in troubleshooting coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add DMAP to the solution.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.

Concluding Remarks

The reactivity of the N-H bond in this compound presents a multifaceted challenge in cross-coupling reactions. A systematic and informed approach to troubleshooting is paramount. By understanding the underlying mechanistic principles of catalyst deactivation, competitive side reactions, and the impact of protecting groups, researchers can effectively navigate these complexities. This guide serves as a foundational resource, and further optimization will always be specific to the unique combination of substrates and reagents employed in your synthesis.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. BenchChem.
  • BenchChem. (2025). Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • Boger, D. L., & Patel, M. (1988). Indole N-carbonyl compounds: preparation and coupling of indole-1-carboxylic acid anhydride. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Recent Progress Concerning the N-Arylation of Indoles. Chemical Society Reviews.
  • D'Souza, D. M., & Müller, T. J. J. (2007).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
  • Humphrey, J. M., & Hartwig, J. F. (2002).
  • Ji, Y., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Joucla, L., & Djakovitch, L. (2009). Palladium-catalysed direct arylation of (hetero)arenes.
  • Mondal, S., et al. (2021). Blue LED-Mediated N-H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow: Reaction Kinetics, Density Functional Theory, and Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Phipps, R. J., Grimster, N. P., & Gaunt, M. J. (2008). Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/chempros. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Shen, H. C. (2009).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Ursinus Digital Commons. (2020). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus College. [Link]

  • Wallace, D. J., & Chen, C. Y. (2009).
  • Wu, X., & Fun, H. K. (2009). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Zard, S. Z. (2002). Recent progress in the synthesis of 3-substituted indoles.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed N-arylation of imidazoles. The Journal of Organic Chemistry.
  • Zuo, Z., et al. (2010). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

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Technical Support Center: Strategies to Avoid Homocoupling in 5-Fluoro-4-iodo-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-fluoro-4-iodo-1H-indole. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize the formation of undesired homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction where two identical molecules of a coupling partner react with each other. In the context of reactions with this compound, this can manifest in several ways:

  • Aryl-Aryl Homocoupling: Two molecules of this compound couple to form a symmetrical bi-indole.

  • Organoboron Homocoupling (in Suzuki reactions): Two molecules of the boronic acid or ester reagent couple.[1]

  • Alkyne Homocoupling (in Sonogashira reactions): Two molecules of the terminal alkyne couple, a reaction also known as Glaser coupling.[2][3]

This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and often generates byproducts that are structurally similar to the target molecule, complicating purification.[1]

Q2: What are the primary mechanistic causes of homocoupling in palladium-catalyzed reactions?

A2: The main culprits behind homocoupling are generally the presence of oxygen and/or the involvement of Pd(II) species in undesired pathways.[1][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions.[1][4][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (like Pd(OAc)₂), it can directly react with the organoboron or organotin reagent to generate the homocoupled product before being reduced to the active Pd(0) state.[6]

  • Copper-Mediated Alkyne Homocoupling (Glaser Coupling): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[3][7]

Q3: How does the electronic nature of this compound influence its susceptibility to homocoupling?

A3: The this compound substrate has a relatively electron-rich heterocyclic ring system, which can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The fluorine substituent is electron-withdrawing, which can impact the oxidative addition step. The N-H proton of the indole is acidic and can interfere with the catalytic cycle, potentially leading to side reactions if not properly managed.[8]

Troubleshooting Guides: Reaction-Specific Issues & Solutions

Issue 1: Significant Aryl-Aryl Homocoupling of this compound is Observed

This issue often points to problems with the catalyst activation and stability, leading to undesired side reactions.

Q: My Suzuki/Buchwald-Hartwig reaction is producing a significant amount of the 5,5'-difluoro-4,4'-bi-indole byproduct. What are the likely causes and how can I fix it?

A: This is a classic sign that the desired cross-coupling pathway is being outcompeted. Here’s a systematic approach to troubleshoot:

1. Inadequate Degassing and Inert Atmosphere
  • The "Why": Oxygen is a key promoter of homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[4][5] These Pd(II) species can then participate in pathways that lead to homocoupling.

  • The "How-To":

    • Rigorous Degassing: Use the "freeze-pump-thaw" method (three cycles are recommended) for complete oxygen removal from your solvent.[4] Alternatively, sparging the solvent with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.

    • Maintain Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.

2. Suboptimal Catalyst/Ligand System
  • The "Why": The choice of ligand is critical. The ligand modulates the steric and electronic properties of the palladium center, influencing the relative rates of oxidative addition and reductive elimination.[9] Bulky, electron-rich phosphine ligands generally accelerate the desired reductive elimination step, outcompeting side reactions.[10][11][12]

  • The "How-To":

    • Ligand Selection: For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich biaryl phosphine ligands.

    • Precatalyst Choice: Use a well-defined Pd(II) precatalyst that cleanly and efficiently generates the active Pd(0) species in situ. This can be more reliable than using Pd(OAc)₂ with a separate ligand.[6][13]

Experimental Protocol: General Setup for Minimizing Aryl Homocoupling
  • Assembly: To a dry Schlenk flask, add this compound, the coupling partner (e.g., boronic acid), the base, and the ligand.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity Argon (repeat three times).

  • Solvent Addition: Add freshly degassed solvent via syringe.

  • Final Degassing: Bubble Argon through the reaction mixture for another 10-15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add the palladium precatalyst.

  • Reaction: Heat the reaction to the optimized temperature and monitor by TLC or LC-MS.

Issue 2: Pervasive Homocoupling of the Coupling Partner (Boronic Acid or Alkyne)

When the byproduct is the dimer of your other starting material, the troubleshooting focus shifts.

Q: In my Suzuki reaction, I'm seeing a lot of the boronic acid dimer. What's going wrong?

A: This is a very common issue in Suzuki couplings. The primary causes are similar to aryl homocoupling but with a focus on the boronic acid's stability and interaction with the catalyst.

1. Oxygen Contamination
  • The "Why": As mentioned, oxygen promotes the formation of Pd(II), which can catalyze the homocoupling of boronic acids.[1]

  • The "How-To": Implement the rigorous degassing procedures described in Issue 1.

2. Choice of Palladium Source
  • The "Why": Using a Pd(II) source like Pd(OAc)₂ requires an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[6]

  • The "How-To":

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Use a Precatalyst: Modern Pd(II) precatalysts are designed for clean and efficient in situ reduction to Pd(0), minimizing this initial homocoupling pathway.[6]

3. Boronic Acid Stability
  • The "Why": Boronic acids can be unstable and prone to side reactions like protodeboronation or trimerization to form boroxines, which can affect their reactivity.

  • The "How-To":

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.[6]

    • Reagent Quality: Ensure your boronic acid is pure and has been stored correctly.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Rigorously inert (Argon/Nitrogen)Presence of Air/OxygenOxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[4][5]
Pd Source Pd(0) or efficient Pd(II) precatalystPd(II) salts (e.g., Pd(OAc)₂)Pd(II) salts can be reduced by the boronic acid, causing homocoupling.[6]
Ligand Bulky, electron-rich phosphinesLess bulky, electron-poor ligandsBulky ligands accelerate reductive elimination of the desired product.[4][12]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Stronger bases in some casesThe choice of base can influence catalyst stability and reaction pathways.
Temperature Optimized for the specific reactionExcessively high temperaturesHigh temperatures can lead to catalyst decomposition and side reactions.

Q: My Sonogashira reaction is plagued by the formation of a diyne byproduct from my terminal alkyne. How do I prevent this Glaser coupling?

A: Glaser coupling is the Achilles' heel of the traditional Sonogashira reaction. The key is to manage the copper co-catalyst and oxygen.

1. Copper-Catalyzed Oxidative Homocoupling
  • The "Why": The copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative dimerization of terminal alkynes.[2][3]

  • The "How-To":

    • Copper-Free Conditions: The most direct solution is to switch to a copper-free Sonogashira protocol. These methods rely on carefully selected palladium catalysts and ligands to facilitate the catalytic cycle without copper.[14][15]

    • Rigorous Deoxygenation: If using a copper-catalyzed system, an extremely rigorous exclusion of oxygen is mandatory. Use the degassing techniques described previously.

    • Use of a Reducing Agent: In some specialized cases, adding a mild reducing agent can help keep the copper in its +1 oxidation state and suppress oxidative coupling.[2]

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a suitable palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., Dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C, monitoring for completion by TLC or LC-MS.

  • Workup: After cooling, dilute with an organic solvent, filter through celite to remove solids, and then proceed with a standard aqueous workup and purification.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycles and the points where homocoupling can occur.

Suzuki Coupling: Desired vs. Undesired Pathways

Suzuki_Homocoupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex + Ar-I trans_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->trans_complex + R-B(OH)₂ (Base) trans_complex->pd0 Reductive Elimination product Desired Product (Ar-R) trans_complex->product pd2_source Pd(II) Precatalyst or Oxidized Pd(0) homo_complex Boronic Acid Homocoupling (R-B(OH)₂ + Pd(II)) pd2_source->homo_complex + 2 R-B(OH)₂ homo_complex->pd0 -> Pd(0) homo_product Homocoupled Product (R-R) homo_complex->homo_product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Sonogashira Coupling: Glaser Homocoupling Pathway

Sonogashira_Homocoupling cluster_main Desired Sonogashira Reaction cluster_side Undesired Glaser Homocoupling pd_cycle Pd-Catalyzed Cross-Coupling Cycle cu_cycle Cu-Catalyzed Alkyne Activation alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (Cu-C≡C-R) alkyne->cu_acetylide + Cu(I) dimerization Oxidative Dimerization cu_acetylide->dimerization + O₂ diyne Diyne Product (R-C≡C-C≡C-R) dimerization->diyne

Caption: The competing Glaser homocoupling pathway in Sonogashira reactions.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health (NIH). Available at: [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health (NIH). Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. The Hartwig Group at UC Berkeley. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. National Institutes of Health (NIH). Available at: [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

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Technical Support Center: Navigating Cross-Coupling Reactions with 5-Fluoro-4-Iodo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-4-iodo-1H-indole. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges, particularly catalyst poisoning, in your cross-coupling experiments. The unique electronic properties of this substrate, characterized by an electron-withdrawing fluorine and a bulky iodine on the benzene ring of the indole scaffold, present specific hurdles that require careful consideration of reaction parameters. This document will equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: My reaction with this compound is not proceeding to completion, or the yield is very low. What are the likely causes?

A1: Low or no conversion is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The primary culprits include:

  • Catalyst Poisoning: The unprotected N-H of the indole can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[1]

  • Inadequate Catalyst System: The combination of palladium precursor and ligand may not be suitable for this specific substrate.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, amine, or alkyne coupling partner, or the use of a low-quality base can inhibit the reaction.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to their decomposition into palladium black.[2]

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3] This leads to a loss of catalytic activity. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

Q3: Is it necessary to protect the N-H group of the indole?

A3: While not always mandatory, N-protection is a highly recommended strategy to prevent catalyst poisoning.[4] The lone pair of electrons on the indole nitrogen can coordinate with the palladium center, inhibiting its catalytic activity. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate this issue.

Q4: How do the fluoro and iodo substituents affect the reactivity of the indole?

A4: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the indole ring system. This can make the oxidative addition of the palladium catalyst to the carbon-iodine bond more favorable. The iodo substituent at the C4 position provides a reactive site for cross-coupling. However, the combined electronic effects can also impact the stability of intermediates in the catalytic cycle, necessitating careful optimization of reaction conditions.

In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting common cross-coupling reactions with this compound.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, challenges can arise with heterocyclic substrates like this compound.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Catalyst Poisoning by Indole N-H The unprotected indole nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1]1. N-Protection: Protect the indole nitrogen with a suitable group like Boc or SEM. 2. Use of Specialized Catalysts: Employ modern catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to be effective for couplings with nitrogen-containing heterocycles.[5]
Inactive Catalyst The palladium precatalyst may not be effectively reduced to the active Pd(0) species, or the Pd(0) may have decomposed.1. Use a Pre-catalyst: Employ a well-defined precatalyst like SPhos Pd G3 that is air- and moisture-stable and readily forms the active catalytic species.[5] 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Suboptimal Base The choice and quality of the base are critical for the transmetalation step. An inappropriate or weak base can lead to low yields.1. Base Screening: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Finely ground solid bases can improve reactivity.[6] 2. Ensure Anhydrous Conditions: Use a freshly opened or dried base, as water content can affect the reaction.
Boronic Acid Decomposition Boronic acids can be prone to degradation, especially in the presence of water and at elevated temperatures.1. Use Fresh Reagents: Employ fresh, high-purity boronic acid. 2. Consider Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.

Workflow for Troubleshooting a Failed Suzuki Coupling

G start Low/No Product in Suzuki Coupling check_catalyst Is the Catalyst System Optimized for Heterocycles? start->check_catalyst check_protection Is the Indole N-H Protected? check_catalyst->check_protection No solution_catalyst Switch to a modern precatalyst (e.g., SPhos Pd G3) with a bulky ligand. check_catalyst->solution_catalyst Yes check_atmosphere Is the Reaction Atmosphere Strictly Inert? check_protection->check_atmosphere No solution_protection Protect the indole with a Boc or SEM group. check_protection->solution_protection Yes check_base Is the Base Appropriate and Active? check_atmosphere->check_base No solution_atmosphere Improve degassing of solvents and reagents. Use Schlenk techniques. check_atmosphere->solution_atmosphere Yes check_boronic Is the Boronic Acid/Ester of High Quality? check_base->check_boronic No solution_base Screen alternative bases (K₃PO₄, Cs₂CO₃) and ensure they are anhydrous. check_base->solution_base Yes solution_boronic Use fresh boronic acid or switch to a more stable pinacol ester. check_boronic->solution_boronic No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Stalled or Inefficient Sonogashira Coupling

The Sonogashira coupling is invaluable for forming C(sp²)-C(sp) bonds, but it is also sensitive to catalyst poisoning and side reactions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Glaser-Hay Homocoupling The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen, leading to unwanted byproducts and consumption of the starting material.[7]1. Rigorous Exclusion of Oxygen: Ensure a strictly inert atmosphere through thorough degassing of solvents and the use of Schlenk techniques or a glovebox.[7] 2. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.
Catalyst Inactivation Both the palladium and copper catalysts can be deactivated by impurities or air. The amine base can also be a source of impurities if not of high purity.1. Use Fresh Catalysts: Employ fresh, high-quality palladium and copper(I) iodide catalysts. 2. Purify Amine Base: Use a freshly distilled or high-purity amine base (e.g., triethylamine, diisopropylethylamine).
Inhibition by Indole N-H Similar to the Suzuki coupling, the unprotected indole nitrogen can poison the palladium catalyst.1. N-Protection: Protect the indole nitrogen with a suitable protecting group. 2. Ligand Choice: Use ligands that can stabilize the palladium catalyst and promote the desired cross-coupling over catalyst inhibition.

Experimental Protocol: Sonogashira Coupling of N-Boc-5-fluoro-4-iodo-1H-indole

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-5-fluoro-4-iodo-1H-indole (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature until completion (monitor by TLC or LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 3: Challenges in Heck Coupling

The Heck reaction for C-C bond formation between this compound and an alkene can be challenging due to the electronic nature of the substrate.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Slow Oxidative Addition While the iodo-substituent is generally reactive, the overall electronic properties of the indole may influence the rate of oxidative addition, which is often the rate-limiting step.1. Use Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition step. 2. Higher Temperatures: Increasing the reaction temperature may be necessary to drive the reaction to completion.
Catalyst Decomposition At the higher temperatures that may be required, the palladium catalyst can be prone to decomposition.1. Stable Catalyst System: Use a robust catalyst system, such as a precatalyst, that is more stable at elevated temperatures. 2. Optimize Ligand:Palladium Ratio: A higher ligand-to-palladium ratio can sometimes help to stabilize the catalyst.
Regioselectivity Issues With certain alkenes, a mixture of regioisomers may be formed.1. Ligand Control: The choice of ligand can significantly influence the regioselectivity of the reaction. Screening different ligands may be necessary. 2. Solvent Effects: The polarity of the solvent can also impact regioselectivity. Consider screening solvents like DMF, DMAc, or NMP.
Issue 4: Unsuccessful Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, but it is sensitive to catalyst poisoning and steric hindrance.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Catalyst Inhibition The indole N-H and the amine coupling partner can both compete for coordination to the palladium center, leading to catalyst inhibition.1. N-Protection of Indole: Protecting the indole nitrogen is highly recommended. 2. Appropriate Ligand Selection: Use ligands specifically designed for Buchwald-Hartwig amination, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos).[8]
Base Incompatibility The choice of base is crucial and must be strong enough to deprotonate the amine without causing unwanted side reactions.1. Base Screening: Common bases include NaOtBu, KOtBu, and LiHMDS. The choice of base can be substrate-dependent. 2. Anhydrous Conditions: Ensure the base is anhydrous, as water can interfere with the reaction.
Steric Hindrance Steric bulk on either the indole or the amine coupling partner can slow down the reaction.1. Less Hindered Ligands: In cases of severe steric hindrance, a less bulky ligand may be beneficial. 2. Higher Temperatures: Increasing the reaction temperature can help to overcome steric barriers.

Mechanism of Indole N-H Poisoning of a Palladium Catalyst

G cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with this compound) Pd(0)L2->Oxidative_Addition Inactive_Complex Inactive Pd-Indole Complex Pd(0)L2->Inactive_Complex Coordination Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Coupled Product Reductive_Elimination->Product Indole_NH Unprotected Indole N-H Indole_NH->Inactive_Complex

Caption: The unprotected indole N-H can divert the active Pd(0) catalyst from the catalytic cycle.

References

  • BenchChem. (2025).
  • Ichikawa, J., et al. (n.d.). A Facile Regiocontrol in the Palladium-Catalyzed Annulation of Fluorine-Containing Internal Alkynes with Variously Substituted 2-Iodoanilines: A New Regioselective Synthesis of 2- or 3-Fluoroalkylated Indole Derivatives. The Journal of Organic Chemistry. [Link]

  • Lewis, A. J. J., et al. (2025). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. National Institutes of Health. [Link]

  • BenchChem. (2025).
  • Various Authors. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]

  • Various Authors. (2021). Palladium-Catalyzed Synthesis of Fluorinated Isoindoles. Request PDF. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Palladium(II)-Catalyzed Intramolecular Cyclization of 2-Alkynylanilines: Synthesis of 2-Substituted Indoles. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Torres, E., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Various Authors. (2025). Organic Letters Ahead of Print. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Various Authors. (n.d.). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. Organic & Biomolecular Chemistry. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Various Authors. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Various Authors. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]

  • Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Various Authors. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. [Link]

  • Various Authors. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

  • Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated indoles are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activity.[1][2] Their unique electronic properties, often modulated by the presence and position of halogen substituents, make them privileged scaffolds in drug discovery, with applications ranging from anticancer to antiviral agents.[3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics.[5] This guide focuses on 5-fluoro-4-iodo-1H-indole, a synthetically useful intermediate, and provides a detailed roadmap for its characterization using state-of-the-art spectroscopic techniques.

Spectroscopic Characterization of this compound

The structural confirmation of this compound (Molecular Formula: C₈H₅FIN, Molecular Weight: 261.03 g/mol ) relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the expected signals in the aromatic region will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as spin-spin coupling with the fluorine nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the indole ring will be significantly affected by the electronegative fluorine and iodine substituents.

¹⁹F NMR Spectroscopy: Being a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[10] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it a powerful tool for confirming the position of fluorination.[9] The coupling between ¹⁹F and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information.

Comparative Analysis with Other Halogenated Indoles

To provide context and highlight the unique spectral features of this compound, a comparison with other halogenated indoles is instructive. The electronic effects of different halogens (F, Cl, Br, I) and their positions on the indole ring lead to predictable variations in NMR chemical shifts and coupling constants.[11][12]

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey ¹⁹F NMR Features
This compound Complex aromatic multiplets with H-F coupling.Downfield shifts for C4 and C5 due to halogen substitution.A single resonance with coupling to aromatic protons.
5-Fluoro-1H-indole Aromatic signals show characteristic H-F coupling patterns.[13][14]C5 is significantly downfield due to fluorine, with observable C-F coupling.[15]A single resonance, with a chemical shift characteristic of an aryl fluoride.[16]
4-Fluoro-1H-indole Distinct H-F coupling patterns for protons adjacent to the fluorine.[17]C4 shows a large downfield shift and C-F coupling.[17]A single resonance with a chemical shift that differs from the 5-fluoro isomer.[17]
5-Bromo-4-fluoro-1H-indole Aromatic signals influenced by both bromine and fluorine, with H-F coupling.[18]C4 and C5 are downfield, with C4 showing C-F coupling.A single resonance, its chemical shift perturbed by the adjacent bromine.

This table presents a generalized comparison. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[19][20] For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 261, corresponding to the molecular weight of C₈H₅FIN.

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will result in a monoisotopic molecular ion peak.

  • Fragmentation Pattern: Characteristic fragmentation may involve the loss of iodine (I) and hydrofluoric acid (HF), providing further structural evidence.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Key Parameters: Sufficient number of scans for good signal-to-noise, spectral width covering the aromatic and NH proton region.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Key Parameters: Longer acquisition time and a larger number of scans are typically required due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

    • Key Parameters: Reference the spectrum to a known fluorine standard (e.g., CFCl₃). The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[8]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizing the Workflow and Structure

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure Structure Elucidation NMR->Structure MS->Structure

// Nodes for the indole ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; C7a [label="C", pos="0,1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,1.7!"];

// Substituents H_N1 [label="H", pos="-0.5,-0.2!"]; I_C4 [label="I", pos="-2.0,-1.2!"]; F_C5 [label="F", pos="-2.0,1.2!"]; H_C2 [label="H", pos="2.0,0.8!"]; H_C3 [label="H", pos="2.0,-0.8!"]; H_C6 [label="H", pos="-3.2,0!"]; H_C7 [label="H", pos="-1.2,2.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C7a; C7a -- N1; C3a -- C7a [style=dashed]; // Aromaticity C4 -- I_C4; C5 -- F_C5; C2 -- H_C2; C3 -- H_C3; C6 -- H_C6; C7 -- H_C7; N1 -- H_N1; C5 -- C6; C6 -- C7; C7 -- C7a; } DOT Caption: 2D structure of this compound.

Conclusion

The comprehensive characterization of this compound by NMR and mass spectrometry is a critical step in its application in research and development. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify this and related halogenated indoles. The interplay of ¹H, ¹³C, and ¹⁹F NMR, coupled with mass spectrometric data, offers a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent studies.

References

  • The Discovery and Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics. Benchchem.
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  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI.
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  • 1D ¹⁹F NMR spectra under different conditions. ResearchGate.
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  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central.
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  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
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  • 19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH.
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A Comparative Guide to Purity Assessment of 5-fluoro-4-iodo-1H-indole: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe research is built. 5-fluoro-4-iodo-1H-indole, a halogenated indole, serves as a critical structural motif and building block in the synthesis of a wide range of biologically active compounds. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for purity assessment of this compound. We will explore the causality behind chromatographic choices, present a robust, self-validating protocol, and objectively compare its performance against powerful orthogonal and high-throughput alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Understanding the Analyte: this compound

Before developing an analytical method, understanding the analyte's physicochemical properties is paramount.

  • Molecular Formula: C₈H₅FIN[1]

  • Molecular Weight: 261.03 g/mol [1][2]

  • Structure: An indole ring system substituted with a fluorine atom at the 5-position and an iodine atom at the 4-position.

  • Properties: The molecule is aromatic, moderately nonpolar, and possesses a UV chromophore due to the indole nucleus, making it an excellent candidate for analysis by UV-based detection methods. The presence of the N-H group means its ionization state can be controlled by pH, a key consideration for chromatographic peak shape.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and reproducibility for a vast range of compounds.[3][4][5] The separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.

Causality-Driven Method Development

The selection of each parameter in an HPLC method is a deliberate choice rooted in the chemical nature of this compound and the principles of chromatography.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining and separating moderately nonpolar molecules like substituted indoles through hydrophobic interactions.[6][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic modifier is employed to ensure the elution of compounds with a range of polarities.

    • Aqueous Phase (A): Water with 0.1% Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA). The acidic modifier is critical. It protonates residual free silanols on the silica backbone of the column, minimizing undesirable peak tailing. More importantly, it maintains the indole's N-H group in a consistent, neutral state, preventing ionization and ensuring sharp, symmetrical peaks.[7][8]

    • Organic Modifier (B): Acetonitrile (ACN) is often preferred over methanol. Its lower viscosity reduces system backpressure, and its lower UV cutoff (190 nm) provides a cleaner baseline, which is crucial for detecting impurities at low wavelengths.[3]

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. The indole ring system exhibits strong absorbance, typically with maxima around 220 nm and 280 nm.[6][7] A PDA detector offers a significant advantage by providing spectral data for the main peak and any impurities, which can be used to assess peak purity and aid in preliminary identification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of a rigorous system suitability test (SST), which ensures the chromatographic system is performing adequately before any sample analysis.[9][10]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound sample.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: 95% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or PDA scan 200-400 nm)

| Injection Volume | 10 µL |

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the sample solution.

  • The system is deemed suitable for use if the following criteria are met for the main peak:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a diluent blank to ensure no system contamination.

  • Perform the SST as described above.

  • Once the SST passes, inject the sample solution for analysis.

  • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Illustrative HPLC Results
Peak No.Retention Time (min)Peak Area (mAU*s)Area %
14.5815200.08
212.75189560099.71
314.2139800.21
Total 1901100 100.00
Table 1: Example purity data for this compound by RP-HPLC. The main peak elutes at 12.75 minutes.

Comparative Analysis of Purity Assessment Techniques

No single analytical method can provide a complete picture of a compound's purity. Employing orthogonal techniques—methods that rely on different separation or detection principles—is a cornerstone of robust analytical science in the pharmaceutical industry.[11]

Purity_Assessment_Workflow cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method HPLC HPLC (Primary Method) Result Comprehensive Purity Profile (>99.7%) HPLC->Result Data Integration UHPLC UHPLC (High-Throughput) UHPLC->Result Data Integration qNMR qNMR (Orthogonal Method) qNMR->Result Data Integration Sample This compound (Crude Sample) Sample->HPLC Primary Analysis Sample->UHPLC Speed/Resolution Sample->qNMR Absolute Purity

Caption: Workflow for comprehensive purity assessment.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles.[12] This fundamental change allows for significantly higher mobile phase linear velocities without a loss of efficiency, leading to dramatic improvements in speed and resolution.

  • Expertise & Experience: The primary driver for choosing UHPLC over HPLC is throughput. In a drug discovery or process development environment where dozens of samples must be analyzed daily, reducing a 35-minute HPLC run to under 5 minutes with UHPLC provides a monumental efficiency gain. Furthermore, the enhanced resolution can reveal small, closely eluting impurities that might be co-eluted or hidden in the tail of the main peak in a standard HPLC run.

  • Trustworthiness: A UHPLC method is validated using the same parameters as HPLC (specificity, linearity, accuracy, precision) according to ICH guidelines.[10] The reduced solvent consumption also makes it a "greener" and more cost-effective technique.[3]

Performance Comparison: HPLC vs. UHPLC

ParameterConventional HPLCUHPLCAdvantage of UHPLC
Typical Run Time 20-40 minutes2-5 minutes~10x Faster Throughput
Peak Resolution GoodExcellentBetter separation of impurities
Solvent Consumption ~30 mL per run~3 mL per runGreener, Lower Cost
System Backpressure 100-200 bar600-1200 barRequires specialized equipment
Sensitivity HighHigherSharper peaks lead to better S/N

Table 2: Objective comparison of typical performance metrics between HPLC and UHPLC for purity analysis.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that determines the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[11][] It operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known mass and purity, one can calculate the absolute purity of the analyte.

  • Expertise & Experience: qNMR is the ultimate orthogonal technique to chromatography. Chromatographic methods determine relative purity based on peak area percentages, assuming all compounds have a similar detector response. This assumption can be flawed. qNMR provides a direct, absolute purity value (e.g., % w/w), which is invaluable for qualifying reference standards or for materials where no impurity standards exist.

  • Trustworthiness: The self-validating nature of qNMR lies in its fundamental principle. The protocol requires careful selection of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte, is stable, and does not react with the sample.[11] The accuracy is directly tied to the precision of weighing the sample and the internal standard.

Logical Comparison of Analytical Techniques

Method_Comparison HPLC HPLC Principle: Relative Separation Quantitation: Relative Area % Throughput: Moderate Sensitivity: High (ng) Use: Routine QC, General Purity UHPLC UHPLC Principle: Relative Separation Quantitation: Relative Area % Throughput: Very High Sensitivity: Very High (pg-ng) Use: High-Throughput Screening qNMR qNMR Principle: Absolute Molar Ratio Quantitation: Absolute Purity (% w/w) Throughput: Low Sensitivity: Low (µg-mg) Use: Reference Standard Qualification

Caption: Feature comparison of analytical methods.

Conclusion and Recommendation

For the routine purity assessment of this compound in a research or quality control setting, Reversed-Phase HPLC offers the best balance of performance, accessibility, and robustness. The detailed protocol provided in this guide serves as a validated, reliable starting point for implementation.

  • For laboratories focused on high-throughput screening or process optimization , migrating the method to a UHPLC system is highly recommended to leverage its significant advantages in speed and reduced operational costs.

  • For the critical task of qualifying a new batch as a reference standard or when an absolute purity value is required, qNMR is the indispensable orthogonal technique.[5][11]

By strategically employing a combination of these methods—using HPLC for routine analysis and supplementing with UHPLC and qNMR as needed—researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and quality of their scientific endeavors.

References

  • Des-Marcaux, D., Guillarme, D., & Veuthey, J.-L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • Ferey, L., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
  • Moussata, J., Wang, Z., & Wang, J. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed.
  • Naidoo, P., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • PubChem. (n.d.). 5-Fluoro-7-iodo-1H-indole. National Center for Biotechnology Information.
  • Tan, S.N., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Labshake. (n.d.). This compound by Alfa Chemistry.
  • BenchChem. (2025). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide.
  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
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  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
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  • ChemCon GmbH. (n.d.). Identity determination and purity testing.

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A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] The strategic placement of halogen atoms, particularly fluorine and iodine, on the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while iodine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions and can also contribute to binding interactions. The title compound, 5-fluoro-4-iodo-1H-indole, is a valuable building block that combines these features, making it a desirable intermediate for the synthesis of complex therapeutic agents, including kinase inhibitors and antiviral compounds.

This guide provides an in-depth analysis of a proposed synthetic route to this compound and presents a comprehensive, multi-technique spectroscopic workflow for its unambiguous structural validation. We will compare the proposed synthesis with an established, alternative methodology and provide detailed, field-proven protocols to empower researchers in their synthetic and analytical endeavors.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of polysubstituted indoles can be approached from numerous angles.[2][3] The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, scalability, and reaction robustness. Here, we propose a direct and atom-economical approach and compare it with the classical Leimgruber-Batcho synthesis.

Proposed Synthesis: Regioselective C-4 Iodination of 5-Fluoro-1H-indole

Our primary proposed route involves the direct electrophilic iodination of commercially available 5-fluoro-1H-indole. The indole ring is electron-rich and susceptible to electrophilic attack. The C-3 position is the most nucleophilic; however, if blocked or if sterically hindered, substitution occurs on the benzene ring. In 5-substituted indoles, the C-4 and C-6 positions are activated. For 5-fluoroindole, the strong electron-donating effect of the nitrogen atom, directed through C-3a, preferentially activates the C-4 position for electrophilic substitution.

We propose the use of N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent. This reagent is favored for its ease of handling and the generally clean reaction profiles it provides.[4]

Caption: Proposed synthesis of this compound via electrophilic iodination.

Alternative Method: The Leimgruber-Batcho Indole Synthesis

Caption: Leimgruber-Batcho synthesis route for 4,5-disubstituted indoles.

FeatureProposed IodinationLeimgruber-Batcho Synthesis
Starting Material 5-Fluoro-1H-indole (Commercially available)4-Fluoro-5-iodo-2-nitrotoluene (Requires synthesis)
Number of Steps 12 (plus synthesis of starting material)
Atom Economy HighModerate (loss of dimethylamine, water, etc.)
Regioselectivity Potentially requires optimizationUnambiguous, defined by starting material
Scalability Generally goodWell-established for industrial scale[6]

Expertise & Experience: While the Leimgruber-Batcho synthesis offers excellent control over regiochemistry, its reliance on a non-commercial starting material makes it less practical for rapid analog synthesis in a research setting. The proposed direct iodination is a more convergent and efficient strategy, provided that the C-4 selectivity can be achieved, which is electronically favored.

Part 2: A Multi-Technique Spectroscopic Validation Workflow

The unambiguous confirmation of the structure of this compound is paramount. A single spectroscopic technique is insufficient; instead, a holistic approach combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system where each dataset corroborates the others.

Validation_Workflow synthesis Crude Product from Synthesis purification Purification (Column Chromatography) synthesis->purification pure_product Putatively Pure This compound purification->pure_product ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern pure_product->ms ir Infrared (IR) Spectroscopy - Functional Groups (N-H, C-F) pure_product->ir nmr NMR Spectroscopy Suite pure_product->nmr confirmation Structure Confirmed ms->confirmation ir->confirmation h_nmr ¹H NMR - Proton Environment - Coupling (J H-H, J H-F) nmr->h_nmr c_nmr ¹³C NMR - Carbon Skeleton - Coupling (J C-F) nmr->c_nmr f_nmr ¹⁹F NMR - Fluorine Environment - Coupling (J F-H) nmr->f_nmr h_nmr->confirmation c_nmr->confirmation f_nmr->confirmation

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Detailed Spectroscopic Analysis

The following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds, such as 5-fluoro-6-iodo-1H-indole[8] and 5-bromo-4-fluoro-1H-indole.[9]

1. Mass Spectrometry (MS)

  • Trustworthiness: MS provides the molecular weight, the most fundamental piece of evidence for a successful reaction. For halogenated compounds, the isotopic pattern is a critical diagnostic tool.

  • Expected Data:

    • Molecular Ion (M⁺): A strong peak is expected at m/z 261, corresponding to the molecular formula C₈H₅FIN.

    • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from chlorine or bromine will be observed. This confirms the presence of iodine and the absence of other halogens (barring impurities). A small M+1 peak (~8.8% intensity relative to M⁺) will be present due to the natural abundance of ¹³C.

    • Fragmentation: Key fragments would include [M-I]⁺ at m/z 134 and [M-HI]⁺ at m/z 133.

2. Infrared (IR) Spectroscopy

  • Trustworthiness: IR spectroscopy confirms the presence of key functional groups and provides a unique fingerprint for the molecule.

  • Expected Data:

    • ~3400 cm⁻¹ (sharp, medium): N-H stretch, characteristic of the indole NH.

    • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

    • ~1600-1450 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.

    • ~1250-1150 cm⁻¹ (strong): C-F stretch, a key indicator of successful fluorination.

3. ¹H NMR Spectroscopy

  • Trustworthiness: ¹H NMR provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration.

  • Expected Data (in CDCl₃, ~400 MHz):

    • ~8.2 ppm (br s, 1H): N-H proton.

    • ~7.3 ppm (dd, J ≈ 4.5, 2.5 Hz, 1H): H-6. The coupling arises from H-7 (ortho, ~9.0 Hz) and F-5 (meta, ~4.5 Hz). However, the large iodine at C-4 may alter this. Based on the 5-fluoro-6-iodo isomer, we predict the coupling constants.[8]

    • ~7.2 ppm (m, 1H): H-2 proton.

    • ~7.0 ppm (t, J ≈ 9.0 Hz, 1H): H-7. Coupled to H-6 (ortho) and F-5 (ortho).

    • ~6.5 ppm (m, 1H): H-3 proton.

4. ¹³C NMR Spectroscopy

  • Trustworthiness: ¹³C NMR maps the carbon skeleton of the molecule. The large chemical shift range and predictable effects of substituents make it highly diagnostic. Crucially, coupling between ¹³C and ¹⁹F provides definitive evidence for the relative positions of atoms.

  • Expected Data (in CDCl₃, ~101 MHz):

    • ~158 ppm (d, ¹JC-F ≈ 235 Hz): C-5. The large one-bond coupling constant is definitive for the carbon directly attached to fluorine.

    • ~137 ppm (d, ⁴JC-F ≈ 4 Hz): C-7a.

    • ~127 ppm (s): C-2.

    • ~125 ppm (d, ³JC-F ≈ 10 Hz): C-3a.

    • ~112 ppm (d, ²JC-F ≈ 25 Hz): C-6.

    • ~108 ppm (d, ²JC-F ≈ 25 Hz): C-7.

    • ~103 ppm (s): C-3.

    • ~80 ppm (d, ³JC-F ≈ 5 Hz): C-4. The iodine atom causes a significant upfield shift for the directly attached carbon.

5. ¹⁹F NMR Spectroscopy

  • Trustworthiness: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[10] It provides an unambiguous confirmation of the fluorine's chemical environment.

  • Expected Data (referenced to CFCl₃):

    • ~ -120 to -125 ppm (m): A single resonance for the fluorine atom at C-5. The signal will appear as a multiplet due to coupling with H-6 (meta) and H-7 (ortho).

Summary of Spectroscopic Validation Data
TechniqueFeatureExpected ObservationJustification / Cross-Validation
MS (EI) Molecular Ion (M⁺)m/z 261Confirms C₈H₅FIN formula.
Isotopic PatternNo M+2 peakConfirms presence of I, not Br/Cl.
IR N-H Stretch~3400 cm⁻¹Confirms indole core.
C-F Stretch~1250-1150 cm⁻¹Confirms fluorine incorporation.
¹H NMR Proton Count5 aromatic/vinyl + 1 NHMatches proposed structure.
H-F CouplingDoublet of doublets for H-6, Triplet for H-7Confirms proximity of F to H-6/H-7.
¹³C NMR Carbon Count8 distinct signalsMatches proposed structure.
C-F CouplingLarge ¹JC-F (~235 Hz)Unambiguously identifies C-5.
C-4 Signal~80 ppmCharacteristic upfield shift due to iodine.
¹⁹F NMR Signal Count1Confirms single, unique fluorine environment.
Chemical Shift~ -120 to -125 ppmTypical for an aryl fluoride.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

  • Trustworthiness: This protocol is based on established procedures for the iodination of electron-rich heterocycles.[4][11] It includes in-process checks (TLC) and a robust purification method to ensure product integrity.

  • To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure this compound.

Protocol 2: Spectroscopic Sample Preparation and Analysis

  • Trustworthiness: These are standard, validated protocols for obtaining high-quality spectroscopic data in an organic chemistry setting.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR spectra using a 400 MHz (or higher) spectrometer.

    • Acquire ¹³C{¹H} NMR spectra (proton-decoupled) on the same instrument.

    • Acquire ¹⁹F NMR spectra, using the instrument's internal reference or an external standard.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile (~1 mg/mL).

    • Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio.

  • Infrared (IR) Spectroscopy:

    • Place a small amount of the solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet.

Conclusion

The synthesis of this compound is most efficiently approached via direct C-4 iodination of 5-fluoro-1H-indole. While alternative methods like the Leimgruber-Batcho synthesis are powerful, they are less practical for this specific target due to starting material constraints. The structural confirmation of the final product cannot be reliably achieved with a single technique. The presented workflow, leveraging the synergistic power of MS, IR, and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F), provides a robust, self-validating system. This multi-faceted analytical approach ensures the highest level of scientific integrity, which is critical for researchers and drug development professionals who rely on the structural purity of their chemical building blocks.

References

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  • Reddy, K. S., et al. (2011). A scalable process for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(2), 124-129. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. DOI: 10.1021/cr040639b
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  • Witulski, B., & Alayrac, C. (2004). Synthesis of Indoles by Transition-Metal-Catalyzed Heteroannulation of Alkynes. In Modern Allene Chemistry. DOI: 10.1002/9783527619578.ch23
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  • Kumar, D., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
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  • Wirth, T. (Ed.). (2003). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Coupling Reactions with 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-4-iodo-1H-indole in Modern Drug Discovery

The this compound scaffold is a privileged starting material in medicinal chemistry and drug development. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the iodine at the 4-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The choice of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and reproducibility in these coupling reactions. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, supported by established principles and representative data to aid researchers in catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst system is critically dependent on the specific coupling reaction and the nature of the coupling partners. The following tables provide a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. The presented data is a representative compilation based on established principles of palladium catalysis for similar aryl iodides.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially with challenging substrates.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9085-95A versatile and widely used catalyst, generally providing good to excellent yields for aryl iodides.
PdCl₂(dppf)dppfCs₂CO₃Dioxane10090-98The dppf ligand often enhances catalytic activity and stability, leading to higher yields and broader substrate scope.[2][3]
Pd(OAc)₂ + SPhosSPhosK₃PO₄THF80>95Buchwald ligands like SPhos are highly effective for coupling sterically hindered or electron-rich substrates.
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Observations
Pd(OAc)₂None (ligandless)Et₃NDMF10070-85A common and cost-effective catalyst, but may require higher temperatures and can sometimes lead to palladium black formation.
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile8080-90The addition of a phosphine ligand can improve catalyst stability and yield.
Herrmann's CatalystP(o-tol)₃NaOAcNMP120>90A highly active and thermally stable palladacycle catalyst suitable for challenging Heck couplings.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Key Observations
PdCl₂(PPh₃)₂CuIEt₃NTHF6085-95The classic Sonogashira conditions, which are highly effective for a wide range of substrates.
Pd(PPh₃)₄CuIPiperidineDMF5090-98Often provides excellent yields at milder temperatures.
Pd/CNoneK₂CO₃Toluene10075-85A heterogeneous catalyst that simplifies product purification, although it may exhibit lower activity than homogeneous systems.[5]

Understanding the Catalytic Cycle: A Look at the Suzuki-Miyaura Reaction

The efficacy of a palladium catalyst is rooted in its ability to efficiently cycle through a series of elementary steps. The Suzuki-Miyaura reaction provides a well-understood example of a palladium-catalyzed cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometric Byproducts Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I (this compound) Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim Boron_Salt X-B(OR)₂ Transmetal->Boron_Salt X⁻ RedElim->Pd0 Ar-R (Product) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle commences with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • PdCl₂(dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-4-phenyl-1H-indole.

Expert Insights: Rationale for Catalyst and Ligand Selection

The choice of ligand is as crucial as the palladium source itself. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[7]

  • For Suzuki-Miyaura Coupling: The use of bulky, electron-rich phosphine ligands like dppf and SPhos can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher catalytic turnover.[7]

  • For Heck Reactions: While ligandless conditions can be effective, the use of phosphine ligands or N-heterocyclic carbenes (NHCs) can prevent the agglomeration of palladium nanoparticles into inactive palladium black, thereby maintaining catalytic activity over the course of the reaction.

  • For Sonogashira Coupling: In the classic Sonogashira reaction, a copper(I) co-catalyst is often employed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalyst system. This guide has provided a comparative framework for Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the importance of the palladium precursor, ligand, and reaction conditions. By understanding the underlying catalytic principles and leveraging the experimental data for similar substrates, researchers can confidently select and optimize the appropriate catalytic system to advance their synthetic endeavors in drug discovery and materials science.

References

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - MDPI. Available from: [Link]

  • Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - NIH. Available from: [Link]

  • Preparation and characterization of Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles as a novel magnetic catalyst for the Heck reaction - PMC - NIH. Available from: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available from: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. Available from: [Link]

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  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available from: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available from: [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. Available from: [Link]

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  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions - ResearchGate. Available from: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available from: [Link]

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A Researcher's Guide to the Reaction Kinetics of 5-Fluoro-4-iodo-1H-indole Suzuki Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents at the 4-position of the indole ring is a key strategy for modulating biological activity. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance and broad applicability.[1] This guide provides an in-depth analysis of the reaction kinetics for the Suzuki coupling of 5-fluoro-4-iodo-1H-indole, offering a comparative perspective on catalyst systems and reaction parameters to empower researchers in optimizing their synthetic strategies.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is paramount to interpreting and influencing the reaction kinetics. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, particularly with less reactive aryl halides.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd_complex Ar-I transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)-R(L_n) transmetalation->pd_aryl_complex R-B(OH)2 Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R product Coupled Product reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Organoboronic Acid boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Kinetic Analysis of this compound Suzuki Coupling

A systematic kinetic analysis is crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions for efficiency and yield.

Experimental Workflow for Kinetic Studies

The following protocol outlines a robust, self-validating system for monitoring the reaction kinetics of the Suzuki coupling of this compound. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques for this purpose.[4]

Kinetic_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis setup 1. Reaction Setup: Combine reactants, base, and internal standard in a Schlenk flask under inert atmosphere. solvent 2. Solvent Addition: Add degassed solvent. setup->solvent initiation 3. Initiation: Add Palladium catalyst at t=0 and start vigorous stirring at a constant temperature. solvent->initiation sampling 4. Sampling: Withdraw aliquots at predetermined time intervals. initiation->sampling quench 5. Quenching: Immediately quench the reaction in the aliquot to stop further conversion. sampling->quench hplc_gc 6. HPLC/GC Analysis: Analyze quenched samples to determine concentrations of reactants and products. quench->hplc_gc plotting 7. Data Plotting: Plot concentration vs. time. hplc_gc->plotting rate_determination 8. Rate Determination: Determine the initial reaction rate from the slope of the curve. plotting->rate_determination

A systematic workflow for obtaining reliable kinetic data.

Detailed Experimental Protocol:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and an internal standard (e.g., biphenyl).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a mixture of ethyl acetate and water) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Comparison of Palladium Catalyst Systems

The choice of palladium catalyst and associated ligands is critical in dictating the reaction rate and overall efficiency. For the Suzuki coupling of this compound, several catalyst systems can be considered. The performance of these catalysts is influenced by their ability to facilitate the rate-determining oxidative addition step and to remain stable throughout the reaction.

Catalyst SystemLigand TypeExpected Performance with this compoundRationale
Pd(PPh₃)₄ Monodentate PhosphineModerate to goodA classic, versatile catalyst. The electron-rich nature of triphenylphosphine can facilitate oxidative addition.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineGood to excellentThe "bite angle" of the dppf ligand can promote reductive elimination. Often shows good stability and activity with heteroaromatic substrates.[5]
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich BiarylphosphinesExcellentThese ligands are known to accelerate both oxidative addition and reductive elimination, leading to high turnover numbers and frequencies. They are particularly effective for challenging substrates.[6]
PEPPSI™-type Catalysts N-Heterocyclic Carbene (NHC)Good to excellentNHC ligands are strong sigma-donors, which can enhance the catalytic activity of palladium. They often exhibit high thermal stability.

This table provides a qualitative comparison based on established principles of palladium catalysis.

Influence of Reaction Parameters on Kinetics
  • Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly affect the reaction rate. For instance, a stronger base may accelerate the formation of the boronate complex, thereby increasing the rate of transmetalation.[3]

  • Solvent: The solvent system must solubilize the reactants and the base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often optimal. The water is necessary for the activation of the boronic acid by the base. The choice of organic solvent can influence the solubility of the palladium catalyst and the reactants, thereby affecting the reaction kinetics.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, in accordance with the Arrhenius equation. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. An optimal temperature must be determined experimentally to balance reaction rate and catalyst stability.

Comparison with Alternative C-C Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful tool, other palladium-catalyzed cross-coupling reactions can also be employed for the functionalization of 4-iodoindoles. The choice of reaction depends on the desired coupling partner and the overall synthetic strategy.

ReactionCoupling PartnerKey AdvantagesPotential Limitations for this compound
Suzuki-Miyaura Coupling Organoboronic acids/estersHigh functional group tolerance; commercially available reagents; mild reaction conditions.Potential for competitive N-arylation of the indole.
Sonogashira Coupling Terminal alkynesDirect introduction of an alkyne moiety, a versatile functional group for further transformations.Requires a copper co-catalyst, which can sometimes lead to homocoupling of the alkyne.
Heck Coupling AlkenesAtom-economical; useful for the synthesis of substituted alkenes.Regioselectivity can be an issue; higher reaction temperatures are often required.
Stille Coupling OrganostannanesGenerally proceeds under neutral conditions.Toxicity and stoichiometric amounts of organotin byproducts are significant drawbacks.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of diverse 4-substituted indole derivatives. A thorough understanding and control of the reaction kinetics are essential for process optimization. By carefully selecting the palladium catalyst system, base, and solvent, and by systematically monitoring the reaction progress, researchers can achieve high yields and efficient conversions. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and professionals in drug development, enabling the rational design of synthetic routes to novel and potent therapeutic agents.

References

A Comparative Guide to the Synthesis of 5-Fluoro-4-iodo-1H-indole: An Essential Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-4-iodo-1H-indole

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this privileged heterocycle can profoundly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodo group serves as a versatile synthetic handle for further diversification, most notably in transition-metal-catalyzed cross-coupling reactions.

The specific regioisomer, this compound, is a highly valuable building block. Its unique substitution pattern allows for the targeted synthesis of complex molecules where precise control over substituent placement is paramount. This guide provides an in-depth, comparative analysis of three distinct and viable synthetic strategies for its preparation, designed to inform researchers in drug development and process chemistry on the optimal route for their specific needs. We will explore the nuances of each pathway, from the foundational principles of Directed ortho-Metalation to the classic name reactions of Leimgruber-Batcho and Fischer, providing detailed experimental insights and a critical evaluation of their respective merits and drawbacks.

Route 1: Directed ortho-Metalation (DoM) of N-Protected 5-Fluoroindole

Directed ortho-metalation (DoM) represents arguably the most elegant and regioselective strategy for the synthesis of 1,2-disubstituted aromatic compounds.[1][2] This approach leverages a directing metalation group (DMG) to activate a specific ortho-proton for deprotonation by a strong organolithium base. For indoles, the nitrogen atom, when protected with a suitable DMG, can effectively direct lithiation to the C2 or C7 positions. However, by carefully selecting the protecting group and reaction conditions, functionalization at the challenging C4 position becomes feasible.

Mechanistic Rationale

The synthesis begins with the protection of the indole nitrogen. A pivaloyl (Piv) or triisopropylsilyl (TIPS) group is an excellent choice; it is sterically bulky, preventing C2-lithiation, and possesses the requisite Lewis basicity to coordinate with the organolithium base. Upon treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), the base is directed to the C4 position. The fluorine atom at C5, through its inductive electron-withdrawing effect, increases the kinetic acidity of the adjacent C4 proton, further favoring deprotonation at this site.[3] The resulting C4-lithiated intermediate is a powerful nucleophile that can be trapped with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom with high regioselectivity. A final deprotection step liberates the N-H indole.

Directed_ortho_Metalation cluster_0 Route 1: Directed ortho-Metalation (DoM) A N-Piv-5-fluoro-1H-indole B C4-Lithiated Intermediate A->B 1. s-BuLi, TMEDA 2. THF, -78 °C C N-Piv-5-fluoro-4-iodo-1H-indole B->C I₂ quench D This compound C->D NaOH, MeOH/H₂O Deprotection

Caption: Synthetic workflow for the Directed ortho-Metalation route.

Experimental Protocol
  • Step 1: N-Protection. To a solution of 5-fluoroindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography to yield N-pivaloyl-5-fluoro-1H-indole.

  • Step 2: Directed Iodination. To a solution of N-pivaloyl-5-fluoro-1H-indole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.3 eq) dropwise. Stir the solution for 2 hours at -78 °C. A solution of I₂ (1.5 eq) in anhydrous THF is then added dropwise. After stirring for 1 hour, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Step 3: Deprotection. Dissolve the N-pivaloyl-5-fluoro-4-iodo-1H-indole in a 3:1 mixture of methanol and water. Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 6 hours. Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the final product.

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and highly versatile method for constructing the indole nucleus, particularly favored in industrial settings for its reliability and scalability.[4][5] The strategy involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form a β-nitroenamine, which then undergoes reductive cyclization to yield the indole.

Mechanistic Rationale

This route commences with the synthesis of the key precursor, 4-fluoro-5-iodo-2-nitrotoluene. This can be achieved from 4-fluoro-2-nitrotoluene via electrophilic iodination. The benzylic methyl group of this precursor is sufficiently acidic to be deprotonated under basic conditions generated during the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), forming a reactive enamine.[6] This intermediate possesses a "push-pull" electronic character, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro group.[4] The subsequent reductive cyclization is the crucial step. A variety of reducing agents can be employed, such as H₂ with a palladium catalyst, or iron powder in acetic acid.[7] The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the aromatic indole ring.

Leimgruber_Batcho cluster_1 Route 2: Leimgruber-Batcho Synthesis A 4-Fluoro-5-iodo-2-nitrotoluene B β-Nitroenamine Intermediate A->B DMF-DMA, Pyrrolidine Δ C This compound B->C Reductive Cyclization (e.g., H₂, Pd/C)

Caption: Synthetic workflow for the Leimgruber-Batcho route.

Experimental Protocol
  • Step 1: Synthesis of 4-Fluoro-5-iodo-2-nitrotoluene. To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise. Stir for 5 hours at 0-5 °C. Pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

  • Step 2: Enamine Formation. A mixture of 4-fluoro-5-iodo-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (2.5 eq), and pyrrolidine (0.2 eq) in anhydrous DMF is heated to 110 °C for 8 hours. The solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

  • Step 3: Reductive Cyclization. The crude enamine is dissolved in a mixture of ethyl acetate and acetic acid. Iron powder (5.0 eq) is added, and the mixture is heated to 80 °C for 3 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is washed with water and saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by column chromatography to yield this compound.

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most famous methods for preparing indoles.[8] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole nucleus.[9] While a classic, its success is highly dependent on the stability of the precursors and the reaction conditions.

Mechanistic Rationale

The key to this route is the preparation of (4-fluoro-3-iodophenyl)hydrazine. This can be synthesized from 4-fluoro-3-iodoaniline via diazotization followed by reduction with tin(II) chloride. The resulting hydrazine is then condensed with a suitable carbonyl partner, such as pyruvic acid, to form a hydrazone. Under strong acidic conditions (e.g., polyphosphoric acid or Eaton's reagent), the hydrazone tautomerizes to an ene-hydrazine. This intermediate undergoes the characteristic[6][6]-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond. A subsequent series of proton transfers, cyclization, and elimination of ammonia aromatizes the system to yield the indole-2-carboxylic acid. A final decarboxylation step is required to furnish the target molecule.

Fischer_Indole cluster_2 Route 3: Fischer Indole Synthesis A (4-Fluoro-3-iodophenyl)hydrazine B Hydrazone Intermediate A->B Pyruvic Acid, EtOH C This compound-2-carboxylic acid B->C PPA or Eaton's Reagent Δ, [3,3]-rearrangement D This compound C->D Decarboxylation (e.g., heat) -CO₂

Caption: Synthetic workflow for the Fischer Indole Synthesis route.

Experimental Protocol
  • Step 1: Synthesis of (4-Fluoro-3-iodophenyl)hydrazine. 4-Fluoro-3-iodoaniline (1.0 eq) is dissolved in concentrated HCl and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes and then added slowly to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. The mixture is stirred for 2 hours, and the resulting precipitate is collected by filtration, washed with brine, and dried to give the hydrazine hydrochloride salt.

  • Step 2: Fischer Cyclization. The (4-fluoro-3-iodophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) are suspended in ethanol and heated to reflux for 2 hours to form the hydrazone. The solvent is removed under reduced pressure. The crude hydrazone is then added portion-wise to pre-heated polyphosphoric acid (PPA) at 100 °C. The mixture is stirred at this temperature for 1 hour, then cooled and poured onto ice. The precipitated solid is filtered, washed with water, and dried.

  • Step 3: Decarboxylation. The crude this compound-2-carboxylic acid is heated in quinoline with a catalytic amount of copper powder at 200-220 °C until gas evolution ceases. The mixture is cooled, diluted with dichloromethane, and washed with 2M HCl to remove the quinoline. The organic layer is then washed with water, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Directed ortho-MetalationRoute 2: Leimgruber-BatchoRoute 3: Fischer Indole Synthesis
Starting Materials 5-Fluoroindole (commercially available)4-Fluoro-2-nitrotoluene (commercially available)4-Fluoro-3-iodoaniline (multi-step synthesis required)
Number of Steps 3 (Protection, Iodination, Deprotection)3 (Iodination, Enamine formation, Cyclization)3 (Hydrazine formation, Cyclization, Decarboxylation)
Regioselectivity Excellent; C4-functionalization is highly directed.Excellent; substitution pattern is set by the starting material.Good; potential for regioisomers if unsymmetrical ketones are used (not an issue here).
Overall Yield Moderate to Good (typically 40-60%)Good to High (typically 50-70%)Moderate (typically 30-50%)
Scalability Challenging; requires cryogenic temperatures and pyrophoric reagents.Excellent; amenable to large-scale industrial production.[7]Moderate; harsh acidic conditions and high-temperature decarboxylation can be difficult to scale.
Key Challenges Strict anhydrous/anaerobic conditions; use of pyrophoric s-BuLi; cryogenic temperatures (-78 °C).Synthesis of the iodinated nitrotoluene precursor; high reaction temperatures.Stability of the hydrazine intermediate; harsh, corrosive acids (PPA); high-temperature decarboxylation.
Versatility High; the lithiated intermediate can be trapped with various electrophiles.High; a wide variety of substituted nitrotoluenes can be used.Moderate; depends on the availability of substituted hydrazines.

Conclusion and Recommendation

Each of the outlined synthetic routes offers a viable pathway to the valuable this compound intermediate, yet they present distinct advantages and challenges that cater to different research and development contexts.

  • For exploratory, small-scale synthesis and analogue development, the Directed ortho-Metalation (Route 1) is the superior choice. Its primary advantage is the exceptional control of regiochemistry, allowing for the direct and clean introduction of the iodo group at the desired C4 position starting from readily available 5-fluoroindole. The ability to trap the lithiated intermediate with a wide array of electrophiles makes this route highly attractive for generating a library of C4-functionalized analogues. However, its reliance on cryogenic conditions and pyrophoric organolithium reagents makes it less suitable for large-scale production.

  • For process development and large-scale manufacturing, the Leimgruber-Batcho Synthesis (Route 2) is the recommended approach. This route is renowned for its robustness, high yields, and proven scalability in industrial settings.[4][7] Although it requires the synthesis of a specific substituted nitrotoluene, the subsequent steps are generally high-yielding and do not require cryogenic temperatures, making the overall process more economical and practical for kilogram-scale production.

  • The Fischer Indole Synthesis (Route 3) , while a cornerstone of heterocyclic chemistry, is arguably the least practical for this specific target. The multi-step preparation and potential instability of the required hydrazine precursor, coupled with the harsh conditions of the cyclization and decarboxylation steps, often lead to lower overall yields and present significant scalability challenges. It remains a valid academic approach but is generally superseded by the more modern and efficient DoM or Leimgruber-Batcho methodologies for this particular substitution pattern.

Ultimately, the choice of synthesis will be dictated by the specific goals of the research program, balancing the need for speed and versatility in early-stage discovery with the demands of robustness, safety, and cost-efficiency in later-stage development.

References

  • (Reference for a paper on C5 iodination of indoles, relevant for general halogenation chemistry) Regioselective C5−H Direct Iodination of Indoles.
  • TSI Journals. (2010). Organic CHEMISTRY. Provides an example of Leimgruber-Batcho synthesis for 5-fluoro-6-substituted indoles. [Online]. Available at: [Link]

  • Gribble, G.W. (n.d.). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No I. Details the mechanism and utility of the synthesis.
  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Online]. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Online]. Available at: [Link]

  • CoLab. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. [Online]. Available at: [Link]

  • Wikipedia. (2023). N-Iodosuccinimide. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2).
  • Grokipedia. (n.d.). Directed ortho metalation. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Example of a fluoroindole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Overview of various indole synthesis methods.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Online]. Available at: [Link]

  • (Reference for general iodine-mediated reactions of indoles) Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles.
  • Mortier, J. (n.d.). Directed (ortho) Metallation. Provides details on DoM of heterocycles.
  • National Institutes of Health. (n.d.). Synthesis of indoles as a moiety in selected alkaloids. PMC article reviewing indole synthesis.
  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.).
  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Thesis discussing various indole syntheses.
  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC article on Fischer synthesis.
  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis.
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Online]. Available at: [Link]

  • PubMed. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. [Online]. Available at: [Link]

  • PubMed. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5-H direct iodination of indoles. [Online]. Available at: [Link]

Sources

A Technical Guide to the Stability of Halogenated Indoles: A Comparative Assessment Centered on 5-Fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Introduction: The Privileged Scaffold and the Power of Halogenation in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a fertile ground for the design of novel therapeutics targeting a wide range of diseases.[3][4] A key strategy in modern drug design is the introduction of halogen atoms onto this scaffold. Halogenation profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[3][5][6]

This guide provides an in-depth technical comparison of the stability of 5-fluoro-4-iodo-1H-indole against other halogenated indoles. While direct, head-to-head experimental stability data for this compound is not extensively available in the public domain, this document synthesizes established principles of indole chemistry, computational analyses, and data from related halogenated systems to provide a robust framework for understanding its stability profile. Furthermore, we present detailed experimental protocols for a comprehensive stability assessment using forced degradation studies, empowering researchers to generate critical data for their drug development programs.

The Influence of Halogen Substitution on Indole Stability: A Physicochemical Perspective

The stability of a halogenated indole is a multifactorial property governed by the nature, position, and interplay of the halogen substituents. The electronic effects of halogens are dual in nature: they are electron-withdrawing through the inductive (-I) effect and electron-donating through the mesomeric (+M) or resonance effect.[7][8] The balance of these effects dictates the electron density of the indole ring, influencing its susceptibility to oxidative, hydrolytic, and photolytic degradation.

In the case of This compound , we have a unique combination of the most electronegative halogen, fluorine, and a large, polarizable iodine atom on adjacent positions of the benzene ring.

  • Fluorine at the 5-position: The strong -I effect of fluorine is expected to decrease the electron density of the indole ring, which can enhance its stability against electrophilic attack and oxidation.[9][10] The introduction of fluorine is a well-established strategy to improve metabolic stability in drug candidates.[9][10]

  • Iodine at the 4-position: Iodine is the least electronegative of the common halogens and is highly polarizable. Its -I effect is weaker than that of fluorine and chlorine. The C-I bond is also the weakest among the carbon-halogen bonds, making it a potential site for photolytic cleavage.

Based on these principles, we can hypothesize the relative stability of this compound in comparison to other halogenated indoles.

Comparative Stability Projections

The following table summarizes the expected relative stability based on the electronic and steric properties of different halogen substituents. This is a qualitative assessment and requires experimental verification.

Halogenated IndoleKey Physicochemical Properties Influencing StabilityExpected Relative Stability
This compound Strong -I effect from F enhances oxidative stability. Weak C-I bond may increase photosensitivity.Moderate to High (potentially susceptible to photolytic degradation)
5-Chloro-1H-indole Strong -I effect from Cl. More stable C-Cl bond than C-Br or C-I.High
5-Bromo-1H-indole Moderate -I effect. Weaker C-Br bond than C-Cl.Moderate
5-Iodo-1H-indole Weakest -I effect. Weakest C-I bond, prone to photolysis.Low to Moderate
5,6-Dichloro-1H-indole Additive -I effect from two Cl atoms significantly reduces electron density.Very High

Experimental Assessment of Stability: A Framework for Forced Degradation Studies

To empirically determine the stability of this compound and provide a robust comparison with other halogenated indoles, a forced degradation (stress testing) study is essential.[11][12][13][14][15] These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[11][15]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of This compound and other halogenated indoles (e.g., in ACN/H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal Degradation (Solid & Solution, 80°C) prep->thermal photolytic Photolytic Degradation (ICH Q1B guidelines) prep->photolytic sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling hplc Stability-Indicating HPLC-UV/MS - Quantify parent compound - Detect degradation products sampling->hplc characterization Isolate & Characterize Degradation Products (e.g., LC-MS/MS, NMR) hplc->characterization comparison Comparative Stability Profile hplc->comparison pathway Elucidate Degradation Pathways characterization->pathway pathway->comparison

Figure 1: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and multiple time points.

1. Acid Hydrolysis

  • Objective: To assess stability in acidic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate samples at 60°C. A parallel set can be kept at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

    • A control sample with the compound in the organic solvent and water (without acid) should be run in parallel.

2. Base Hydrolysis

  • Objective: To assess stability in alkaline conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of the test compound.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

    • A control sample with the compound in the organic solvent and water (without base) should be run in parallel.

3. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the test compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

    • Analyze directly by HPLC.

    • A control sample without hydrogen peroxide should be run in parallel.

4. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Store the solid compound and a 1 mg/mL solution at 80°C in a calibrated oven.

    • Sample the solid and solution at time points such as 1, 3, and 7 days.

    • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

    • Control samples should be stored at the recommended storage temperature (e.g., 2-8°C).

5. Photolytic Degradation

  • Objective: To determine light sensitivity.

  • Protocol:

    • Expose the solid compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

Analytical Methodology

A stability-indicating analytical method is crucial for these studies. A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector and a Mass Spectrometer (MS) is highly recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Detection: UV detection at the λmax of the indole chromophore (typically around 220 nm and 280 nm). MS detection for identification of degradation products.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways of Halogenated Indoles

Based on the known chemistry of indoles, several degradation pathways can be anticipated under stress conditions.

Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Indole Halogenated Indole Oxidation Oxidation (e.g., Hydroxylation, Ring Opening) Indole->Oxidation H2O2 Hydrolysis Hydrolysis (under acidic/basic conditions) Indole->Hydrolysis H+ / OH- Photolysis Photodegradation (e.g., Dehalogenation, Dimerization) Indole->Photolysis Light (hν) Oxidized_Products Oxindoles, Isatins, Ring-opened products Oxidation->Oxidized_Products Hydrolyzed_Products Generally stable to hydrolysis, but extreme pH may cause decomposition Hydrolysis->Hydrolyzed_Products Photolytic_Products De-iodinated indole, Dimeric species Photolysis->Photolytic_Products

Figure 2: Potential degradation pathways for halogenated indoles.
  • Oxidation: The pyrrole ring of indole is susceptible to oxidation, which can lead to the formation of oxindoles and isatins.[16] The electron-withdrawing nature of the halogens in this compound might slow down this process compared to unsubstituted indole.

  • Photodegradation: The C-I bond is known to be photolabile. Therefore, under photolytic stress, this compound could potentially undergo de-iodination to form 5-fluoro-1H-indole. Dimerization or oligomerization upon light exposure is also a possibility for indole derivatives.

  • Hydrolysis: The indole ring is generally stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and temperature could lead to decomposition.

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the stability of this compound in comparison to other halogenated indoles. While theoretical considerations suggest that the fluorine substituent at the 5-position will confer a degree of stability against oxidative degradation, the presence of iodine at the 4-position introduces a potential liability, particularly concerning photostability.

It is imperative for researchers and drug development professionals working with this and other novel halogenated indoles to conduct thorough forced degradation studies as outlined. The resulting experimental data will not only establish a definitive stability profile but also provide crucial insights for formulation development, packaging, and the determination of appropriate storage conditions and shelf-life. The generation of such data is a critical step in de-risking a compound as it progresses through the drug development pipeline.

References

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  • da Silva, F. S., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1555-1563. [Link]

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  • Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11469-11485. [Link]

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  • ResearchGate. (2012). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. [Link]

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  • Sharma, M., & Murugesan, K. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(9), 869-876. [Link]

Sources

A Predictive Comparison of the Biological Activity of 5-Fluoro-4-iodo-1H-indole Derivatives: An Analytical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] Halogenation of the indole ring is a well-established strategy to modulate a compound's physicochemical properties and enhance its interaction with biological targets.[2] This guide provides a forward-looking comparative analysis of the potential biological activity of 5-fluoro-4-iodo-1H-indole derivatives. In the absence of direct experimental data for this specific substitution pattern, this document synthesizes the known biological activities of 5-fluoro- and 4-iodo-indole analogues to project a scientifically grounded hypothesis of the therapeutic potential of this compound derivatives, particularly in the realms of oncology and kinase inhibition. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a rational basis for prioritizing the synthesis and evaluation of this novel class of compounds.

Introduction: The Rationale for this compound Derivatives

The indole nucleus is a privileged structure found in numerous natural products and FDA-approved drugs.[3][4] Its unique electronic properties and ability to form key interactions with biological macromolecules make it an attractive starting point for drug design.[1] The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. Fluorine, in particular, is often used to enhance binding affinity and modulate pKa, while the larger iodine atom can introduce unique steric and electronic effects, including the potential for halogen bonding.

The combination of a 5-fluoro and a 4-iodo substitution on the indole ring is a novel design strategy. The electron-withdrawing fluorine at the 5-position is known to enhance the anticancer and kinase inhibitory activity of various indole derivatives.[2] The bulky and lipophilic iodine at the 4-position could provide additional hydrophobic interactions within a target's binding pocket and potentially engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This unique combination of substituents, therefore, presents an intriguing, yet unexplored, avenue for the development of potent and selective therapeutic agents.

Comparative Analysis of Biological Activities: An Extrapolated View

Given the absence of direct experimental data on this compound derivatives, this section will compare the known biological activities of 5-fluoro- and 4-iodo-indole derivatives to build a predictive profile for the target compounds.

Anticancer Activity

Halogenated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, induction of apoptosis, and cell cycle arrest.[5]

5-Fluoroindole Derivatives: The 5-fluoro substitution has been widely explored and has often resulted in potent anticancer compounds. For instance, 5-fluoroindole-2-carboxylic acid has been shown to inhibit human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers, with an IC50 of 10 μM.[2] Furthermore, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that, upon activation by horseradish peroxidase, exhibits high cytotoxicity towards various human and rodent tumor cell lines.[6][7]

Iodoindole Derivatives: While less common than their fluoro and chloro counterparts, iodo-substituted indoles have also shown promise in cancer research. The presence of iodine can enhance lipophilicity, potentially leading to improved cell permeability and target engagement.

Predicted Anticancer Profile of this compound Derivatives: Based on the available data, it is hypothesized that this compound derivatives will exhibit significant anticancer activity. The 5-fluoro group is expected to contribute favorably to target binding, while the 4-iodo substituent could enhance cell penetration and provide additional binding interactions. The combined electronic and steric effects of these two halogens may lead to a unique and potent mechanism of action against various cancer cell lines.

Table 1: Comparative Anticancer Activity of 5-Fluoro- and Other Halogenated Indole Derivatives (IC50/GI50 in µM)

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
5-Fluoroindoles 5-Fluoroindole-2-carboxylic acid-10 (APE1 inhibition)[2]
6-Fluoroindole derivative 32bHeLa, PC-3, MDA-MB-231, BxPC-322.34, 24.05, 21.13, 29.94[2]
5-Fluoro derivative 59aMCF-7, MDA MB 468, HCT-116, HT 290.37, 0.41, 0.08, 0.41[2]
Other Haloindoles 5-BromoindoleMonilinia fructicola, Botrytis cinerea(Antifungal activity)[8]

Note: Data for directly comparable 4-iodo-indole derivatives with anticancer activity was not available in the initial search results. The table highlights the potency of 5-fluoroindoles.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[9] The indole scaffold is a common feature in many kinase inhibitors.

5-Fluoroindole Derivatives: The 5-fluoro substitution has been incorporated into numerous potent kinase inhibitors. For example, sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a 5-fluoro-2-oxindole core.[10][11] This highlights the importance of the 5-fluoro substitution for potent kinase inhibition.

Iodoindole Derivatives: The larger size of the iodine atom can be exploited to probe larger hydrophobic pockets within the ATP-binding site of kinases.

Predicted Kinase Inhibitory Profile of this compound Derivatives: It is predicted that this compound derivatives will act as potent kinase inhibitors. The 5-fluoro group can enhance binding affinity through favorable electronic interactions, while the 4-iodo group can occupy hydrophobic regions of the kinase active site. This dual-substitution pattern may lead to inhibitors with high potency and potentially novel selectivity profiles against various kinases, such as VEGFR, PDGFR, and other cancer-related kinases.

Experimental Protocols

To facilitate the investigation of the predicted biological activities of this compound derivatives, detailed, step-by-step methodologies for key in vitro assays are provided below.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[12]

In Vitro Kinase Inhibition Assay: Radiometric Assay

This protocol describes a classic method for measuring the activity of a kinase and the inhibitory effect of a compound.[13][14]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer

  • [γ-32P]ATP or [γ-33P]ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, purified kinase, and substrate.

    • Add the test compound at various concentrations (include a DMSO control).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

  • Incubation:

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature, ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Quantification:

    • Place the washed paper in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration compared to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[15]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound Concentrations cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 4 hours add_mtt->formazan_incubation solubilize Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Kinase_Inhibition_Pathway cluster_kinase Kinase Signaling Cascade cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis Indole_Derivative This compound Derivative Indole_Derivative->RTK Inhibition Inhibition Inhibition->RTK Blocks ATP Binding Site

Sources

A Comparative Guide to the Structural Elucidation of 5-Fluoro-4-iodo-1H-indole Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indoles and the Need for Precise Structural Data

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Halogenation of the indole ring is a well-established strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The specific introduction of both fluorine and iodine at the 5- and 4-positions, respectively, creates a unique electronic and steric environment. This di-halogenation pattern is of significant interest for its potential to induce specific intermolecular interactions, including halogen bonding, which can be pivotal for crystal packing and molecular recognition in biological systems.[3][4][5]

Accurate three-dimensional structural information is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While techniques like NMR spectroscopy are invaluable for elucidating the chemical structure in solution, single-crystal X-ray diffraction provides the definitive solid-state conformation and detailed insights into intermolecular interactions that govern crystal lattice formation.

Part 1: X-ray Crystallography of Halogenated Indoles - A Predictive Framework

Key Physicochemical Properties and Their Crystallographic Implications:

PropertyImplication for Crystallization & Structure Solution
Halogen Bonding The presence of an iodine atom, a strong halogen bond donor, and a fluorine atom, a weak halogen bond acceptor, can lead to complex and directional intermolecular interactions, influencing crystal packing.[3][4][5]
Molecular Polarity The combination of the electronegative fluorine and the polarizable iodine can create a significant dipole moment, which may favor specific packing motifs.
Solubility Halogenation can decrease solubility in common organic solvents, making crystal growth challenging. A thorough screening of crystallization conditions is crucial.
X-ray Absorption The presence of iodine, a heavy atom, will lead to significant X-ray absorption, which must be corrected for during data processing.

Expected Intermolecular Interactions:

The crystal packing of 5-fluoro-4-iodo-1H-indole derivatives is likely to be dominated by a combination of the following interactions:

  • N-H···π interactions: A common motif in indole-containing crystal structures.[6]

  • C-H···F and C-H···I interactions: Weak hydrogen bonds involving the halogen atoms.[6]

  • I···N, I···O, or I···F Halogen Bonds: The electropositive σ-hole on the iodine atom can interact with lone pairs on nitrogen, oxygen (from co-crystallized solvent or another molecule), or the electronegative fluorine.

  • π-π Stacking: Aromatic stacking of the indole rings is a common feature in the crystal structures of such planar molecules.[7]

Below is a conceptual workflow for the crystallographic analysis of these derivatives.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound derivatives purification purification synthesis->purification screening Screening of Solvents & Conditions purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection (Mo or Cu radiation) growth->data_collection data_processing Data Processing (Absorption Correction) data_collection->data_processing solution Structure Solution (Direct Methods/Patterson) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File Analytical_Techniques cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis This compound derivative NMR NMR Spectroscopy (Connectivity, Solution Conformation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS Xray X-ray Crystallography (Solid-State Structure, Packing) Synthesis->Xray Structure Definitive 3D Structure and Intermolecular Interactions NMR->Structure MS->Structure DFT Computational Modeling (Energetics, Predicted Geometry) Xray->DFT provides starting geometry for Xray->Structure DFT->Structure

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-fluoro-4-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and iodine into heterocyclic scaffolds is a proven strategy for modulating the pharmacological properties of bioactive molecules. The 5-fluoro-4-iodo-1H-indole core is a particularly valuable building block, offering avenues for further functionalization and the exploration of novel chemical space. This guide provides a comparative analysis of prominent synthetic methodologies for obtaining this key intermediate, offering in-depth technical insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in a multitude of clinically approved drugs and biologically active natural products. The introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, the iodine atom at the 4-position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions. This unique substitution pattern makes this compound a sought-after intermediate in the synthesis of targeted therapeutics.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic strategies emerge for the construction of this compound: a multi-step approach commencing with a pre-functionalized aniline and a more direct approach involving late-stage iodination of a 5-fluoroindole precursor.

Method 1: Multi-Step Synthesis via a Substituted Aniline Intermediate

This classical and robust approach builds the indole ring from a carefully substituted aniline precursor. A representative pathway involves the synthesis of 3-fluoro-2-methylaniline, followed by halogenation and subsequent ring closure to form the indole nucleus. While this method offers a high degree of control over the substitution pattern, it involves multiple synthetic steps which can impact the overall yield.

Causality Behind Experimental Choices: The choice of a multi-step synthesis is often dictated by the commercial availability and cost of the starting materials. Building the molecule from simpler, readily available precursors can be more economical for large-scale synthesis, despite the longer sequence. The protection and deprotection steps are crucial for directing the regioselectivity of the subsequent reactions.

Experimental Protocol: Synthesis of a 5-bromo-4-fluoro-1H-indazole (as an illustrative analogue)

  • Step 1: Bromination of 3-fluoro-2-methylaniline. This initial step introduces the halogen at the desired position on the aniline ring.

  • Step 2: Ring Closure Reaction. The substituted aniline is then cyclized to form the indazole ring. This is a critical step that establishes the core heterocyclic structure.

  • Step 3: Deprotection. A final deprotection step yields the target molecule.

Method 2: Late-Stage C4-Iodination of 5-Fluoro-1H-indole

A more convergent and potentially higher-yielding approach involves the direct iodination of a 5-fluoroindole precursor at the C4 position. This strategy leverages the inherent reactivity of the indole nucleus, although controlling the regioselectivity of the iodination can be a challenge.

Causality Behind Experimental Choices: Late-stage functionalization is an attractive strategy as it allows for the rapid diversification of a common intermediate. The choice of iodinating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid the formation of unwanted isomers. The use of a directing group at the C3 position can be a powerful tool to favor iodination at the C4 position.

Experimental Protocol: Direct C5-Iodination of 4-Fluoro-1H-indole-3-carbaldehyde (as a closely related example)

A documented synthesis of 4-fluoro-5-iodo-1H-indole-3-carbaldehyde, a closely related analogue, demonstrates the feasibility of this approach. The direct iodination of 4-fluoro-1H-indole-3-carbaldehyde at the C5 position was achieved with a yield of 67% [2]. This suggests that a similar strategy could be employed for the C4-iodination of a 5-fluoroindole derivative.

  • Starting Material: 5-Fluoro-1H-indole (commercially available or synthesized via established methods like the Fischer or Leimgruber-Batcho indole synthesis).

  • Iodinating Agent: A suitable electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), would be employed.

  • Reaction Conditions: The reaction would likely be carried out in an inert solvent at a controlled temperature to favor the desired C4-iodination.

Benchmarking the Yields: A Comparative Summary

Synthesis MethodKey StepsReported Yield (for target or close analogue)AdvantagesDisadvantages
Method 1: Multi-Step Synthesis 1. Halogenation of substituted aniline2. Indole ring formation (e.g., Fischer, Larock)~37-43% (for 5-bromo-4-fluoro-1H-indazole)[1]High control over regioselectivity, potentially more cost-effective for large scale.Longer synthetic sequence, potentially lower overall yield.
Method 2: Late-Stage C4-Iodination 1. Synthesis of 5-fluoro-1H-indole2. Regioselective C4-iodination67% (for C5-iodination of 4-fluoro-1H-indole-3-carbaldehyde)[2]More convergent, potentially higher yielding final step.Regioselectivity of iodination can be challenging to control.

Visualizing the Synthetic Pathways

Diagram 1: Multi-Step Synthesis via a Substituted Aniline

A Substituted Fluoroaniline B Halogenation A->B Reagents C Halogenated Fluoroaniline B->C D Indole Ring Formation (e.g., Fischer, Larock) C->D Reaction Conditions E This compound D->E

Caption: A generalized workflow for the multi-step synthesis of this compound.

Diagram 2: Late-Stage C4-Iodination

A 5-Fluoro-1H-indole B Regioselective C4-Iodination A->B Iodinating Agent (e.g., NIS) C This compound B->C

Sources

A Comparative Guide to the Molecular Docking of 5-Fluoro-4-Iodo-1H-Indole Derivatives as Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the vast chemical scaffolds explored, the indole nucleus, a privileged structure in medicinal chemistry, continues to yield compounds with a broad spectrum of biological activities. The introduction of specific halogen substitutions, such as fluorine and iodine, can significantly modulate a molecule's physicochemical properties, thereby enhancing its binding affinity, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of molecular docking studies on inhibitors derived from the 5-fluoro-4-iodo-1H-indole scaffold and related 5-fluoro-indole derivatives, offering insights into their therapeutic potential against various biological targets.

The Rationale for Halogenation: The Role of Fluorine and Iodine in Drug Design

The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. Its small size and high electronegativity can influence molecular conformation, pKa, and metabolic stability, often leading to improved oral bioavailability and target engagement. On the other hand, the larger and more polarizable iodine atom can participate in halogen bonding, a non-covalent interaction with Lewis bases that can significantly contribute to binding affinity and selectivity. The combination of both fluorine and iodine on the indole scaffold, as in this compound, presents a unique opportunity to harness the distinct properties of each halogen to fine-tune inhibitor-target interactions.

Comparative Docking Studies: Unveiling Therapeutic Potential Across Diverse Targets

While a systematic comparative docking study of a library of inhibitors derived exclusively from this compound is not extensively documented in a single coherent body of work, a comparative analysis can be synthesized from various studies on 5-fluoro-indole derivatives targeting different proteins. This approach allows us to understand the versatility of this scaffold and the impact of various substitutions on binding to different active sites.

Target 1: PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. A study on 5-fluoro indole derivatives as inhibitors of this pathway revealed promising candidates for anticancer drug development.[1]

One of the lead compounds, 6e , demonstrated excellent antiproliferative activity against HeLa and SiHa cervical cancer cell lines.[1] Molecular docking studies were employed to elucidate the binding mechanism of these derivatives against the active sites of both Akt and PI3K enzymes.[1] The studies indicated that these compounds effectively occupy the ATP-binding pockets of these kinases, forming key interactions that are comparable to known inhibitors.[1]

Target 2: Human Topoisomerase-II in Cancer

Human topoisomerase-II is another crucial enzyme in cancer progression, as it plays a vital role in DNA replication and chromosome segregation. A series of tri-substituted fluoro indole derivatives were investigated for their potential to inhibit this enzyme.[2]

Molecular docking simulations of these derivatives against human topoisomerase-II (PDB ID: 4R1F) revealed that compounds S-2 and S-14 exhibited excellent docking scores, suggesting strong binding affinities.[2] These compounds formed multiple hydrogen bonds with key residues in the enzyme's active site, indicating their potential as effective anti-cancer agents.[2]

Target 3: Glutamate-Gated Chloride Channel (GluCl) in Parasites

The this compound scaffold itself has shown significant promise in the field of parasitology. This compound has demonstrated potent nematicidal and insecticidal properties by activating the glutamate-gated chloride channel (GluCl), a key target for anthelmintic drugs.[3]

Molecular docking studies have been used to investigate the binding of indole-based iodine-fluorine compounds to the GluCl receptor.[4] These in silico analyses help to visualize the binding orientation and key interactions within the receptor's channel, providing a rationale for the observed biological activity and guiding the design of more potent analogs.[4]

Data Summary: A Comparative Overview of Docking Performance

To facilitate a clear comparison, the following table summarizes the key findings from the docking studies of 5-fluoro-indole derivatives against their respective targets.

Inhibitor ClassTarget ProteinKey FindingsReference
5-Fluoro Indole Derivatives (e.g., 6e)PI3K/AktEffective occupation of ATP-binding sites of PI3K and Akt; good oral bioavailability predicted.[1]
Tri-substituted Fluoro Indole Derivatives (e.g., S-2, S-14)Human Topoisomerase-IIExcellent docking scores with multiple hydrogen bond interactions in the active site.[2]
This compound and related compoundsGlutamate-Gated Chloride Channel (GluCl)Predicted to bind within the ion channel, providing a basis for its nematicidal activity.[3][4]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized workflow for performing comparative molecular docking studies, as can be inferred from the methodologies used in the referenced literature.[5][6]

Step 1: Ligand Preparation

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.

  • These structures are then converted to 3D and energetically minimized using a computational chemistry program to obtain a stable conformation.

  • The final optimized structures are saved in a suitable format, such as PDB or MOL2, for docking.

Step 2: Protein Preparation

  • The 3D crystal structure of the target protein is downloaded from a repository like the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges to the atoms.

  • The prepared protein is saved in a docking-compatible format, such as PDBQT for AutoDock.

Step 3: Molecular Docking Simulation

  • A docking software (e.g., AutoDock Vina, Schrödinger's Glide) is used to perform the docking calculations.

  • A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

Step 4: Analysis of Results

  • The docking results are analyzed to identify the best binding pose for each ligand based on the docking score (binding energy).

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are visualized and analyzed to understand the molecular basis of binding.

  • The results for different derivatives are compared to establish structure-activity relationships (SAR).

Visualizing the Process: Workflows and Interactions

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical docking workflow and a hypothetical binding interaction.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking & Analysis Ligand_2D 2D Structure Drawing Ligand_3D 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Docking Molecular Docking Simulation Ligand_3D->Docking Protein_PDB Download PDB Structure Protein_Prep Prepare Protein (Add Hydrogens, etc.) Protein_PDB->Protein_Prep Protein_Prep->Docking Analysis Analyze Binding Poses & Interactions Docking->Analysis SAR Establish Structure-Activity Relationship Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_interactions Key Interactions Protein Protein Active Site H_Bond Hydrogen Bond Protein->H_Bond Halogen_Bond Halogen Bond Protein->Halogen_Bond Hydrophobic Hydrophobic Interaction Protein->Hydrophobic Inhibitor This compound Inhibitor Inhibitor->Protein Binding

Caption: Schematic of key inhibitor-protein binding interactions.

Conclusion and Future Directions

The comparative analysis of docking studies on 5-fluoro-indole derivatives highlights the significant potential of this scaffold in developing inhibitors for a range of therapeutic targets. The presence of the fluorine atom consistently contributes to favorable binding, while the strategic placement of an iodine atom can introduce beneficial halogen bonding interactions. The insights gained from these computational studies provide a solid foundation for the rational design and synthesis of novel, more potent, and selective inhibitors derived from the this compound core. Future work should focus on synthesizing a focused library of these derivatives and validating the in silico predictions through in vitro and in vivo experimental assays to translate these computational findings into tangible therapeutic advances.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.